ORL1 antagonist 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H22ClN5 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
N-[[1-(3-chloro-2-pyridinyl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine |
InChI |
InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3 |
InChIキー |
GZENXSQONSXYLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ORL1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action for antagonists of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The document details the receptor's signaling pathways, presents quantitative data for key antagonists, outlines core experimental protocols, and includes visualizations to clarify complex processes.
The ORL1 Receptor and Its Endogenous Ligand
The ORL1 receptor, encoded by the OPRL1 gene, is a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1][2][3] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), it does not bind traditional opioid ligands.[4] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[2][5][6] The N/OFQ-ORL1 system is widely distributed throughout the central nervous system and is implicated in a variety of physiological processes, including pain perception, mood, memory, and reward.[3][7][8]
Core Mechanism of Action: Competitive Antagonism
ORL1 antagonists are receptor ligands that bind to the ORL1 receptor with high affinity but lack intrinsic efficacy.[9] They do not activate the receptor's downstream signaling pathways. The primary mechanism of action is competitive antagonism , where the antagonist molecule occupies the same binding site as the endogenous agonist, N/OFQ, thereby preventing receptor activation.[9][10] By blocking the binding of N/OFQ, these antagonists inhibit the receptor's constitutive signaling cascade.
Agonist-Mediated Signaling Cascade (Inhibited by Antagonists)
Upon binding of an agonist like N/OFQ, the ORL1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric inhibitory G-proteins, primarily of the Gi/Go family.[1][3] The dissociation of the G-protein into its Gα and Gβγ subunits initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[2][8] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs).[2] This reduces Ca2+ influx, which is critical for the release of neurotransmitters from presynaptic terminals.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: ORL1 receptor activation can also stimulate the MAPK cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[5][7] This pathway is involved in longer-term cellular processes like gene expression and synaptic plasticity.
An ORL1 antagonist, by preventing the initial agonist binding, effectively blocks all of these subsequent downstream events.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling events.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of ORL1 receptor and ERK kinase in the orphanin FQ-induced nociception in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): ligand-based analysis of structural factors influencing intrinsic activity at NOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. In silico study of the structurally similar ORL1 receptor agonist and antagonist pairs reveal possible mechanism of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of ORL1 Antagonists
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), represents a compelling target for therapeutic intervention across a range of neurological and psychiatric disorders.[1] As a member of the G protein-coupled receptor (GPCR) superfamily with structural homology to classical opioid receptors (mu, delta, and kappa), it was initially explored for its potential role in pain modulation.[2][3][4] However, its endogenous ligand, the 17-amino acid peptide N/OFQ, elicits a distinct and often opposing pharmacology to classical opioids, opening up unique therapeutic avenues.[5][6]
Blockade of the N/OFQ-ORL1 system with selective antagonists has shown promise in preclinical models for treating depression, anxiety, and substance abuse disorders, and for modulating pain and memory.[1][4][7] This guide provides a comprehensive overview of the discovery and development of ORL1 antagonists, detailing the underlying biology, key chemical series, and the experimental methodologies crucial for their evaluation.
The ORL1 Receptor and Its Signaling Pathways
The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).[4][8] Upon activation by its endogenous ligand N/OFQ, the receptor initiates a cascade of intracellular events. The structural similarity to classical opioid receptors is reflected in its signal transduction mechanisms, which include the inhibition of adenylyl cyclase, modulation of inwardly rectifying K+ channels, and regulation of voltage-gated Ca2+ channels.[9]
Key signaling pathways activated by the ORL1 receptor include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein leads to a decrease in the production of cyclic AMP (cAMP), a critical second messenger.[10]
-
Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][9] This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
MAP Kinase Activation: The ORL1 receptor can also signal through the mitogen-activated protein (MAP) kinase pathway, specifically activating ERK 1/2.[3][8] This pathway is implicated in longer-term cellular changes, including gene expression and neuroplasticity.
These signaling actions collectively contribute to the diverse physiological and pathological roles of the ORL1 system, from pain perception and mood regulation to reward and motivation.[3][7]
Caption: ORL1 receptor signaling cascade.
Discovery and Chemical Classes of ORL1 Antagonists
The search for selective ORL1 antagonists has yielded several distinct chemical classes, moving from peptide-based compounds to more drug-like small molecules with improved pharmacokinetic properties.
-
Peptide Antagonists: Early efforts focused on modifying the endogenous N/OFQ peptide. A key breakthrough was the development of [Nphe1]N/OFQ(1-13)NH2, a selective and competitive antagonist.[11] UFP-101, another peptide analog, was also developed as a valuable research tool.[12] While crucial for initial pharmacological studies, the poor bioavailability of peptides limited their therapeutic potential.
-
Non-Peptide Small Molecule Antagonists: The discovery of small molecule antagonists was a significant step forward. J-113397 was the first potent and selective non-peptide ORL1 antagonist identified, belonging to the piperidine-benzimidazolone class.[13][14][15] This compound has been instrumental in elucidating the in vivo roles of the ORL1 system.[15][16] Following this, other chemical scaffolds have been explored, leading to compounds like JTC-801 (a benzamide (B126) derivative) and LY2940094, a potent and selective antagonist that has been investigated for its effects on alcohol dependence.[17][18] More recent efforts have identified novel arylpyrazole and 4-aminoquinazoline series of antagonists.[19][20]
The development workflow for these antagonists typically follows a structured path from initial identification to preclinical candidate selection.
Caption: A typical workflow for ORL1 antagonist discovery.
Quantitative Data for Key ORL1 Antagonists
The following tables summarize the binding affinity and functional activity data for several prominent non-peptide ORL1 antagonists. This data allows for a direct comparison of their potency and selectivity.
Table 1: ORL1 Receptor Binding Affinities of Select Antagonists
| Compound | Chemical Class | Species | Ki (nM) | Selectivity vs. MOP/KOP/DOP | Reference(s) |
| J-113397 | Piperidine-benzimidazolone | Human | 1.8 | >550x / >350x / >5500x | [15] |
| Mouse | 1.1 | N/A | [15] | ||
| JTC-801 | Benzamide | Human | 44.5 | High (Specific values not stated) | [18] |
| LY2940094 | N/A | Human | 0.105 | N/A | [17] |
| Compound 31 | Arylpyrazole | Human | N/A | High selectivity reported | [19] |
Ki (Inhibition Constant): Concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity.
Table 2: In Vitro Functional Activity of Select ORL1 Antagonists
| Compound | Assay Type | Cell Line | Potency Metric | Value (nM) | Reference(s) |
| J-113397 | [35S]GTPγS Binding | CHO-ORL1 | IC50 | 5.3 | [15] |
| cAMP Accumulation | CHO-ORL1 | pA2 | 8.7 (Kb ≈ 2.0) | [15] | |
| JTC-801 | cAMP Accumulation | HeLa-ORL1 | IC50 | 2580 | [18] |
| LY2940094 | N/A | CHO-hNOP | Kb | 0.166 | [17] |
IC50 (Half-maximal inhibitory concentration): Concentration of an antagonist that elicits a 50% inhibition of the agonist response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Kb (Equilibrium dissociation constant): The concentration of antagonist where half of the receptors are occupied.
Key Experimental Protocols
Accurate characterization of ORL1 antagonists relies on standardized and robust experimental procedures. The following sections detail the core methodologies.
Radioligand Binding Assays
These assays determine the affinity (Ki) of a test compound for the ORL1 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the ORL1 receptor by a non-labeled antagonist.
-
Materials:
-
Cell membranes from a stable cell line expressing the human ORL1 receptor (e.g., CHO-hORL1, HEK293-hORL1).[21][22]
-
Radioligand: Typically [3H]-N/OFQ or [125I]-Tyr14-N/OFQ.
-
Test Compounds: Serial dilutions of the antagonist.
-
Non-specific binding control: A high concentration of unlabeled N/OFQ.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[21]
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes (e.g., 20 µg protein) with a fixed concentration of the radioligand (e.g., 0.1-0.5 nM).[21][22]
-
Add varying concentrations of the test antagonist.
-
For non-specific binding determination, add a saturating concentration of unlabeled N/OFQ to separate tubes.
-
Incubate the mixture at room temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[21]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of antagonist potency (IC50 or Kb).
-
Objective: To quantify the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing the ORL1 receptor.
-
[35S]GTPγS.
-
A selective ORL1 agonist (e.g., N/OFQ).
-
Test Compounds: Serial dilutions of the antagonist.
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay Buffer: Typically contains MgCl2 and NaCl.
-
-
Protocol:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed, sub-maximal concentration of the ORL1 agonist (e.g., N/OFQ) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [35S]GTPγS via rapid filtration.
-
Quantify bound radioactivity by scintillation counting.
-
Data are expressed as the percentage inhibition of the agonist-stimulated signal.
-
Determine the IC50 from the concentration-response curve. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed antagonist concentrations to calculate the pA2 or Kb value.[15]
-
In Vivo Models for Efficacy Testing
Once a compound demonstrates potent and selective in vitro activity, its efficacy is tested in relevant animal models.
-
Objective: To determine if the antagonist can reverse or block the physiological effects of N/OFQ or modulate a disease-relevant behavior.
-
Example Model 1: Antagonism of N/OFQ-induced Hyperalgesia (Tail-flick test)
-
Species: Mouse.[15]
-
Procedure:
-
Administer the test antagonist (e.g., J-113397) subcutaneously (s.c.) or via another relevant route.[15]
-
After a set pretreatment time, administer N/OFQ intracerebroventricularly (i.c.v.) to induce hyperalgesia (a lowered pain threshold).
-
Measure the tail-flick latency (time to withdraw the tail from a radiant heat source) at various time points.
-
An effective antagonist will dose-dependently inhibit the hyperalgesia (i.e., prevent the reduction in tail-flick latency) caused by N/OFQ.[15]
-
-
-
Example Model 2: Ethanol Self-Administration
-
Species: Rat.[17]
-
Procedure:
-
Train rats to self-administer ethanol by pressing a lever in an operant chamber.
-
Once stable responding is achieved, administer the test antagonist (e.g., LY2940094) orally (p.o.) prior to the session.
-
Measure the number of lever presses and the amount of ethanol consumed.
-
A therapeutically relevant antagonist is expected to reduce ethanol self-administration and seeking behavior.[17]
-
-
Preclinical and Clinical Development Pathway
The development of an ORL1 antagonist from a preclinical candidate to a marketed drug follows a standardized, multi-phase process regulated by agencies like the FDA.
Caption: Logical phases of ORL1 antagonist drug development.
Conclusion
The discovery and development of ORL1 antagonists represent a promising field in neuroscience drug discovery. The transition from early peptide-based tools to orally bioavailable, brain-penetrant small molecules has enabled a deeper understanding of the N/OFQ-ORL1 system's role in pathophysiology.[23] With robust preclinical evidence supporting their potential in treating depression, addiction, and other CNS disorders, the continued optimization of these compounds holds significant therapeutic promise.[7][17] The methodologies and data presented in this guide provide a foundational framework for researchers dedicated to advancing this exciting class of potential medicines.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ORL-1 receptor system: are there opportunities for antagonists in pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Nociceptin - Wikipedia [en.wikipedia.org]
- 7. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 13. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397). | Semantic Scholar [semanticscholar.org]
- 15. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ORL1 antagonist(Vrije Universiteit Brussel) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to Nociceptin/Orphanin FQ: The Endogenous Ligand for the ORL1 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Opioid Receptor-Like 1 (ORL1) receptor, now formally known as the Nociceptin Opioid Peptide (NOP) receptor, was initially identified as an "orphan" G protein-coupled receptor due to its structural similarity to classical opioid receptors but lack of affinity for their ligands. The subsequent discovery of its endogenous ligand, a 17-amino acid neuropeptide, unveiled a novel signaling system with profound implications for neuroscience and pharmacology. This peptide was independently named Nociceptin, for its modulation of pain, and Orphanin FQ (OFQ), referencing its discovery for an orphan receptor and its terminal amino acids.[1][2] This technical guide provides a comprehensive overview of Nociceptin/Orphanin FQ (N/OFQ), detailing its discovery, biochemical properties, receptor signaling pathways, and the key experimental protocols used in its characterization.
Discovery and Identification
The journey to identify the endogenous ligand for the ORL1/NOP receptor is a landmark example of "reverse pharmacology."[2][3] After the receptor was cloned in 1994 based on homology with mu, delta, and kappa opioid receptors, it was found that it did not bind known opioid peptides or alkaloids.[4] This prompted a search for its native activating molecule.
In 1995, two independent research groups successfully isolated the same 17-amino acid peptide.[1][2]
-
Meunier and colleagues purified the peptide from rat brain extracts, naming it Nociceptin .[1][2]
-
Reinscheid and colleagues isolated it from porcine pituitary extracts, naming it Orphanin FQ .[1][2]
The peptide, Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln, has structural similarities to opioid peptides, particularly dynorphin (B1627789) A, and its gene structure is similar to that of opioid peptide genes.[2][3] However, N/OFQ is highly selective for the ORL1/NOP receptor and does not bind with significant affinity to the classical opioid receptors, establishing the N/OFQ-NOP system as a distinct and parallel signaling pathway.[4][5]
Biochemical and Pharmacological Profile
N/OFQ binds to the ORL1/NOP receptor with high affinity and selectivity. Its interaction initiates a cascade of intracellular events characteristic of Gi/Go-coupled receptors.
Binding Affinity
Quantitative analysis of N/OFQ's binding to the human ORL1/NOP receptor demonstrates high affinity, typically in the picomolar to low nanomolar range. In contrast, its affinity for classical opioid receptors is several orders of magnitude lower.
| Ligand | Receptor | Binding Affinity (Ki / Kd) | Cell Type / Preparation | Reference |
| [¹²⁵I][Tyr¹⁴]Nociceptin | hORL1 | 2.1 pM (Kd) | CHO Cells | [6] |
| Nociceptin/Orphanin FQ | hORL1 | 9.0 (pKi) | Recombinant hORL1 | [7] |
| Naloxone Benzoylhydrazone | hORL1 | ~25 nM (Ki) | CHO Cells | [1] |
| Morphine | hORL1 | 36 µM (Ki) | CHO Cells | [6] |
| Naloxone | hORL1 | 24 µM (Ki) | CHO Cells | [6] |
Functional Potency
Functional assays consistently show that N/OFQ is a full agonist at the ORL1/NOP receptor, potently inducing downstream signaling events.
| Assay | Effect | Potency (IC₅₀ / EC₅₀) | Cell System | Reference |
| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP | 70 pM (IC₅₀) | CHO-hORL1 | [6] |
| PKC Activation | Stimulation | 0.2 nM (EC₅₀) | CHO-hORL1 | [8] |
| [³⁵S]GTPγS Binding | Stimulation | N/A (2-fold increase) | CHO-hORL1 Membranes | [6] |
| MAP Kinase Activation | Stimulation | N/A (2-fold increase) | CHO-hORL1 | [6] |
Signaling Pathways
Activation of the ORL1/NOP receptor by N/OFQ initiates signaling through pertussis toxin-sensitive Gi/Go proteins.[8] This leads to several key downstream effects:
-
Inhibition of Adenylyl Cyclase : The primary and most characterized effect is the potent inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
-
Modulation of Ion Channels : N/OFQ binding leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][4] This combined action hyperpolarizes neurons and reduces neurotransmitter release, effectively decreasing neuronal excitability.
-
MAP Kinase (MAPK) Activation : The receptor also signals through the MAPK/ERK pathway, a common route for GPCRs involved in regulating cell growth and differentiation.[6][9]
-
Phospholipase C (PLC) Activation : Some studies indicate that ORL1/NOP can activate the PLC/Ca²⁺/PKC pathway.[8]
-
Receptor Internalization : Upon prolonged agonist exposure, the ORL1/NOP receptor undergoes internalization in a clathrin- and β-arrestin-dependent manner, a key mechanism for signal desensitization and regulation.[10]
Caption: ORL1/NOP receptor signaling cascade.
Key Experimental Protocols
The characterization of the N/OFQ-NOP system relies on a suite of standard and specialized molecular pharmacology assays.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation : Culture CHO cells stably expressing the hORL1/NOP receptor. Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge to pellet membranes and resuspend in assay buffer.
-
Assay Incubation : In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled N/OFQ analog (e.g., [¹²⁵I][Tyr¹⁴]Nociceptin), and varying concentrations of the unlabeled competitor ligand (N/OFQ or test compound).
-
Incubation Conditions : Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation : Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification : Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins by the receptor and is a direct indicator of agonist activity.
Methodology:
-
Membrane Preparation : Prepare membranes from ORL1/NOP-expressing cells as described above.
-
Assay Buffer : Use a buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.
-
Incubation : Combine membranes, varying concentrations of the agonist (N/OFQ), and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction : Incubate at 30°C for 60 minutes. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Separation : Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as in the binding assay.
-
Quantification : Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Emax (maximal effect).
cAMP Inhibition Assay
This assay quantifies the functional consequence of Gαi activation: the inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture : Plate ORL1/NOP-expressing cells in a multi-well format.
-
Pre-treatment : Treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation : Add varying concentrations of the agonist (N/OFQ) to the cells.
-
Adenylyl Cyclase Activation : After a short pre-incubation with the agonist, stimulate the cells with a fixed concentration of forskolin (B1673556) to activate adenylyl cyclase and raise cAMP levels.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
-
Data Analysis : Plot the cAMP levels against the log concentration of the agonist. The data will show a dose-dependent inhibition of the forskolin-stimulated cAMP production, from which an IC₅₀ value can be determined.
Conclusion
Nociceptin/Orphanin FQ is the sole endogenous ligand for the ORL1/NOP receptor, forming a signaling system with a unique pharmacological profile distinct from classical opioids. This system is widely distributed throughout the central and peripheral nervous systems and is implicated in a vast array of physiological processes, including pain modulation, anxiety, memory, and reward.[3][11][12] The detailed understanding of its biochemical properties and signaling pathways, facilitated by the robust experimental protocols outlined here, continues to drive the development of novel therapeutics targeting the N/OFQ-NOP system for a range of disorders.
References
- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin activation of the human ORL1 receptor expressed in Chinese hamster ovary cells: functional homology with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. karger.com [karger.com]
- 9. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nociceptin-induced internalization of the ORL1 receptor in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue distribution of the opioid receptor-like (ORL1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nociceptin/orphanin FQ system as a target for treating alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of the ORL1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the opioid receptor-like 1 (ORL1) receptor signaling pathway and its inhibition. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data related to ORL1 receptor antagonists.
Introduction to the ORL1 Receptor
The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, and kappa).[1] Despite this similarity, it possesses a distinct pharmacology and does not bind traditional opioid ligands with high affinity.[1][2] The endogenous ligand for the ORL1 receptor is the 17-amino acid neuropeptide, nociceptin.[3] The ORL1 receptor system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and learning and memory, making it a compelling target for therapeutic intervention.[2][3]
ORL1 Receptor Signaling Pathways
The activation of the ORL1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily mediated by heterotrimeric G proteins. While the canonical pathway involves the Gαi/o subunit, signaling through other G protein subtypes and downstream effectors has also been elucidated.
Canonical Gαi/o-Mediated Pathway
Upon agonist binding, the ORL1 receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[2] The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Simultaneously, the liberated Gβγ subunit can directly modulate the activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[2] Additionally, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[2]
Figure 1: Canonical ORL1 Receptor Signaling Pathway.
Non-Canonical Signaling Pathways
Beyond the classical Gαi/o pathway, the ORL1 receptor can couple to other G proteins and activate alternative signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Activation of the ORL1 receptor can lead to the stimulation of Phospholipase C (PLC), a response that is sensitive to pertussis toxin (PTX), suggesting the involvement of Gαi/o proteins.[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).[2]
The ORL1 receptor has been shown to activate all three major classes of MAPKs: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPK.[2] This activation is primarily mediated by the Gβγ subunit and can proceed through various intermediates, including Phosphoinositide 3-kinase (PI3K), Src, and small GTPases like Ras and Rac.[2][4] The activation of these MAPK cascades can ultimately influence gene transcription by phosphorylating transcription factors such as Elk-1, c-Jun, and ATF-2.[2]
Recent evidence indicates that ORL1 receptor activation can lead to the tyrosine phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This process may involve Janus Kinase 2 (JAK2) and components of the MAPK/ERK pathway, such as Raf-1.[2] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes.
Figure 2: Non-Canonical ORL1 Receptor Signaling Pathways.
Quantitative Data for ORL1 Receptor Antagonists
A number of non-peptide antagonists for the ORL1 receptor have been developed and characterized. The following tables summarize their binding affinities (Ki) and functional potencies (IC50) from various in vitro assays.
Table 1: Binding Affinities (Ki) of Non-Peptide ORL1 Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
| J-113397 | ORL1 | Human | 1.8 | [5] |
| Mu-opioid | Human | 1000 | [5] | |
| Delta-opioid | Human | >10,000 | [5] | |
| Kappa-opioid | Human | 640 | [5] | |
| ORL1 | Mouse | 1.1 | [5] | |
| JTC-801 | ORL1 | Human | 8.2 | [6] |
| ORL1 | Human | 44.5 | [7] | |
| SB-612111 | ORL1 | Human | 0.33 | [8][9] |
| Mu-opioid | Human | 57.6 | [8] | |
| Kappa-opioid | Human | 160.5 | [8] | |
| Delta-opioid | Human | 2109 | [8] |
Table 2: Functional Antagonism (IC50) of Non-Peptide ORL1 Receptor Antagonists
| Compound | Assay | Species | IC50 (nM) | Reference(s) |
| J-113397 | [35S]GTPγS Binding | Human | 5.3 | [5][10] |
| cAMP Accumulation | Human | 26 | [11] | |
| [125I]Nociceptin Binding | Human | 2.3 | [11][12] | |
| JTC-801 | cAMP Accumulation | Human | 2580 | [7] |
| [3H]-Nociceptin Binding | Human | 94 | [6][13][14] | |
| [3H]-Nociceptin Binding | Rat | 472 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ORL1 receptor signaling and inhibition. Below are protocols for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the ORL1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the ORL1 receptor (e.g., from CHO or HeLa cells)
-
Radioligand (e.g., [3H]-nociceptin or [125I][Tyr14]nociceptin)
-
Test compound (unlabeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM unlabeled nociceptin)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the ORL1 receptor
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
ORL1 receptor agonist (e.g., nociceptin)
-
Test compound (antagonist)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and buffers
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin and the ORL1 receptor agonist.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced decrease in cAMP levels.
-
Determine the IC50 value from the dose-response curve.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the ORL1 receptor
-
[35S]GTPγS
-
GDP
-
ORL1 receptor agonist (e.g., nociceptin)
-
Test compound (antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
Protocol:
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound.
-
Add a fixed concentration of the ORL1 receptor agonist to stimulate the receptor. For antagonist characterization, pre-incubate with the antagonist before adding the agonist.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the IC50 value.[5][10][15]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to ORL1 receptor modulation.
Materials:
-
Cells or neurons expressing ORL1 receptors and the ion channel of interest (e.g., GIRK or VGCCs)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
ORL1 receptor agonist and antagonist
Protocol:
-
Prepare the cells or tissue slices for recording.
-
Fabricate a glass micropipette with an appropriate resistance and fill it with the intracellular solution.
-
Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the membrane potential at a fixed value and record the ionic currents through the channels of interest.
-
Apply the ORL1 receptor agonist to the extracellular solution and record the change in current.
-
Apply the antagonist prior to the agonist to determine its ability to block the agonist-induced effect.
-
Analyze the changes in current amplitude and kinetics to characterize the modulatory effects.
Receptor Internalization Assay (Confocal Microscopy)
This assay visualizes the agonist-induced internalization of the ORL1 receptor from the cell surface.
Materials:
-
Cells stably expressing a fluorescently tagged ORL1 receptor (e.g., ORL1-GFP)
-
Glass-bottom culture dishes or chambered coverglass
-
Confocal microscope
-
ORL1 receptor agonist and antagonist
-
Cell culture medium and buffers
Protocol:
-
Seed the cells expressing the fluorescently tagged ORL1 receptor onto the imaging dishes.
-
Before imaging, replace the culture medium with an appropriate imaging buffer.
-
Acquire baseline images of the receptor distribution, which should be predominantly at the plasma membrane.
-
Add the ORL1 receptor agonist to the cells and acquire time-lapse images to monitor the translocation of the receptor from the cell surface to intracellular compartments (endosomes).
-
To test for antagonism, pre-incubate the cells with the antagonist before adding the agonist and observe if internalization is blocked.
-
Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular region over time.[1][16][17]
Conclusion
The ORL1 receptor signaling pathway presents a complex and multifaceted system with significant potential for therapeutic targeting. A thorough understanding of its canonical and non-canonical signaling cascades, coupled with robust and well-defined experimental methodologies, is paramount for the successful development of novel ORL1 receptor antagonists. This guide provides a foundational framework of quantitative data and detailed protocols to aid researchers and drug development professionals in their pursuit of new treatments for a variety of neurological and physiological disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-regulated internalization of the opioid receptor-like 1: a confocal study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nociceptin/Orphanin FQ-NOP Receptor System: An In-depth Technical Guide to its Physiological Roles
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, constitute a unique branch of the opioid system with a distinct and complex physiological profile. Unlike classical opioid receptors, the N/OFQ-NOP system does not mediate analgesia at the supraspinal level in rodents and lacks reinforcing properties, making it an attractive target for therapeutic development. This technical guide provides a comprehensive overview of the physiological roles of the N/OFQ-NOP system, detailing its involvement in pain modulation, anxiety and depression, reward and addiction, cardiovascular function, and learning and memory. This document includes detailed experimental protocols for key assays, quantitative data summaries in tabular format, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this promising therapeutic target.
NOP Receptor Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins.[1] Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that modulate neuronal activity and various physiological processes.
Upon agonist binding, the Gα subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit dissociates and directly modulates ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type.[1][3] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.[4]
The NOP receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[1][5] Furthermore, agonist binding leads to G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the NOP receptor, subsequent β-arrestin recruitment, and receptor internalization, which is a key mechanism for regulating receptor signaling and desensitization.[1][3]
Physiological Roles of the N/OFQ-NOP System
The widespread distribution of N/OFQ and the NOP receptor throughout the central and peripheral nervous systems underlies their involvement in a diverse range of physiological functions.
Pain Modulation
The role of the N/OFQ-NOP system in pain is complex and site-dependent.
-
Supraspinal Effects: In rodents, intracerebroventricular (i.c.v.) administration of N/OFQ can produce hyperalgesia or anti-analgesic effects, antagonizing the effects of classical opioids.[6][7]
-
Spinal Effects: In contrast, intrathecal (i.t.) administration of N/OFQ and NOP agonists generally produces analgesia in various pain models, including acute and chronic pain states.[6][8]
-
Peripheral Effects: At the periphery, NOP receptor activation on primary afferent neurons can inhibit the release of pro-inflammatory neuropeptides, contributing to analgesia.[8]
Table 1: Quantitative Data on N/OFQ-NOP System in Pain Modulation
| Compound | Animal Model | Administration Route | Dose Range | Effect | Reference |
| N/OFQ | Mouse (Tail-flick) | i.t. | 0.1 - 10 nmol | Dose-dependent antinociception | [7] |
| N/OFQ | Rat (Neuropathic pain) | i.t. | 1 nmol | Attenuation of mechanical allodynia | [9] |
| Ro 64-6198 | Rat (Neuropathic pain) | i.t. | 10 - 100 nmol | Antiallodynic effect | [9] |
| UFP-112 | Mouse (Tail-flick) | i.t. | 10 - 100 pmol | Potent and long-lasting antinociception | [10] |
Anxiety and Depression
The N/OFQ-NOP system is a key modulator of stress, anxiety, and mood.
-
Anxiety: NOP receptor agonists generally exhibit anxiolytic-like effects in various preclinical models, such as the elevated plus-maze and conditioned defensive burying tests.[11][12][13] Central administration of N/OFQ has been shown to reduce anxiety-like behaviors, particularly under stressful conditions.[11]
-
Depression: Conversely, NOP receptor antagonists have demonstrated antidepressant-like effects in rodent models.[10] Clinical studies have also shown elevated plasma N/OFQ levels in patients with major depressive disorder.[10]
Table 2: Quantitative Data on N/OFQ-NOP System in Anxiety Models
| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Anxiety-like Behavior | Reference |
| N/OFQ | Rat | Elevated Plus Maze | i.c.v. | 1 nmol | Anxiolytic (after tolerance to hypolocomotion) | [8] |
| N/OFQ | Rat | Elevated Plus Maze | i.c.v. | 0.5, 1, 2 µg | Dose-dependent increase in open arm time | [2] |
| Ro 64-6198 | Rat | Elevated Plus Maze | i.p. | 3 mg/kg | Anxiolytic | [6] |
Reward and Addiction
The N/OFQ-NOP system plays a significant inhibitory role in reward pathways, making NOP receptor agonists potential candidates for the treatment of substance use disorders.
-
Attenuation of Reward: N/OFQ and synthetic NOP agonists have been shown to block the rewarding effects of various drugs of abuse, including opioids, psychostimulants, and alcohol, in conditioned place preference (CPP) and self-administration paradigms.[12][14][15]
-
Dopamine (B1211576) Modulation: This anti-reward effect is, at least in part, mediated by the inhibition of dopamine release in the nucleus accumbens, a key brain region in the reward circuitry.[12][14][16]
Table 3: Quantitative Data on N/OFQ-NOP System in Reward and Addiction Models
| Compound | Animal Model | Assay | Administration Route | Dose | Effect | Reference |
| N/OFQ | Rat | Morphine-induced DA release (NAcc) | i.c.v. | 10 nmol | Inhibition of dopamine release | [16] |
| Ro 64-6198 | Mouse | Morphine CPP | i.p. | 1 mg/kg | Blockade of acquisition | [7] |
| Ro 64-6198 | Rat | Alcohol self-administration | i.p. | 1-10 mg/kg | Reduction in alcohol intake | [6] |
Cardiovascular and Renal Function
The N/OFQ-NOP system exerts significant control over cardiovascular and renal physiology.
-
Cardiovascular Effects: Central (i.c.v.) administration of N/OFQ in conscious rats produces hypotension and bradycardia.[1] Intravenous (i.v.) bolus injection of N/OFQ also leads to a dose-dependent decrease in blood pressure and heart rate.[1]
-
Renal Effects: I.v. infusion of N/OFQ induces a profound water diuresis (aquaresis) without significantly altering electrolyte excretion.[1]
Table 4: Quantitative Data on N/OFQ-NOP System in Cardiovascular Function
| Compound | Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |
| N/OFQ | Conscious Rat | i.v. bolus | 10 nmol/kg | ↓ ~20 mmHg | ↓ ~100 bpm | [17] |
| N/OFQ | Conscious Rat | i.v. bolus | 30 nmol/kg | ↓ ~35 mmHg | ↓ ~150 bpm | [17] |
| AT-039 | Conscious Rat | i.v. bolus | 100 nmol/kg | Significant decrease | Significant decrease | [1] |
Learning and Memory
The N/OFQ-NOP system has a modulatory role in cognitive processes, with NOP receptor activation generally impairing learning and memory.
-
Memory Impairment: Administration of N/OFQ or NOP agonists has been shown to impair performance in various learning and memory tasks, including the Morris water maze and passive avoidance tests.[18]
-
Antagonists and Memory Enhancement: Conversely, NOP receptor antagonists can reverse these deficits and, in some cases, enhance cognitive function.[18]
Table 5: Quantitative Data on N/OFQ-NOP System in Learning and Memory
| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Memory | Reference |
| N/OFQ | Mouse | Elevated T-Maze | i.c.v. | 0.1 and 1 nmol | Impaired retention (amnesia) | [19] |
| NOP(-/-) Rats | Rat | Morris Water Maze | - | - | Increased escape latency (impaired learning) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the N/OFQ-NOP system. Below are protocols for key in vitro and in vivo assays.
In Vitro Assays
This assay measures the functional activation of NOP receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing NOP receptors (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds and reference agonist (e.g., N/OFQ)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare membrane homogenates from cells overexpressing the NOP receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of membrane suspension (10-20 µg protein/well).
-
Add 50 µL of GDP (final concentration 10-30 µM).
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
This assay is used to measure NOP receptor activation in cells co-expressing a promiscuous Gα subunit (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and reference agonist (e.g., N/OFQ)
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately measure the change in fluorescence intensity over time.
-
Data are typically expressed as the peak fluorescence response over baseline.
In Vivo Assays
This is a common behavioral test to assess spinal nociception. The latency for an animal to withdraw its tail from a noxious heat source is measured.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers (for rats or mice)
-
Test compounds and vehicle control
Procedure:
-
Acclimatize the animal to the restrainer for several days before testing.
-
On the test day, place the animal in the restrainer.
-
Focus the radiant heat source on a specific point on the animal's tail (e.g., 3-4 cm from the tip).
-
Activate the heat source and start a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail away from the heat. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer the test compound (e.g., via i.t. or i.p. injection) and measure the tail-flick latency at various time points post-injection.
-
Data are often expressed as the maximum possible effect (%MPE).
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms)
-
Video tracking system and software
-
Test compounds and vehicle control
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera and analyze the footage to determine the time spent in and the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
The N/OFQ-NOP system represents a multifaceted and promising target for the development of novel therapeutics. Its unique pharmacological profile, distinct from classical opioid systems, offers the potential for developing non-addictive analgesics, anxiolytics, and treatments for substance use disorders. The detailed understanding of its signaling pathways and physiological roles, as outlined in this guide, provides a solid foundation for further research and drug discovery efforts. Future investigations should focus on the development of selective NOP receptor ligands with improved pharmacokinetic properties and the elucidation of the precise molecular mechanisms underlying the diverse physiological effects of this intriguing system. The continued exploration of biased agonism at the NOP receptor may also pave the way for designing drugs with more specific therapeutic actions and fewer side effects.
References
- 1. Cardiovascular and renal effects of novel non-peptide nociceptin opioid peptide (NOP) receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of anxiety-like behaviors by nociceptin/orphanin FQ (N/OFQ) and time-dependent changes in N/OFQ-NOP gene expression following ethanol withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a systemically active ORL-1 agonist, Ro 64-6198, on the acquisition, expression, extinction, and reinstatement of morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of nociceptin/orphanin FQ in the elevated plus maze and in the conditioned defensive burying test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic Opioid and Nicotinic Receptor Modulation of Dopamine Overflow in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoradiography [fz-juelich.de]
- 13. researchgate.net [researchgate.net]
- 14. The orphanin receptor agonist RO 64-6198 does not induce place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of nociceptin/orphanin FQ on venous tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Nociceptin/Orphanin FQ (NOP) Receptor Antagonists: A Technical Guide for Neuroscience Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Unlike classical opioid receptors, the N/OFQ-NOP system exhibits a distinct pharmacological profile, offering the potential for novel analgesics with a reduced side-effect profile, as well as new treatments for depression, anxiety, and substance abuse disorders. This technical guide provides a comprehensive overview of NOP receptor antagonists, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical signaling pathways and workflows to support ongoing research and drug development efforts.
Core Concepts: The NOP Receptor and its Antagonists
The NOP receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide.[1] The activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][3]
The development of selective NOP receptor antagonists has been instrumental in elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system. These antagonists have shown promise in preclinical models of pain, depression, and Parkinson's disease.[1][4] This guide will focus on some of the most well-characterized non-peptide and peptide-based NOP receptor antagonists.
Quantitative Data Summary of Key NOP Receptor Antagonists
The following tables summarize the binding affinity and functional potency of several key NOP receptor antagonists. This data is crucial for comparing the pharmacological profiles of these compounds and selecting the appropriate tools for specific research applications.
Table 1: Binding Affinity (Ki) of NOP Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| J-113397 | Human ORL1 | Recombinant | 1.8 | [4] |
| Human µ-opioid | Recombinant | 1000 | [4] | |
| Human δ-opioid | Recombinant | >10,000 | [4] | |
| Human κ-opioid | Recombinant | 640 | [4] | |
| Mouse ORL1 | Brain | 1.1 | [4] | |
| SB-612111 | Human ORL1 | Recombinant | 0.33 | [5] |
| Human µ-opioid | Recombinant | 57.6 | [5] | |
| Human κ-opioid | Recombinant | 160.5 | [5] | |
| Human δ-opioid | Recombinant | 2109 | [5] | |
| [Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101) | Human ORL1 | Recombinant | pKi 10.2 | [6] |
| Opioid Receptors | Recombinant | >3000-fold selectivity | [6] |
Table 2: Functional Antagonist Potency (IC50/pA2) of NOP Receptor Antagonists
| Compound | Assay | Species/System | IC50 (nM) / pA2 | Reference |
| J-113397 | [³⁵S]GTPγS Binding | CHO-ORL1 cells | 5.3 | [4] |
| cAMP Accumulation | CHO-ORL1 cells | 26 | [2] | |
| [Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101) | [³⁵S]GTPγS Binding | CHO-hNOP cells | pA2 9.1 | [6] |
| cAMP Accumulation | CHO-hNOP cells | pA2 7.1 | [6] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of NOP receptor antagonists. The following sections provide overviews of key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.[7][8]
Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the NOP receptor.
General Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the NOP receptor in a suitable buffer and centrifuge to isolate the membrane fraction.[9]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ) and varying concentrations of the unlabeled antagonist.[9]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[7]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[10]
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation following receptor stimulation and is used to determine the potency of antagonists.[11][12]
Objective: To measure the antagonist's ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
General Procedure:
-
Membrane Preparation: Prepare cell membranes containing the NOP receptor as described for the radioligand binding assay.[13]
-
Incubation: Incubate the membranes with the antagonist, a sub-maximal concentration of a NOP receptor agonist (e.g., N/OFQ), GDP, and [³⁵S]GTPγS.[13][14]
-
Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound nucleotide by filtration.[11]
-
Detection: Quantify the radioactivity on the filters.[13]
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[4]
cAMP Accumulation Assay
This assay assesses the functional consequence of NOP receptor activation on the downstream signaling molecule, cyclic AMP (cAMP).[15][16]
Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.
General Procedure:
-
Cell Culture: Use cells stably or transiently expressing the NOP receptor.
-
Stimulation: Pre-treat the cells with the antagonist, followed by stimulation with a NOP receptor agonist in the presence of an adenylyl cyclase activator like forskolin.[2]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., based on competitive immunoassay or bioluminescence).[15][17]
-
Data Analysis: Determine the IC50 of the antagonist to reverse the agonist-induced decrease in cAMP levels.[2]
Mouse Tail-Flick Test
This is a common in vivo assay to assess the analgesic or hyperalgesic effects of compounds.[1][18]
Objective: To evaluate the effect of a NOP receptor antagonist on the nociceptive response to a thermal stimulus.
General Procedure:
-
Animal Acclimatization: Acclimatize mice to the testing environment.[19]
-
Drug Administration: Administer the NOP receptor antagonist via the desired route (e.g., subcutaneous, intracerebroventricular).[4]
-
Nociceptive Testing: Apply a focused beam of radiant heat to the mouse's tail and measure the latency to a rapid flick of the tail.[18][19] A cut-off time is used to prevent tissue damage.[19]
-
Data Analysis: Compare the tail-flick latencies between vehicle-treated and antagonist-treated groups. The test can also be used to assess the antagonist's ability to block agonist-induced changes in nociception.[4]
Visualizing the Core Mechanisms
Diagrams are provided below to illustrate the key signaling pathways and a typical experimental workflow.
Caption: ORL1 (NOP) Receptor Signaling Pathway.
References
- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.sg]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. web.mousephenotype.org [web.mousephenotype.org]
The Architecture of Antagonism: A Technical Guide to Non-Peptide ORL1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, stands as a compelling target in contemporary pharmacology. As a member of the opioid receptor family, it shares structural homology with the classical mu, delta, and kappa opioid receptors. However, its distinct pharmacology and the unique physiological roles of its endogenous ligand, N/OFQ, have set it apart. The N/OFQ-ORL1 system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Consequently, the development of selective ORL1 receptor antagonists has emerged as a promising avenue for novel therapeutics. This technical guide provides an in-depth exploration of the core structures of non-peptide ORL1 antagonists, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of associated signaling pathways and workflows.
Core Structures of Non-Peptide ORL1 Antagonists
The quest for non-peptide ORL1 antagonists has yielded several distinct chemical scaffolds. These compounds have been developed through high-throughput screening and subsequent structure-activity relationship (SAR) studies. Below are some of the key structural classes.
Benzimidazolinone Derivatives
The benzimidazolinone scaffold was one of the first to yield a potent and selective non-peptide ORL1 antagonist. The archetypal compound in this class is J-113397 . SAR studies on this series have highlighted the importance of the piperidine (B6355638) N-substituent and the stereochemistry of the piperidine ring for high affinity and selectivity.[1]
Quinolone and Benzamide (B126) Derivatives
Another significant class of ORL1 antagonists is based on a quinolone and benzamide framework. JTC-801 is a well-characterized example from this class, demonstrating potent and orally active antagonist properties.[1][2]
Spiro-piperidine Derivatives
More recent efforts have focused on spiropiperidine-based antagonists. These compounds often feature a biarylmethyl group attached to the piperidine nitrogen, which has been shown to be a key determinant of potency. Systematic modifications of this scaffold have led to the discovery of highly potent and selective antagonists.[3]
Other Piperidine and Benzimidazole (B57391) Derivatives
A diverse range of other piperidine and benzimidazole derivatives have also been explored. These studies have investigated the impact of various substituents on the core structures to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6]
Data Presentation: Quantitative Analysis of ORL1 Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of representative non-peptide ORL1 antagonists from different structural classes. This data allows for a direct comparison of their pharmacological profiles.
| Compound | Structural Class | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| J-113397 | Benzimidazolinone | human ORL1 | 1.8 | 5.3 ([³⁵S]GTPγS binding) | [7] |
| human mu-opioid | >1000 | - | [7] | ||
| human delta-opioid | >10000 | - | [7] | ||
| human kappa-opioid | 640 | - | [7] | ||
| JTC-801 | Quinolone/Benzamide | human ORL1 | 44.5 | 2580 (cAMP accumulation) | [1][2] |
| Compound 37 | Spiro-piperidine | human ORL1 | 1.1 | 2.5 (GTPγS binding) | [3] |
| human mu-opioid | >10000 | - | [3] | ||
| human kappa-opioid | >10000 | - | [3] | ||
| Compound 28 | Benzimidazole | human ORL1 | 2.5 | 6.5 (GTPγS binding) | [5] |
Signaling Pathways of the ORL1 Receptor
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the ORL1 receptor by its endogenous ligand N/OFQ initiates several downstream signaling cascades. Non-peptide antagonists block these pathways by preventing N/OFQ from binding to and activating the receptor.
Experimental Protocols
The characterization of non-peptide ORL1 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ORL1 receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1 or HEK293-hORL1).
-
Radioligand: Typically [³H]-Nociceptin or [¹²⁵I]-Tyr¹⁴-Nociceptin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Test Compounds: Serial dilutions of the non-peptide antagonist.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled N/OFQ.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-stimulated G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the ORL1 receptor.
-
[³⁵S]GTPγS.
-
GDP: To ensure that G proteins are in their inactive, GDP-bound state at the start of the assay.
-
Agonist: N/OFQ at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the non-peptide antagonist.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubate cell membranes with the test antagonist at various concentrations for a defined period (e.g., 15 minutes) at 30°C.
-
Add the agonist (N/OFQ) to all wells except the basal binding controls.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Dry the filters and measure the incorporated radioactivity by scintillation counting.
-
Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
References
- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of benzimidazole series as opioid receptor-like 1 (ORL1) antagonists: SAR study directed toward improvement of selectivity over hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel benzimidazole series of potent and selective ORL1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397). | Semantic Scholar [semanticscholar.org]
The Distribution and Function of the ORL1 Receptor in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Opioid Receptor-Like 1 (ORL1) receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, is a G protein-coupled receptor with significant structural similarity to the classical opioid receptors (mu, delta, and kappa).[1][2][3] Despite this homology, it does not bind traditional opioid ligands; its endogenous agonist is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][4] The discovery of the N/OFQ-ORL1 system identified a distinct fourth member of the opioid receptor family.[4] This system is widely distributed throughout the central nervous system (CNS) and is implicated in a broad spectrum of physiological and pathological processes, including pain modulation, stress responses, emotional behavior, memory, and motor control.[1][5] Activation of the ORL1 receptor often produces effects that are distinct from, and sometimes opposite to, those of classical opioid receptors, making it a compelling target for novel therapeutic development.[6][7]
This technical guide provides a comprehensive overview of the ORL1 receptor's distribution in the CNS, details the experimental methodologies used for its study, and illustrates its primary signaling pathways.
ORL1 Receptor Distribution in the Central Nervous System
The ORL1 receptor is broadly expressed in the CNS, with a diffuse distribution pattern observed for both its mRNA and its binding sites, suggesting a wide-ranging modulatory role.[1][5] The anatomical localization of the receptor and its endogenous ligand, N/OFQ, show a high degree of correlation, indicating that the receptor is primarily located on local neuronal circuits.[1]
Data on ORL1 Distribution
The following tables summarize the semi-quantitative distribution of ORL1 receptor mRNA and binding sites in various regions of the rodent and human CNS, as determined by in situ hybridization, receptor autoradiography, and radioimmunoassay studies.
Table 1: Distribution of ORL1 Receptor mRNA in the Rat Central Nervous System
| Brain Region | Level of Expression | References |
| Forebrain | ||
| Cerebral Cortex (multiple regions) | High | [5][8] |
| Anterior Olfactory Nucleus | High | [5] |
| Lateral Septum | High | [5] |
| Hippocampal Formation | High | [5][9] |
| Amygdala (Medial) | High | [5] |
| Hypothalamus (multiple nuclei) | High | [5][8][9] |
| Thalamus | High | [8] |
| Caudate-Putamen | Low / Absent | [1] |
| Brainstem | ||
| Substantia Nigra | High | [1][5] |
| Ventral Tegmental Area | High | [5] |
| Periaqueductal Gray (Central Gray) | High | [1][5][8][9] |
| Raphe Nuclei | High | [5][9] |
| Locus Coeruleus | High | [5][8] |
| Brainstem Motor Nuclei | High | [5] |
| Cerebellum | Low / Absent | [1] |
| Spinal Cord & Ganglia | ||
| Dorsal Horn | High | [1][8] |
| Ventral Horn | High | [1] |
| Dorsal Root Ganglia | High | [5][8] |
Table 2: Distribution of ORL1 Receptor Binding Sites in the Rat Central Nervous System
| Brain Region | Density Level | References |
| Forebrain | ||
| Cerebral Cortex (esp. Cingulate) | High | [5][10] |
| Anterior Olfactory Nucleus | High | [5] |
| Lateral Septum | High | [5] |
| Hippocampus | High | [5][10] |
| Amygdala (Basolateral & Medial) | High | [5][10] |
| Hypothalamus (several nuclei) | High | [5] |
| Thalamus (Midline & Intralaminar) | High | [10] |
| Brainstem | ||
| Periaqueductal Gray (Central Gray) | High | [1][5] |
| Substantia Nigra | High | [1][5] |
| Raphe Complex | High | [5] |
| Locus Coeruleus | High | [5] |
| Spinal Cord | ||
| Superficial Layers of Dorsal Horn | High | [1][5] |
Table 3: Distribution of Nociceptin/Orphanin FQ (N/OFQ) Ligand in the Adult Human Brain
| Brain Region | Concentration Level | Reference |
| Periaqueductal Gray (Dorsal) | Highest | [11] |
| Locus Coeruleus | Highest | [11] |
| Hypothalamus (Ventromedial Nucleus) | Highest | [11] |
| Septum | Highest | [11] |
| Amygdala | High | [11] |
| Inferior Colliculus | High | [11] |
| Pontine Tegmentum | High | [11] |
| Reticular Formation | High | [11] |
| Spinal Trigeminal Nucleus | High | [11] |
| Spinal Cord (Dorsal Horn) | Highest | [11] |
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a canonical G protein-coupled receptor that primarily signals through the Gαi/o pathway.[12][13] Upon binding of its ligand, N/OFQ, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the liberated Gβγ subunit can directly modulate ion channel activity, typically leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2][14] These actions collectively decrease neuronal excitability. There is also evidence for ORL1 coupling to the Phospholipase C (PLC) pathway.[13]
Figure 1. Simplified ORL1 receptor signaling cascade.
Experimental Methodologies
The distribution of the ORL1 receptor in the CNS is primarily elucidated through three key techniques: in situ hybridization to detect mRNA, receptor autoradiography to localize binding sites, and immunohistochemistry to visualize the receptor protein.
In Situ Hybridization (ISH)
This technique localizes specific nucleic acid sequences (mRNA) within tissue sections, providing cellular-level information about gene expression. For ORL1, ISH is used to identify the neurons that synthesize the receptor.[15][16]
Detailed Protocol:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) to preserve tissue morphology and RNA integrity.[17]
-
Dissect the brain and post-fix for 2-3 hours at room temperature.[17]
-
Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 20-30%) until it sinks.[17]
-
Rapidly freeze the tissue and cut thin (e.g., 15 µm) coronal or sagittal sections using a cryostat.[15]
-
Mount sections onto coated slides (e.g., SuperFrost Plus) and allow them to dry.[17]
-
-
Probe Preparation:
-
Synthesize an antisense RNA probe (riboprobe) complementary to the ORL1 mRNA sequence.
-
Label the probe with a detectable marker, such as digoxigenin (B1670575) (DIG) or a radioactive isotope (e.g., ³⁵S).[17]
-
-
Hybridization:
-
Washing and Detection:
-
Perform a series of stringent washes to remove any unbound or non-specifically bound probe.[18]
-
If using a non-radioactive probe (e.g., DIG), incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label.
-
Add a chromogenic substrate (e.g., NBT/BCIP) that reacts with the enzyme to produce a colored precipitate, visualizing the location of the mRNA.[17]
-
-
Analysis:
-
Dehydrate the slides, mount with a coverslip, and visualize the signal using light microscopy. The colored precipitate indicates cells expressing ORL1 mRNA.
-
Figure 2. General experimental workflow for In Situ Hybridization (ISH).
Receptor Autoradiography
This is a highly sensitive method used to visualize and quantify the distribution of receptor binding sites in the brain.[19] It involves incubating tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest.
Detailed Protocol:
-
Tissue Preparation:
-
Rapidly dissect and freeze the brain without chemical fixation to preserve receptor integrity.
-
Cut thin (e.g., 20 µm) sections in a cryostat and thaw-mount them onto gelatin-coated slides.
-
-
Radioligand Binding:
-
Incubate the slides in a buffer solution containing a specific radiolabeled ORL1 ligand (e.g., [³H]nociceptin or ¹²⁵I-[Tyr¹⁴]-OFQ).[5][20][21]
-
To determine non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of an unlabeled competing ligand.
-
Incubate until binding reaches equilibrium.
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a quick rinse in distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cold air.
-
-
Signal Detection:
-
Appose the dried slides to a radiation-sensitive medium, such as X-ray film or a phosphor imaging plate, in a light-tight cassette.
-
Expose for a period ranging from days to weeks, depending on the isotope and receptor density.
-
-
Analysis:
-
Develop the film or scan the imaging plate.
-
The resulting image shows the anatomical distribution of the radioligand binding sites.
-
Quantify the signal intensity using a densitometry system, comparing it to co-exposed radioactive standards to determine receptor density (e.g., in fmol/mg protein).[22] Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Figure 3. General experimental workflow for Receptor Autoradiography.
Immunohistochemistry (IHC)
IHC is used to visualize the location of the ORL1 receptor protein itself within the tissue architecture. It relies on a specific primary antibody that recognizes and binds to an epitope on the receptor, followed by a detection system that makes this binding visible.[23]
Detailed Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde and prepare cryostat or vibratome sections as described for ISH.[23]
-
-
Antigen Retrieval (if necessary):
-
For some antibodies and fixation methods, it may be necessary to unmask the antigenic epitope. This is often done by heating the sections in a retrieval solution (e.g., citrate (B86180) buffer).[23]
-
-
Immunostaining:
-
Block non-specific antibody binding sites using a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
-
Incubate the sections with a primary antibody specific to the ORL1 receptor overnight at 4°C.
-
Wash thoroughly to remove unbound primary antibody.
-
Incubate with a secondary antibody that is conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore and is directed against the primary antibody's host species.
-
Wash thoroughly to remove unbound secondary antibody.
-
-
Signal Visualization:
-
If using an enzyme-conjugated secondary antibody, add a chromogenic substrate (e.g., 3,3'-Diaminobenzidine, DAB), which produces a stable, colored precipitate at the site of the antibody-antigen reaction.[23]
-
If using a fluorescently-labeled secondary antibody, mount the slides with an anti-fade mounting medium.
-
-
Analysis:
-
Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.
-
Dehydrate, clear, and coverslip the slides.
-
Examine the sections under a light or fluorescence microscope to determine the distribution and cellular localization of the ORL1 receptor protein.
-
Figure 4. General experimental workflow for Immunohistochemistry (IHC).
Conclusion
The ORL1 receptor is widely but heterogeneously distributed throughout the central nervous system, with particularly high densities in regions associated with nociception, emotion, reward, and autonomic control. The colocalization of receptor mRNA and binding sites in areas like the cortex, limbic structures, and brainstem nuclei underscores the extensive role of the N/OFQ-ORL1 system in modulating a vast array of neurological functions.[5] A thorough understanding of this distribution, achieved through the rigorous application of techniques like in situ hybridization, receptor autoradiography, and immunohistochemistry, is fundamental for elucidating its physiological roles and for the rational design of novel therapeutics targeting this unique receptor system.
References
- 1. Tissue distribution of the opioid receptor-like (ORL1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptor-like (ORL1) receptor distribution in the rat central nervous system: comparison of ORL1 receptor mRNA expression with (125)I-[(14)Tyr]-orphanin FQ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of the synthesis of opioid receptor like 1 receptor in nociceptinergic neurons in rat brain suggests the existence of autoreceptor: a confocal double staining study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of ORL-1 receptor binding and receptor-activated G-proteins in rat forebrain and their experimental localization in anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution of nociceptin/orphanin FQ in adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression of orphanin FQ and the opioid receptor-like (ORL1) receptor in the developing human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. einsteinmed.edu [einsteinmed.edu]
- 19. Visualizing receptors for neurotransmitters in the human brain with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative autoradiographic mapping of the ORL1, mu-, delta- and kappa-receptors in the brains of knockout mice lacking the ORL1 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autoradiographic mapping of the opioid receptor-like 1 (ORL1) receptor in the brains of mu-, delta- or kappa-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
The Nociceptin/Orphanin FQ (NOP) Receptor Antagonists: A Promising Frontier in Antidepressant Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available monoaminergic-based therapies. This underscores the urgent need for novel antidepressant agents with distinct mechanisms of action. The nociceptin (B549756)/orphanin FQ (N/OFQ) system, and its cognate receptor, the NOP (nociceptin opioid peptide) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has emerged as a compelling target for the development of innovative antidepressant medications. Preclinical and emerging clinical evidence robustly supports the hypothesis that blockade of NOP receptor signaling elicits significant antidepressant-like effects. This technical guide provides a comprehensive overview of the rationale for targeting the NOP receptor in depression, summarizes key preclinical data for prominent NOP antagonists, details essential experimental protocols for their evaluation, and elucidates the underlying molecular signaling pathways.
Introduction
The N/OFQ system is a unique branch of the opioid peptide family, with N/OFQ being the endogenous ligand for the G protein-coupled NOP receptor.[1] This system is widely distributed throughout the central nervous system in regions critically involved in mood regulation, including the amygdala, hippocampus, and prefrontal cortex.[2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids, and N/OFQ does not activate mu, delta, or kappa opioid receptors.[3] Functionally, activation of the NOP receptor by N/OFQ is generally associated with anxiolytic-like effects, while a growing body of evidence indicates that antagonism of this receptor produces robust antidepressant-like activity.[2] This unique pharmacological profile distinguishes NOP receptor antagonists from conventional antidepressants and presents a novel strategy for the treatment of MDD.
Featured NOP Receptor Antagonists: A Quantitative Overview
Several non-peptide, small molecule NOP receptor antagonists have been developed and characterized. The following tables summarize the in vitro binding affinities and functional potencies of three prominent examples: LY2940094, SB-612111, and J-113397. This quantitative data is essential for comparing the pharmacological profiles of these compounds and for designing preclinical and clinical studies.
| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |
| LY2940094 | NOP (ORL1) | Human | Ki | 0.105 | nM | [4] |
| NOP (ORL1) | Human | Kb | 0.166 | nM | [4] | |
| SB-612111 | NOP (ORL1) | Human | Ki | 0.33 | nM | [5] |
| Mu Opioid | Human | Ki | 57.6 | nM | [5] | |
| Kappa Opioid | Human | Ki | 160.5 | nM | [5] | |
| Delta Opioid | Human | Ki | 2109 | nM | [5] | |
| NOP (ORL1) | Human | pKB (GTPγS) | 9.70 | - | [6] | |
| NOP (ORL1) | Human | pKB (cAMP) | 8.63 | - | [6] | |
| J-113397 | NOP (ORL1) | Human | Ki | 1.8 | nM | [7] |
| Mu Opioid | Human | Ki | 1000 | nM | [7] | |
| Kappa Opioid | Human | Ki | 640 | nM | [7] | |
| Delta Opioid | Human | Ki | >10,000 | nM | [7] | |
| NOP (ORL1) | Human | IC50 (GTPγS) | 5.3 | nM | [7] | |
| NOP (ORL1) | Mouse | Ki | 1.1 | nM | [7] | |
| NOP (ORL1) | Mouse | IC50 (GTPγS) | 7.6 | nM | [8] |
Core Experimental Protocols for Preclinical Evaluation
The antidepressant-like effects of NOP receptor antagonists are typically evaluated in rodents using a battery of well-validated behavioral assays. The following sections provide detailed methodologies for three of the most commonly employed tests.
Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants, based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom with its tail or paws, nor can it escape.
-
Procedure: Mice or rats are gently placed into the cylinder for a 6-minute test session. The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water) is typically scored during the last 4 minutes of the 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.[9][10]
Tail Suspension Test (TST)
Similar to the FST, the TST is a test of behavioral despair where the immobility of a mouse suspended by its tail is measured. Antidepressants decrease the duration of immobility.
Methodology:
-
Apparatus: A suspension bar is placed at a height that prevents the mouse from reaching any surfaces. The mouse is suspended from the bar by its tail using adhesive tape.
-
Procedure: The mouse is suspended for a 6-minute period. The session is recorded for subsequent scoring.
-
Scoring: The total time the mouse remains immobile is quantified. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[11][12]
Sucrose (B13894) Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is considered a behavioral correlate of anhedonia.
Methodology:
-
Habituation: For 48-72 hours, animals are habituated to drinking from two bottles in their home cage.
-
Procedure: Following habituation, animals are presented with two pre-weighed bottles: one containing plain water and the other containing a 1-2% sucrose solution. The position of the bottles is switched every 24 hours to avoid place preference. The test duration is typically 24-48 hours.
-
Measurement: The amount of liquid consumed from each bottle is determined by weighing the bottles at the end of the test period.
-
Calculation: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated control group suggests an antidepressant-like effect.[1][2]
NOP Receptor Signaling Pathways
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by N/OFQ initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. Blockade of these pathways by NOP antagonists is believed to underlie their antidepressant effects.
G-Protein Coupling and Downstream Effectors
Upon agonist binding, the NOP receptor couples primarily to inhibitory G proteins of the Gi/o family.[2] This leads to the dissociation of the Gα and Gβγ subunits, which then interact with various downstream effectors.
Caption: NOP receptor G-protein coupling and primary downstream effectors.
The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits are implicated in the modulation of various ion channels and other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathways.
Modulation of MAPK Signaling Pathways
NOP receptor activation has been shown to modulate the activity of all three major MAPK families: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[11] The precise downstream consequences of this modulation in the context of depression are an active area of research. It is hypothesized that by blocking N/OFQ-induced signaling, NOP antagonists may restore normal neuronal function and plasticity that are dysregulated in depressive states.
Caption: NOP receptor-mediated modulation of MAPK signaling pathways.
Conclusion and Future Directions
The compelling preclinical data, supported by initial clinical findings, strongly suggests that NOP receptor antagonists represent a promising and mechanistically novel class of antidepressants.[7] The compounds highlighted in this guide, LY2940094, SB-612111, and J-113397, have been instrumental in validating the NOP receptor as a viable therapeutic target for depression.
Future research should focus on several key areas. Head-to-head comparative studies of different NOP antagonists in a range of preclinical models of depression would be invaluable for differentiating their pharmacological profiles and therapeutic potential. Further elucidation of the specific downstream effectors of the NOP receptor-mediated MAPK signaling pathways will provide a more detailed understanding of their mechanism of action and may reveal novel biomarkers for patient stratification and treatment response. Finally, continued clinical investigation of NOP receptor antagonists in larger patient populations is warranted to definitively establish their efficacy and safety in the treatment of Major Depressive Disorder. The development of NOP receptor antagonists holds the potential to significantly advance the pharmacotherapy of depression and offer a new hope for patients who do not respond to existing treatments.
References
- 1. [PDF] Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists | Semantic Scholar [semanticscholar.org]
- 2. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of c-Jun N-terminal kinase by the ORL(1) receptor through multiple G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nociceptin/Orphanin FQ (ORL1) Receptor Antagonists in Preclinical Models of Drug Addiction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the Nociceptin Opioid-Like Receptor (NOP), also known as ORL1, represent a distinct branch of the opioid system. Widely distributed throughout the central nervous system in areas critical for reward, motivation, and stress, the N/OFQ-ORL1 system has emerged as a promising target for the development of novel therapeutics for substance use disorders. While initial research highlighted the potential of ORL1 agonists, a compelling body of recent preclinical evidence indicates that ORL1 antagonists can effectively attenuate drug-seeking and drug-taking behaviors across multiple addiction models, particularly for alcohol and nicotine (B1678760). This guide provides an in-depth review of the effects of ORL1 antagonists in these models, detailing the underlying signaling mechanisms, experimental protocols, and key quantitative findings.
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[1] Antagonism of this receptor blocks the downstream signaling cascade initiated by the endogenous ligand N/OFQ, thereby preventing its neuromodulatory effects.
Mechanism of Action
In its basal state, the ORL1 receptor is associated with a heterotrimeric G protein complex (Gαi, Gβ, Gγ) with GDP bound to the Gαi subunit.[2][3]
-
Ligand Binding & Activation (Agonist Action): Binding of an agonist like N/OFQ induces a conformational change in the receptor.
-
G Protein Activation: This change facilitates the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effects:
-
Gαi-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Gβγ directly modulates ion channels, typically promoting the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[5]
-
-
Overall Effect: The cumulative effect is a reduction in neuronal excitability and inhibition of neurotransmitter release.
ORL1 antagonists are competitive ligands that bind to the receptor but do not induce the conformational change necessary for G protein activation. By occupying the binding site, they prevent N/OFQ from activating the receptor, thus blocking its inhibitory influence on neuronal circuits.[6]
Effects of ORL1 Antagonists in Addiction Models
ORL1 antagonists have shown significant efficacy in reducing addictive-like behaviors across various preclinical models. The most robust effects have been observed in models of alcohol and nicotine addiction.
Alcohol Addiction Models
Studies using genetically selected alcohol-preferring rats and mouse models of binge drinking consistently demonstrate that ORL1 antagonists reduce alcohol consumption and seeking behaviors.
| Antagonist | Animal Model | Behavioral Assay | Key Quantitative Finding(s) | Reference(s) |
| LY2940094 | Alcohol-Preferring (P and msP) Rats | Homecage Self-Administration | Dose-dependently reduced ethanol (B145695) intake. | [7][8] |
| P Rats | Progressive Ratio | Attenuated breakpoints for ethanol. | [7][8] | |
| msP Rats | Stress-Induced Reinstatement | Completely blocked reinstatement of ethanol-seeking. | [7][8] | |
| P Rats | In vivo Microdialysis (NAc) | Blocked ethanol-stimulated dopamine (B1211576) release. | [7][8] | |
| SB-612111 | C57BL/6J Mice | Drinking in the Dark (DID) | Significantly reduced binge alcohol intake at 10 and 30 mg/kg. | [9] |
| LY2817412 | C57BL/6J Mice | Drinking in the Dark (DID) | Significantly reduced binge alcohol intake at 30 mg/kg. | [9] |
Nicotine Addiction Models
Pharmacological blockade or genetic deletion of the ORL1 receptor has been shown to decrease the motivation for nicotine self-administration and attenuate relapse-like behavior.
| Antagonist | Animal Model | Behavioral Assay | Key Quantitative Finding(s) | Reference(s) |
| LY2817412 | NOP(+/+) Rats | Nicotine Self-Administration | Significantly reduced nicotine intake at 1.0 and 3.0 mg/kg. | [10][11] |
| NOP(+/+) Rats | Cue-Induced Reinstatement | NOP receptor deletion attenuated reinstatement. | [10][11] | |
| NOP(+/+) Rats | Microinjection (VTA) | Decreased nicotine self-administration when injected into the VTA. | [10] | |
| SB-612111 | Rats | Concurrent Alcohol & Nicotine SA | Reduced nicotine consumption. | [11] |
Stimulant and Opioid Addiction Models
The role of ORL1 antagonists in stimulant and opioid addiction is more complex. While ORL1 agonists have been shown to block the rewarding effects of morphine and cocaine in some models, the effects of antagonists are less clear and can be contradictory.[12] For example, some studies suggest that antagonists may not affect, or could even enhance, the rewarding properties of cocaine. This indicates a complex interplay between the N/OFQ system and the primary mechanisms of opioid and stimulant reward that requires further investigation.
Key Experimental Protocols
The following sections detail the standardized methodologies for the primary behavioral assays used to evaluate the efficacy of ORL1 antagonists.
Intravenous Self-Administration (IVSA)
IVSA is the gold standard for modeling drug reinforcement in animals. It allows for the direct measurement of a drug's rewarding efficacy by requiring the animal to perform an operant response (e.g., a lever press) to receive an intravenous infusion of the drug.[13]
Methodology:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, most commonly in the jugular vein. The catheter is externalized on the animal's back for connection to an infusion pump.
-
Acquisition Training: Animals are placed in an operant chamber with at least two levers. Presses on the "active" lever result in the delivery of a drug infusion (e.g., 0.03 mg/kg/infusion of nicotine) and the presentation of a discrete cue (e.g., a light), followed by a brief "time-out" period. Presses on the "inactive" lever have no programmed consequences. Sessions typically last 1-2 hours daily.[5][10]
-
Dose-Response Evaluation: Once stable responding is established, the dose of the drug per infusion is varied across sessions to determine the classic inverted "U" shaped dose-response curve.
-
Antagonist Challenge: To test the effect of an ORL1 antagonist, animals are pre-treated with the antagonist compound (e.g., via intraperitoneal injection) at various doses before the start of a self-administration session. A reduction in active lever pressing compared to vehicle pre-treatment indicates that the antagonist has decreased the reinforcing value of the drug.
-
Progressive Ratio (PR) Schedule: To measure motivation, the response requirement is systematically increased after each infusion. The "breakpoint," or the number of responses the animal is willing to make for the final infusion, serves as a measure of the drug's motivational strength.[7]
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a stimulus, including drugs of abuse. It relies on the animal forming an association between the subjective effects of a drug and a distinct environment.[14]
Methodology:
-
Apparatus: A standard CPP apparatus consists of a box with two or three distinct compartments. The compartments are differentiated by multiple cues, such as wall color/pattern (e.g., black vs. white) and floor texture (e.g., grid vs. smooth).[14][15]
-
Phase 1: Pre-Conditioning (Baseline): On Day 1, the animal is placed in the apparatus with free access to all compartments for 15-20 minutes. The time spent in each compartment is recorded to establish any initial, unconditioned preference. For a "biased" design, the drug is subsequently paired with the initially non-preferred side.[14]
-
Phase 2: Conditioning: This phase typically occurs over 4-8 days.
-
Drug Pairing: On alternating days, the animal receives an injection of the drug (e.g., cocaine, 8 mg/kg, i.p.) and is immediately confined to one of the compartments for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite compartment for the same duration.
-
-
Phase 3: Post-Conditioning (Test): After the final conditioning day, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment, compared to the pre-conditioning baseline or the time spent in the vehicle-paired compartment, indicates a conditioned place preference.
-
Antagonist Challenge: To test an ORL1 antagonist, the compound is administered before the drug-pairing sessions during the conditioning phase or before the final test session. Attenuation of the preference for the drug-paired chamber indicates the antagonist has blocked the rewarding association.
Conclusion and Future Directions
Preclinical data strongly support the therapeutic potential of ORL1 receptor antagonists for treating substance use disorders, particularly alcoholism and nicotine dependence. These compounds effectively reduce drug self-administration and seeking behaviors in robust animal models. The mechanism is believed to involve the blockade of N/OFQ's inhibitory actions within key nodes of the brain's reward and stress circuits, such as the VTA.[10]
However, the role of ORL1 antagonists in opioid and stimulant addiction requires further clarification. Future research should focus on:
-
Elucidating the precise neurocircuitry through which ORL1 antagonists modulate the effects of different classes of abused drugs.
-
Conducting studies that directly compare the efficacy of different ORL1 antagonists (e.g., J-113397, SB-612111, LY2940094) within the same behavioral models.
-
Investigating the potential of these compounds to treat co-morbid conditions such as stress, anxiety, and depression, which are significant drivers of relapse.
The continued development and investigation of selective ORL1 antagonists represent a highly promising avenue for novel pharmacotherapies to combat the ongoing public health crisis of drug addiction.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOP receptor antagonists decrease alcohol drinking in the dark in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Deletion or Pharmacological Blockade of Nociceptin/Orphanin FQ Receptors in the Ventral Tegmental Area Attenuates Nicotine-Motivated Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 13. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Cellular Effects of Nociceptin/Orphanin FQ Receptor (NOP) Blockade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor, constitute a unique branch of the opioid system. The NOP receptor, also known as OPRL1, is a G protein-coupled receptor (GPCR) that, upon activation, typically mediates inhibitory effects on neuronal activity.[1][2] Unlike classical opioid receptors, its activation can lead to distinct, sometimes opposing, physiological outcomes, making it a compelling target for therapeutic intervention.[1][3] Blocking the NOP receptor with antagonists prevents its endogenous activation by N/OFQ, leading to a cascade of cellular effects, primarily characterized by the disinhibition of neuronal firing and neurotransmitter release. This guide provides a detailed examination of these cellular effects, outlining the underlying signaling pathways, impact on ion channel activity, modulation of neurochemicals, and relevant experimental methodologies.
NOP Receptor Signaling: The Consequences of Blockade
The NOP receptor primarily couples to pertussis toxin-sensitive Gi/o proteins.[4] Understanding the canonical signaling pathway initiated by agonist binding is fundamental to comprehending the effects of its blockade.
2.1 Canonical Agonist-Induced Pathway Activation of the NOP receptor by N/OFQ initiates a well-defined intracellular cascade:
-
G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.[1][5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][6][7]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits presynaptic voltage-gated calcium channels (VGCCs), primarily N-type (Cav2.2) and P/Q-type (Cav2.1).[1][8][9]
The net effect of this cascade is cellular hyperpolarization and a decrease in neurotransmitter release, resulting in an overall inhibitory influence on neuronal circuits.[6][9]
2.2 Effects of NOP Receptor Antagonism A NOP receptor antagonist binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand N/OFQ from activating the receptor. The primary cellular effect of blockade is, therefore, the prevention or reversal of this inhibitory cascade. This leads to:
-
Disinhibition of Adenylyl Cyclase: Basal or stimulated cAMP levels are restored.
-
Prevention of GIRK Channel Activation: The hyperpolarizing influence of N/OFQ is blocked, making neurons more excitable.
-
Disinhibition of Voltage-Gated Calcium Channels: The agonist-mediated suppression of calcium influx is prevented, facilitating greater neurotransmitter release upon neuronal depolarization.
Impact on Ion Channel Activity
Blockade of NOP receptors directly impacts neuronal excitability by preventing N/OFQ-mediated modulation of key ion channels.
3.1 Potassium (K+) Channels N/OFQ activation of NOP receptors stimulates GIRK channels, leading to K+ efflux and membrane hyperpolarization.[9] This action increases the threshold for firing action potentials, thus inhibiting neuronal activity. NOP receptor antagonists, by preventing receptor activation, block this effect. In experimental settings, the application of an antagonist can prevent an agonist from inducing an outward K+ current and can reverse agonist-induced hyperpolarization.
3.2 Calcium (Ca2+) Channels N/OFQ inhibits high-voltage-activated (HVA) Ca2+ channels, including N-type, P/Q-type, and R-type, at presynaptic terminals.[1][4] This inhibition reduces Ca2+ influx during an action potential, which is a critical step for vesicle fusion and neurotransmitter release.[4] Some studies have also shown that N/OFQ can inhibit T-type Ca2+ channels, which are involved in setting neuronal firing patterns.[10][11] NOP antagonists counteract this inhibition. In the presence of an antagonist, N/OFQ fails to suppress Ca2+ currents, leading to a normalization or disinhibition of calcium-dependent processes like neurotransmitter release.[12]
| Ion Channel | Effect of NOP Agonist (N/OFQ) | Effect of NOP Antagonist | Consequence of Blockade |
| GIRK (K+) Channels | Activation (leading to K+ efflux) | Prevents activation | Prevents hyperpolarization; increases neuronal excitability |
| HVA (Ca2+) Channels | Inhibition (reducing Ca2+ influx) | Prevents inhibition | Disinhibits Ca2+ influx; facilitates neurotransmitter release |
| T-type (Ca2+) Channels | Inhibition | Prevents inhibition | Prevents modulation of burst firing patterns |
Modulation of Neurotransmitter Release
Given that NOP receptor activation is predominantly inhibitory, its blockade generally leads to an increase or disinhibition of neurotransmitter release.[1] The specific outcome can depend on the brain region and the neuronal circuit involved.
| Neurotransmitter | Effect of NOP Antagonism | Notes | Key Antagonists Studied |
| Dopamine (B1211576) (DA) | Generally increases release | The effect can be complex. Antagonists are thought to remove the tonic inhibition N/OFQ exerts on DA neurons.[1] However, some antagonists may decrease DA activity by enhancing GABAergic inhibition of DA neurons.[1][2] Some effects seen with J-113397 were found to be NOP-independent.[1] | J-113397, UFP-101, LY2817412[1][2] |
| Serotonin (5-HT) | Increases release | Antagonism in the dorsal raphe nucleus (DRN) removes the inhibitory N/OFQ tone, increasing 5-HT levels.[1] | [Nphe1]-nociceptin(1–13)NH2[1] |
| Norepinephrine (NE) | Increases release | Antagonism in the amygdala has been shown to significantly increase NE release.[1] | J-113397[1] |
| GABA | Enhances release | In some pathways, such as the nigrostriatal, NOP blockade enhances GABA release, which can indirectly inhibit other neurons (e.g., VTA DA neurons).[1][2] | UFP-101, [Nphe1]-nociceptin(1–13)NH2[1] |
| Glutamate (B1630785) | Reduces release | In the nigrostriatal pathway, NOP blockade has been reported to reduce glutamate release.[1] | Not specified in detail |
| Acetylcholine (ACh) | Increases release (reverses inhibition) | N/OFQ diminishes ACh release in the striatum; antagonists are expected to block this effect.[13] | [Phe1ψ(CH2-NH)Gly2]-nociceptin(1-13)NH2[13] |
Effects on Gene Expression and Other Signaling
Activation of the NOP receptor can modulate intracellular signaling cascades beyond cAMP, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and nuclear factor κB (NFκB).[4][5] Antagonists would be expected to block agonist-induced activation of these pathways.
Furthermore, N/OFQ administration can increase the expression of certain genes, such as c-Fos, corticotropin-releasing factor (CRF) mRNA, and pro-opiomelanocortin (POMC) mRNA.[1] Selective NOP antagonists like UFP-101 have been shown to completely block these N/OFQ-induced increases, demonstrating that receptor blockade can prevent downstream changes in gene transcription.[1]
Key Experimental Protocols
The cellular effects of NOP receptor antagonists are elucidated through a variety of established in vitro and in vivo techniques.
6.1 Radioligand Binding Assay This assay quantifies the affinity (Ki) of an antagonist for the NOP receptor. It is a competitive assay where the antagonist competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation.
-
Methodology:
-
Preparation: Homogenize tissues or cells expressing NOP receptors to prepare a crude membrane fraction.
-
Incubation: Incubate membrane aliquots with a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-N/OFQ or [³H]-UFP-101) and varying concentrations of the unlabeled antagonist.[14]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[14]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50 (concentration of antagonist that inhibits 50% of radioligand binding), from which the Ki is calculated.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular neurophysiological actions of nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nociceptin inhibits T-type Ca2+ channel current in rat sensory neurons by a G-protein-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of silent and constitutively active nociceptin/orphanin FQ receptors by potent receptor antagonists and Na+ ions in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ and neurotransmitter release in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Non-Peptide ORL1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for purifying non-peptide antagonists of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. The protocols are designed to guide researchers in obtaining highly pure compounds for in-vitro and in-vivo studies, crucial for the development of novel therapeutics targeting this important receptor.
Introduction to ORL1 and Non-Peptide Antagonists
The ORL1 receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological processes, including pain modulation, anxiety, and depression. Unlike classical opioid receptors, it does not bind traditional opioids like morphine. Its endogenous ligand is the neuropeptide nociceptin/orphanin FQ. The development of non-peptide antagonists for the ORL1 receptor is a significant area of research for creating orally bioavailable drugs with therapeutic potential. Prominent examples of such antagonists include J-113397, a benzimidazolone derivative, and other small molecules like triazaspiro[4.5]decan-4-ones. The purity of these compounds is paramount for accurate pharmacological characterization and preclinical development.
ORL1 Receptor Signaling Pathway
Understanding the downstream signaling of the ORL1 receptor is critical for designing functional assays to characterize purified antagonists. The ORL1 receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation, this initiates a cascade of intracellular events.
Application Notes and Protocols for In Vitro Evaluation of ORL1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of opioid receptor-like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), antagonists. This document outlines the theoretical background, detailed experimental protocols, and data analysis methods for three key assays: radioligand binding, GTPγS binding, and cAMP inhibition assays.
Introduction to ORL1 and its Antagonists
The ORL1 receptor is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors.[1][2] Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ).[3] The N/OFQ-ORL1 system is implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward.[3][4] Consequently, the development of selective ORL1 antagonists is a promising avenue for novel therapeutics. These in vitro assays are fundamental for the initial screening and pharmacological characterization of such compounds.
Key In Vitro Assays for ORL1 Antagonist Characterization
The following assays are routinely employed to determine the binding affinity and functional potency of ORL1 antagonists.
-
Radioligand Competition Binding Assay: This assay directly measures the affinity of a test compound for the ORL1 receptor by quantifying its ability to displace a radiolabeled ligand. The primary output is the inhibitor constant (Ki), which reflects the binding affinity of the antagonist.
-
[³⁵S]GTPγS Binding Assay: This functional assay assesses the ability of an antagonist to block agonist-induced G protein activation.[5] Since ORL1 is a Gi/o-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit.[1][6] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. Antagonists will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
-
cAMP Inhibition Assay: This is another functional assay that measures the downstream consequences of ORL1 receptor activation.[7][8] Agonist-mediated activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Antagonists are evaluated for their ability to reverse this agonist-induced inhibition of cAMP production.
Data Presentation: Quantitative Comparison of ORL1 Antagonists
The following tables summarize the binding affinities and functional potencies of several known ORL1 antagonists, providing a baseline for comparison of novel compounds.
Table 1: Binding Affinities (Ki) of Selected ORL1 Antagonists
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| J-113397 | [³H]nociceptin | CHO-hORL1 | 8.6 | [3] |
| JTC-801 | [³H]nociceptin | HeLa-hORL1 | 44.5 | [2] |
| SB-612111 | [³H]nociceptin | CHO-hORL1 | 0.33 | [9] |
| UFP-101 | [³H]N/OFQ | CHO-hNOP | pKi 10.2 | |
| Ro 64-6198 | [³H]OFQ | HEK293-hORL1 | pKi 9.4 | [10] |
Table 2: Functional Potencies (IC50/pA2) of Selected ORL1 Antagonists
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) / pA2 | Reference(s) |
| J-113397 | GTPγS Binding | Nociceptin | CHO-ORL1 | 5.3 (IC50) | |
| JTC-801 | cAMP Inhibition | Nociceptin | HeLa-ORL1 | 2580 (IC50) | [2] |
| SB-612111 | GTPγS Binding | N/OFQ(-1-13)-NH2 | CHO-hNOP | 8.05 (pA2) | [9] |
| UFP-101 | GTPγS Binding | N/OFQ | CHO-hNOP | 9.1 (pA2) | |
| Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 | MVD Assay | N/OFQ | Mouse Vas Deferens | 7.77 (pA2) | [11] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the ORL1 receptor.
Materials:
-
Cells or tissues expressing the ORL1 receptor (e.g., CHO or HEK293 cells stably transfected with the human ORL1 gene).[3]
-
Radiolabeled ORL1 ligand (e.g., [³H]nociceptin or [¹²⁵I]-Tyr¹⁴-nociceptin).
-
Unlabeled N/OFQ (for determination of non-specific binding).
-
Test compounds (ORL1 antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).[12]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[13]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[12]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency of an ORL1 antagonist by measuring its ability to inhibit agonist-stimulated G protein activation.
Materials:
-
Membrane preparation from cells expressing the ORL1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
ORL1 agonist (e.g., N/OFQ).
-
Test compounds (ORL1 antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).[5]
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.
-
Add a fixed concentration of the ORL1 agonist (typically its EC₈₀ concentration for stimulating [³⁵S]GTPγS binding).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer and measure the radioactivity as described in Protocol 1.
-
SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate using a suitable microplate scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
For competitive antagonists, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist. This will yield a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[15][16]
Protocol 3: cAMP Inhibition Assay
Objective: To assess the functional antagonism of an ORL1 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the ORL1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
ORL1 agonist (e.g., N/OFQ).
-
Test compounds (ORL1 antagonists).
-
Cell culture medium or a suitable buffer.
-
cAMP detection kit (e.g., based on HTRF, ELISA, or bioluminescence).
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay:
-
Pre-incubate the cells with varying concentrations of the test antagonist in the presence of IBMX.
-
Add a fixed concentration of the ORL1 agonist (typically its EC₈₀ for inhibiting cAMP production).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[17]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the reversal of agonist-induced cAMP inhibition.
-
As with the GTPγS assay, a Schild analysis can be performed to determine the pA2 value for competitive antagonists.
Visualizations
ORL1 Receptor Signaling Pathway
Caption: Simplified ORL1 receptor signaling cascade.
Experimental Workflow for ORL1 Antagonist Screening
Caption: High-level workflow for ORL1 antagonist screening.
Logical Relationship in a Competition Binding Assay
Caption: Principle of a competitive radioligand binding assay.
References
- 1. karger.com [karger.com]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptor-like 1 (ORL1) receptor binding and the biological properties of Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [35S]GTPγS Binding Assay for NOP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic development in areas such as pain, depression, anxiety, and substance abuse. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands and is activated by its endogenous ligand, N/OFQ. The development of selective NOP receptor antagonists is a key area of research for understanding the physiological roles of the NOP system and for creating novel therapeutics.
A fundamental tool for the functional characterization of these antagonists is the [35S]GTPγS binding assay. This assay provides a direct measure of the receptor's ability to catalyze the exchange of GDP for GTP on its coupled G protein, a critical early step in the signal transduction cascade. For antagonists, the assay is used to determine their potency in inhibiting the agonist-stimulated G protein activation. This document provides detailed application notes and a comprehensive protocol for utilizing the [35S]GTPγS binding assay to characterize NOP receptor antagonists.
Principle of the Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins by GPCRs. In the inactive state, the G protein α-subunit is bound to GDP. Upon agonist binding to the NOP receptor, the receptor undergoes a conformational change that promotes the release of GDP from the Gα subunit and the subsequent binding of GTP. The assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit. Since [35S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation of a measurable radioactive signal.
For NOP receptor antagonists, their potency is determined by their ability to inhibit the increase in [35S]GTPγS binding stimulated by a known NOP receptor agonist (e.g., N/OFQ). This inhibition can be quantified to determine parameters such as the half-maximal inhibitory concentration (IC50) and the antagonist equilibrium dissociation constant (Ki or pA2).
NOP Receptor Signaling Pathway
The NOP receptor primarily couples to inhibitory G proteins of the Gi/o family.[1][2] Upon activation by an agonist, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The Gβγ subunits can modulate various downstream effectors, including inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3] This signaling cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[1]
Caption: NOP receptor signaling cascade upon agonist activation.
Data Presentation
The potency of NOP receptor antagonists is typically determined by Schild analysis or by measuring the IC50 value against a fixed concentration of an agonist. The results are often presented in a tabular format for clear comparison.
| Antagonist | Agonist Used (Concentration) | Parameter | Value | Cell/Tissue Source | Reference |
| SB-612111 | N/OFQ | pKB | 9.13 | CHO cells expressing human NOP | [3] |
| SB-612111 | N/OFQ | pA2 | 8.96 | CHO cells expressing human NOP | [3] |
| J-113397 | N/OFQ | - | Competitive antagonist | Human NOP receptor | [4] |
Note: The table is populated with available data from the search results. A comprehensive literature search would be required to include a wider range of antagonists.
Experimental Protocols
Protocol 1: Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells expressing the NOP receptor (e.g., CHO-hNOP or HEK293-hNOP cells) or from native tissue (e.g., rat brain).
Materials:
-
Cells or tissue expressing NOP receptors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2
-
Sucrose Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose
-
Cell scraper or rubber policeman
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Harvesting: For cultured cells, wash the cell monolayers twice with ice-cold PBS. Scrape the cells into fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Tissue Homogenization: For native tissue, dissect the tissue of interest on ice and place it in ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer or a polytron.
-
Lysis and Homogenization: Resuspend the cell pellet or tissue homogenate in ice-cold Homogenization Buffer. Homogenize with a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Sucrose Buffer. Determine the protein concentration using the Bradford assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [35S]GTPγS Binding Assay for NOP Receptor Antagonists
This protocol outlines the procedure for determining the potency of a NOP receptor antagonist by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
NOP receptor-containing membranes (prepared as in Protocol 1)
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
N/OFQ (or other NOP receptor agonist)
-
Test antagonist compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
Procedure:
Caption: Workflow for the [35S]GTPγS binding assay for NOP antagonists.
-
Assay Setup: Prepare assay tubes or a 96-well plate on ice.
-
Component Addition: To each tube/well, add the following in order:
-
Assay Buffer
-
NOP receptor membranes (typically 10-20 µg of protein per well)
-
GDP (a final concentration of 10-30 µM is common to reduce basal binding)
-
Varying concentrations of the antagonist compound (or vehicle for control wells).
-
-
Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 30°C to allow the antagonist to reach binding equilibrium with the receptor.
-
Agonist Stimulation: Add the NOP agonist (e.g., N/OFQ) at a concentration that elicits approximately 80% of its maximal response (EC80). For total binding wells, add vehicle instead of agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate Reaction: Start the binding reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C with gentle agitation. The optimal time and temperature should be determined empirically.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis
-
Basal Binding: Radioactivity in the absence of agonist.
-
Agonist-Stimulated Binding: Radioactivity in the presence of agonist but no antagonist.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of unlabeled GTPγS.
-
Specific Binding: Subtract NSB from all other values.
-
% Inhibition Calculation: Calculate the percentage inhibition of agonist-stimulated binding for each antagonist concentration: % Inhibition = 100 * (1 - ([Binding with Antagonist] - [Basal Binding]) / ([Agonist-Stimulated Binding] - [Basal Binding]))
-
IC50 Determination: Plot the % inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki or pA2 Determination:
-
Cheng-Prusoff Equation (for Ki): If the assay conditions meet certain assumptions, the IC50 can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))
-
Schild Analysis (for pA2): A more rigorous method is to perform Schild analysis.[4] This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratios are then plotted on a Schild plot to determine the pA2 value, which is the negative logarithm of the antagonist's Ki. A slope of 1 on the Schild plot is indicative of competitive antagonism.[4]
-
Conclusion
The [35S]GTPγS binding assay is a robust and reliable method for the functional characterization of NOP receptor antagonists.[5][6] It provides valuable data on the potency and mechanism of action of novel compounds, which is crucial for their development as potential therapeutics. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively utilize this assay to advance our understanding of the NOP receptor system and facilitate the discovery of new drugs targeting this important receptor.
References
- 1. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes: High-Throughput cAMP Accumulation Assay for Screening of ORL1 (NOP) Receptor Antagonists
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Hunter™ eXpress OPRK1 CHO-K1 GPCR Assay [discoverx.com]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. revvity.com [revvity.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphanin FQ/nociceptin and mu-opioid receptor mRNA levels in human SH-SY5Y neuroblastoma cells: effects of activating the cAMP-PKA signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. genscript.com [genscript.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Forskolin increases cellular cyclic adenosine monophosphate content and parathyroid hormone release in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioline.ru [bioline.ru]
- 16. researchgate.net [researchgate.net]
- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 18. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pa2 determination | PPTX [slideshare.net]
- 20. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Application Notes and Protocols for Calcium Mobilization Assays to Identify ORL1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. As a therapeutic target, the discovery of potent and selective ORL1 antagonists is of great interest. A common and effective method for identifying and characterizing such antagonists is the calcium mobilization assay. This high-throughput screening-compatible assay measures the transient increase in intracellular calcium concentration following receptor activation.
Typically, the ORL1 receptor couples to Gi/o proteins, which inhibit adenylyl cyclase. To adapt this receptor for a calcium mobilization assay, cell lines are engineered to co-express the ORL1 receptor with a promiscuous G protein, such as Gα16, or a chimeric G protein like Gαqi5. These G proteins effectively couple the ORL1 receptor to the phospholipase C (PLC) pathway. Upon agonist stimulation, PLC is activated, leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum. This increase in cytosolic calcium is then detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Potential antagonists are identified by their ability to inhibit the agonist-induced calcium mobilization.
ORL1 Signaling Pathway for Calcium Mobilization
Activation of the ORL1 receptor, when co-expressed with a Gα16 or Gαqi5 protein, initiates a signaling cascade culminating in an increase in intracellular calcium. The process is initiated by the binding of an agonist, which is subsequently blocked by an antagonist.
Caption: ORL1 receptor signaling pathway for calcium mobilization.
Quantitative Data for ORL1 Antagonists
The following table summarizes the potency of various antagonists for the ORL1 receptor as determined by functional assays. Note that the assay type can influence the measured potency.
| Compound | Assay Type | Cell Line | Measured Potency | Reference |
| J-113397 | Calcium Mobilization | CHO-hORL1-Gα16 | Ke = 0.85 nM | [1][2] |
| JTC-801 | cAMP Accumulation | HeLa-hORL1 | IC50 = 2.58 µM | |
| SB-612111 | GTPγ[35S] binding | CHO-hNOP | KB = 0.2 nM | [3] |
| SB-612111 | cAMP Accumulation | CHO-hNOP | KB = 2.3 nM | [3] |
Experimental Protocols
Cell Line Preparation
A stable cell line is crucial for a robust and reproducible assay. Chinese Hamster Ovary (CHO) cells are commonly used due to their ease of culture and transfection.
-
Cell Culture: Culture CHO cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Co-transfect the CHO cells with expression vectors for the human ORL1 receptor and a promiscuous (e.g., Gα16) or chimeric (e.g., Gαqi5) G protein using a suitable transfection reagent.
-
Selection: Select stable transfectants by culturing the cells in a medium containing an appropriate selection antibiotic (e.g., Geneticin/G418).
-
Clonal Selection and Validation: Isolate and expand single clones. Validate the functional expression of the ORL1 receptor by performing a calcium mobilization assay with a known ORL1 agonist (e.g., Nociceptin/Orphanin FQ). Select a clone that shows a robust and concentration-dependent increase in intracellular calcium upon agonist stimulation.
Calcium Mobilization Assay Protocol for ORL1 Antagonists
This protocol is designed for a 96-well or 384-well plate format and utilizes a fluorescent kinetic plate reader.
Materials:
-
CHO-hORL1-Gα16/Gαqi5 cells
-
Cell culture medium (as described above)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
ORL1 agonist (e.g., Nociceptin/Orphanin FQ)
-
Test compounds (potential ORL1 antagonists)
-
Fluorescent kinetic plate reader (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, harvest the CHO-hORL1-Gα16/Gαqi5 cells and seed them into black-walled, clear-bottom microplates at an optimized density (e.g., 10,000 - 40,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in Assay Buffer. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization and cell loading. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells gently with Assay Buffer to remove extracellular dye. Alternatively, a no-wash dye formulation can be used.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (potential antagonists) in Assay Buffer.
-
Add the diluted test compounds to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubate the plate with the test compounds for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Signal Detection:
-
Prepare the ORL1 agonist (e.g., Nociceptin/Orphanin FQ) at a concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀) in Assay Buffer.
-
Place the cell plate into the fluorescent kinetic plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's integrated liquid handling to add the agonist solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds). The antagonist activity will be observed as a reduction in the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent ORL1 antagonist at a saturating concentration, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that produces 50% inhibition of the agonist response) by fitting the data to a four-parameter logistic equation.
-
For competitive antagonists, the equilibrium dissociation constant (Ke) can be calculated using the Cheng-Prusoff equation if the agonist concentration and its EC₅₀ are known, or more accurately determined through Schild analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the ORL1 antagonist calcium mobilization assay.
Conclusion
The calcium mobilization assay is a robust and adaptable method for the identification and characterization of ORL1 receptor antagonists. By engineering cell lines to couple ORL1 activation to the PLC pathway, researchers can efficiently screen compound libraries and determine the potency of potential drug candidates. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for establishing and performing this assay in a drug discovery setting. Careful optimization of cell density, dye loading conditions, and agonist concentration is essential for achieving high-quality, reproducible data.
References
- 1. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonistic effects of the opioid buprenorphine on the nociceptin/OFQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ORL1 Antagonists in Rodent Behavioral Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) system and its receptor, the Opioid Receptor-Like 1 (ORL1) or NOP receptor, have emerged as a significant target for therapeutic intervention in a range of neuropsychiatric and pain-related disorders. The ORL1 receptor, a G protein-coupled receptor, is expressed in key brain regions associated with mood, anxiety, and pain processing.[1][2] Preclinical research in rodent models has demonstrated that antagonists of the ORL1 receptor exhibit promising antidepressant, anxiolytic, and analgesic properties. This document provides detailed application notes and protocols for the use of ORL1 antagonists in common rodent behavioral models of depression, anxiety, and pain, facilitating the evaluation of novel compounds targeting this system.
ORL1 Receptor Signaling Pathway
Activation of the ORL1 receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to inhibitory effects on neuronal activity.[3] Key signaling pathways include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[3] Specifically, ORL1 receptor activation promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release.[1] Furthermore, the ORL1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade.[3]
Data Presentation: Efficacy of ORL1 Antagonists in Rodent Behavioral Models
The following tables summarize the quantitative data on the effects of various ORL1 antagonists in rodent models of depression, anxiety, and pain.
Table 1: Effects of ORL1 Antagonists in Rodent Models of Depression
| Antagonist | Species (Strain) | Behavioral Assay | Dose & Route | Key Findings (Mean ± SEM) | Reference |
| UFP-101 | Mouse (Swiss) | Tail Suspension Test | 10 nmol (i.c.v.) | Immobility Time (s):Vehicle: 179 ± 11UFP-101: 111 ± 10* | [4] |
| UFP-101 | Rat | Forced Swim Test | 10 nmol (i.c.v.) | Immobility Time (%): -65%Climbing Time (%): +71% | [4] |
| LY2940094 | Mouse | Forced Swim Test | 30 mg/kg (p.o.) | Significant reduction in immobility time. | [1] |
| J-113397 | Mouse | Forced Swim Test | 20 mg/kg (i.p.) | Significant reduction in immobility time. | [5] |
| SB-612111 | Mouse | Forced Swim Test | 10 mg/kg (i.p.) | Significant reduction in immobility time. | [5] |
*p < 0.05 vs. Vehicle
Table 2: Effects of ORL1 Antagonists in Rodent Models of Anxiety
| Antagonist | Species (Strain) | Behavioral Assay | Dose & Route | Key Findings | Reference |
| LY2940094 | Mouse | Fear-Conditioned Freezing | 30 mg/kg (p.o.) | Significantly attenuated immobility. | [1] |
| LY2940094 | Rat (Fischer F-344) | Stress-Induced Hyperthermia | 3, 10, 30 mg/kg (p.o.) | Dose-dependent inhibition of hyperthermia. | [1] |
| UFP-101 | Rat (Wistar) | Elevated T-Maze | 1-10 nmol (i.c.v.) | Reduced latency of inhibitory avoidance (anxiolytic-like). | [6] |
Table 3: Effects of ORL1 Antagonists in Rodent Models of Pain
| Antagonist | Species (Strain) | Pain Model | Dose & Route | Key Findings | Reference |
| J-113397 | Mouse | N/OFQ-induced Hyperalgesia (Tail-flick) | s.c. | Dose-dependently inhibited hyperalgesia. | [7] |
Experimental Protocols
Depression Models
The Forced Swim Test is a widely used model to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.[8]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
Habituation (optional but recommended): On day 1, place each mouse in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: Administer the ORL1 antagonist or vehicle at the appropriate time before the test session (e.g., 30-60 minutes for i.p. injection).
-
Test Session: On day 2 (24 hours after the pre-swim), place the mouse in the cylinder for a 6-minute test session.
-
Data Collection: Record the session using a video camera. Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
The Tail Suspension Test is another common model for screening antidepressants, based on the principle that mice will develop an immobile posture when suspended by their tails.
-
Apparatus: A suspension box or chamber that allows a mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Preparation: Attach a piece of adhesive tape to the mouse's tail (about 1-2 cm from the tip).
-
Drug Administration: Administer the ORL1 antagonist or vehicle prior to the test.
-
Suspension: Suspend the mouse by taping the end of the tape to a horizontal bar.
-
Data Collection: The test typically lasts for 6 minutes. Record the session and score the total duration of immobility during the entire 6-minute period or the last 4 minutes.
-
-
Endpoint: A reduction in immobility time suggests an antidepressant-like effect.
Anxiety Models
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the ORL1 antagonist or vehicle.
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Use a video tracking system to record the number of entries into and the time spent in the open and closed arms.
-
-
Endpoint: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
This test is used to model anxiety-related and obsessive-compulsive-like behaviors. The innate tendency of mice to dig and bury novel objects is quantified.
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. 20-25 small glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Habituation: Acclimate the mouse to the testing room.
-
Drug Administration: Administer the ORL1 antagonist or vehicle.
-
Test: Place a single mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
Data Collection: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Endpoint: A decrease in the number of buried marbles is indicative of an anxiolytic-like effect.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anxiolytic-like effect of central administration of NOP receptor antagonist UFP-101 in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Studies with ORL1 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2][3] Unlike classical opioid receptors, the ORL1 receptor and its endogenous ligand, nociceptin, exhibit a distinct pharmacological profile.[3] Blockade of the ORL1 receptor with selective antagonists has shown potential therapeutic benefits in preclinical models of pain, depression, anxiety, and substance abuse.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy and pharmacological properties of a selective ORL1 antagonist. The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of novel ORL1 receptor antagonists.
ORL1 Receptor Signaling Pathway
The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).[6] Activation of the ORL1 receptor by its endogenous ligand, nociceptin, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[6] This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3] The net effect of this signaling is a reduction in neuronal excitability and neurotransmitter release.[3] Additionally, the ORL1 receptor has been shown to activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[2][7][8]
An ORL1 antagonist would block the binding of nociceptin to the receptor, thereby preventing the initiation of these downstream signaling events.
Caption: ORL1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative ORL1 antagonists. This data is provided for comparative purposes to aid in experimental design.
Table 1: In Vitro Binding and Functional Activity of ORL1 Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (Kb or IC50, nM) | Selectivity over other Opioid Receptors | Reference |
| J-113397 | 1.8 (human ORL1) | 5.3 (IC50, [35S]GTPγS) | >350-fold vs. human kappa, >550-fold vs. human mu, >5500-fold vs. human delta | [9] |
| LY2940094 | 0.17 | 0.43 (Kb, [35S]GTPγS) | High selectivity | [10] |
| Banyu Compound | 2.6 (human ORL1) | 27 (G-protein activation) | Not specified |
Table 2: In Vivo Efficacy of ORL1 Antagonists in Rodent Models
| Compound | Animal Model | Behavioral Endpoint | Effective Dose Range | Route of Administration | Reference |
| J-113397 | Mouse Tail-Flick (Nociceptin-induced hyperalgesia) | Inhibition of hyperalgesia | 0.1-1 mg/kg | Subcutaneous (s.c.) | [9] |
| LY2940094 | Rat Ethanol (B145695) Self-Administration | Reduction in ethanol intake | 3-30 mg/kg | Oral (p.o.) | [4][11] |
| LY2940094 | Mouse Forced Swim Test | Reduction in immobility time | Not specified, ED60 = 23 nM | Oral (p.o.) | [10] |
| UFP-101 | Mouse Tail Withdrawal | Antagonism of N/OFQ-induced effects | 3-10 nmol | Intracerebroventricular (i.c.v.) | [12] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the pharmacological effects of an ORL1 antagonist.
General Experimental Workflow
Caption: General In Vivo Experimental Workflow.
Assessment of Antinociceptive Effects (Mouse Tail-Flick Test)
This protocol is adapted from studies evaluating the antagonism of nociceptin-induced hyperalgesia.[9]
Objective: To determine if the ORL1 antagonist can reverse the hyperalgesic effects of centrally administered nociceptin.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Nociceptin/Orphanin FQ
-
Vehicle (e.g., saline, DMSO, or as appropriate for the antagonist)
-
Tail-flick analgesia meter
-
Intracerebroventricular (i.c.v.) injection apparatus
Procedure:
-
Acclimatization: House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least 7 days before the experiment.
-
Habituation: Habituate the mice to the tail-flick apparatus for 2-3 days prior to testing.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse. The heat intensity should be adjusted to produce a baseline latency of 2-4 seconds. A cut-off time of 10 seconds is recommended to prevent tissue damage.
-
Drug Administration:
-
Administer the this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
After a predetermined pretreatment time (based on the pharmacokinetic profile of the antagonist), administer nociceptin (e.g., 1-5 nmol) or vehicle via i.c.v. injection.
-
-
Tail-Flick Latency Measurement: Measure the tail-flick latency at various time points post-nociceptin injection (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) or compare the tail-flick latencies between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Evaluation of Anxiolytic-like Effects (Elevated Plus Maze)
Objective: To assess the potential anxiolytic-like properties of the ORL1 antagonist.
Materials:
-
Male rats (e.g., Sprague-Dawley, 250-300 g) or mice
-
This compound
-
Vehicle
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
Procedure:
-
Acclimatization and Habituation: As described in the previous protocol. Allow mice to habituate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the this compound or vehicle at appropriate doses and pretreatment times.
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Data Analysis: Compare the parameters between the antagonist-treated and vehicle-treated groups. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Assessment of Effects on Ethanol Consumption (Two-Bottle Choice Paradigm)
This protocol is based on studies investigating the role of ORL1 antagonists in alcohol-seeking behavior.[4][11]
Objective: To determine if the ORL1 antagonist can reduce voluntary ethanol consumption.
Materials:
-
Alcohol-preferring rats (e.g., Indiana P rats or Marchigian Sardinian msP rats)
-
This compound
-
Vehicle
-
Ethanol solution (e.g., 15% v/v)
-
Water
-
Drinking bottles with sipper tubes
Procedure:
-
Acclimatization and Baseline Ethanol Intake:
-
Individually house the rats and provide them with continuous access to one bottle of water and one bottle of ethanol solution.
-
Measure the daily fluid intake from each bottle for at least two weeks to establish a stable baseline of ethanol consumption.
-
-
Drug Administration: Administer the this compound or vehicle daily at a consistent time.
-
Ethanol Intake Measurement: Continue to measure the daily intake of ethanol and water throughout the treatment period. The position of the bottles should be alternated daily to avoid place preference.
-
Data Collection: Record the volume of ethanol and water consumed per 24-hour period. Calculate the ethanol intake in g/kg of body weight.
-
Data Analysis: Compare the ethanol intake during the treatment period to the baseline intake and between the antagonist and vehicle groups. A significant reduction in ethanol consumption in the antagonist-treated group suggests a potential therapeutic effect.
Conclusion
The protocols outlined in this document provide a framework for the in vivo characterization of a novel ORL1 antagonist. The selection of specific models and experimental parameters should be guided by the therapeutic indication of interest and the pharmacological properties of the compound. Careful experimental design, including appropriate control groups and statistical analysis, is crucial for obtaining reliable and interpretable results. The provided data on existing ORL1 antagonists can serve as a valuable reference for dose selection and comparison of efficacy.
References
- 1. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTC-801 Administration in Rat Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTC-801, a selective antagonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) or opioid receptor-like 1 (ORL1) receptor, in various rat models of pain.[1][2][3] The included protocols are designed to guide researchers in the effective administration and evaluation of JTC-801 for preclinical pain research.
JTC-801 has demonstrated significant analgesic properties in models of both neuropathic and inflammatory pain.[3][4] It has been shown to alleviate symptoms such as thermal hyperalgesia, mechanical allodynia, and spontaneous pain-related behaviors.[4][5][6] The mechanism of action for its analgesic effects involves the modulation of key signaling pathways, including the PI3K/Akt pathway and the inhibition of nitric oxide production.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the administration of JTC-801 in rat pain models.
Table 1: Efficacy of JTC-801 in Neuropathic Pain Models
| Pain Model | Animal Strain | JTC-801 Dose & Route | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Sprague-Dawley | 0.03% and 0.06% in food (oral) | Dose-dependently normalized paw withdrawal latency (PWL) to heat, alleviating thermal hyperalgesia.[5] | Suyama et al., 2003 |
| L5/L6 Spinal Nerve Ligation | Sprague-Dawley | 3-30 mg/kg (systemic) & 22.5-45 pg (spinal) | Dose-dependently reversed tactile allodynia.[4] | Tamai et al., 2005 |
| Paclitaxel-Induced Neuropathy | Not Specified | Not Specified | Significantly alleviated mechanical allodynia.[7] | Anonymous, 2020 |
| Single-Prolonged Stress (SPS) | Sprague-Dawley | 6 mg/kg i.p., once daily | Reversed mechanical allodynia and thermal hyperalgesia.[8][9] | Zhang et al., 2014 |
Table 2: Efficacy of JTC-801 in Inflammatory Pain Models
| Pain Model | Animal Strain | JTC-801 Dose & Route | Key Findings | Reference |
| Formalin Injection | Rats | 1 mg/kg p.o. or 0.01 mg/kg i.v. | Dose-dependently suppressed the second phase of licking behavior.[2][4] | Tamai et al., 2005; Selleck Chemicals |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of JTC-801 in rat pain models.
Protocol 1: Induction of Neuropathic Pain via Chronic Constriction Injury (CCI)
This protocol is adapted from studies investigating the effects of JTC-801 on neuropathic pain.[5]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral aspect of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the sciatic nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve at approximately 1 mm intervals.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a designated period (e.g., 7 days) for the development of neuropathic pain symptoms before commencing JTC-801 administration.
Protocol 2: Induction of Inflammatory Pain via Formalin Injection
This protocol is based on the formalin test used to assess the efficacy of JTC-801.[4][10]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
5% formalin solution
-
Microsyringe
Procedure:
-
Habituate the rat to the observation chamber for at least 30 minutes before the injection.
-
Gently restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the hind paw using a microsyringe.
-
Immediately place the rat back into the observation chamber.
-
Observe and record the cumulative time spent licking the injected paw in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Administer JTC-801 prior to the formalin injection at the desired dose and route to assess its analgesic effects, particularly on the second phase of the pain response.[4]
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This protocol is a standard method for measuring mechanical sensitivity in rodent pain models.[11]
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the chambers on the elevated mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force.
-
Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol is used to measure sensitivity to thermal stimuli.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Testing enclosures
Procedure:
-
Acclimatize the rats to the testing enclosures on the glass floor of the apparatus.
-
Position the radiant heat source underneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
The time taken for paw withdrawal is recorded as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) is typically set to prevent tissue damage.
Protocol 5: Preparation and Administration of JTC-801
Oral Administration (in food):
-
Calculate the required concentration of JTC-801 to be mixed with the standard rat chow to achieve the target dose (e.g., 0.03% or 0.06% w/w).[5]
-
Thoroughly mix the JTC-801 with the powdered or pelleted food to ensure a homogenous distribution.
-
Provide the medicated food ad libitum to the rats.
Intraperitoneal (i.p.) Injection:
-
Dissolve JTC-801 in a suitable vehicle. A commonly used vehicle is 3% DMSO and 0.05% hydroxypropylcellulose.[8]
-
The final concentration should be calculated to deliver the desired dose (e.g., 6 mg/kg) in an appropriate injection volume (e.g., 1-2 ml/kg).[8][9]
-
Administer the solution via intraperitoneal injection.
Visualizations
Signaling Pathways
Caption: JTC-801's analgesic mechanism in pain.
Experimental Workflow
Caption: Workflow for JTC-801 pain studies.
Logical Relationships
Caption: JTC-801's role in pain modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Anti-allodynic and anti-hyperalgesic effects of nociceptin receptor antagonist, JTC-801, in rats after spinal nerve injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of neuropathic pain by the nociceptin/orphanin FQ antagonist JTC-801 is mediated by inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTC-801 alleviates mechanical allodynia in paclitaxel-induced neuropathic pain through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for LY2940094 in Ethanol Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, in preclinical studies of ethanol (B145695) self-administration. The following information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of NOP receptor antagonists for alcohol use disorder (AUD).
Application Notes
LY2940094 is an orally bioavailable small molecule that has demonstrated efficacy in reducing ethanol consumption and seeking behaviors in animal models of alcoholism.[1][2] Its primary mechanism of action is the blockade of the NOP receptor, a G protein-coupled receptor implicated in mood, stress, and addiction.[1] Preclinical evidence suggests that LY2940094 can attenuate ethanol self-administration, reduce the motivation to consume ethanol, and block stress-induced reinstatement of ethanol-seeking behavior.[1][2] Furthermore, it has been shown to block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens, a key brain region in the reward pathway.[1][3] These findings highlight the potential of NOP receptor antagonism as a novel therapeutic strategy for AUD.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of LY2940094 on ethanol self-administration and related behaviors.
Table 1: Effect of LY2940094 on Homecage Ethanol Self-Administration in Alcohol-Preferring Rats [1]
| Animal Model | Treatment | Dose (mg/kg, PO) | Ethanol Intake (g/kg) | % Reduction vs. Vehicle |
| Indiana Alcohol-Preferring (P) Rats | Vehicle | - | ~4.5 | - |
| LY2940094 | 3 | ~4.0 | ~11% | |
| LY2940094 | 10 | ~3.5 | ~22% | |
| LY2940094 | 30 | ~2.5 | ~44% | |
| Naltrexone (Comparator) | 10 | ~2.8 | ~38% | |
| Marchigian Sardinian Alcohol-Preferring (msP) Rats | Vehicle | - | ~6.0 | - |
| LY2940094 | 3 | ~5.5 | ~8% | |
| LY2940094 | 30 | ~2.5 | ~58% * |
*p < 0.05 vs. vehicle-treated rats
Table 2: Effect of LY2940094 on Motivation for Ethanol in a Progressive Ratio Operant Task in P Rats [1]
| Treatment | Dose (mg/kg, PO) | Breakpoint (Highest FR Achieved) | % Reduction vs. Vehicle |
| Vehicle | - | ~20 | - |
| LY2940094 | 3 | ~18 | ~10% |
| LY2940094 | 10 | ~15 | ~25% |
| LY2940094 | 30 | ~10 | ~50% |
| Naltrexone (Comparator) | 10 | ~12 | ~40% |
*p < 0.05 vs. vehicle-treated rats
Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Ethanol-Seeking in msP Rats [1]
| Treatment | Dose (mg/kg, PO) | Active Lever Presses (Post-Yohimbine) | % Inhibition of Reinstatement |
| Vehicle | - | ~45 | - |
| LY2940094 | 3 | ~15 | ~67% |
| LY2940094 | 30 | ~10 | ~78% |
*p < 0.001 vs. vehicle-treated rats
Table 4: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release in the Nucleus Accumbens [1][3]
| Pre-treatment | Challenge | Mean Extracellular Dopamine (% of Baseline) | Effect |
| Vehicle | Vehicle | ~100% | No change |
| Vehicle | Ethanol (1.1 g/kg, IP) | ~150% | Significant increase |
| LY2940094 (30 mg/kg, PO) | Ethanol (1.1 g/kg, IP) | ~100% | Blockade of ethanol-induced increase |
| LY2940094 (30 mg/kg, PO) | Vehicle | ~100% | No effect on basal dopamine |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of LY2940094 for ethanol self-administration.
Protocol 1: Operant Ethanol Self-Administration
Objective: To assess the effect of LY2940094 on the voluntary consumption of ethanol in an operant setting.
Animals: Male alcohol-preferring rats (e.g., Indiana P-rats or Marchigian Sardinian msP-rats) with a history of high ethanol consumption.
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Training:
-
Rats are trained to press a designated "active" lever to receive a 0.1 mL reinforcement of 10-15% (v/v) ethanol solution.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training is typically conducted in daily 30-minute sessions until stable responding is achieved (e.g., consistent number of rewards earned per session for at least 5 consecutive days).
-
-
Drug Administration:
-
LY2940094 is dissolved in a suitable vehicle (e.g., 20% beta-cyclodextrin) and administered orally (PO) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Vehicle is administered as a control.
-
Drug or vehicle is typically administered 60 minutes prior to the start of the operant session.
-
-
Testing:
-
Following drug or vehicle administration, rats are placed in the operant chambers for a 30-minute self-administration session.
-
The number of presses on both the active and inactive levers, as well as the total volume of ethanol consumed, are recorded.
-
-
Data Analysis:
-
Data are typically analyzed using a one-way ANOVA with post-hoc tests to compare the effects of different doses of LY2940094 to the vehicle control.
-
Protocol 2: Progressive Ratio Responding
Objective: To evaluate the effect of LY2940094 on the motivation to work for ethanol reinforcement.
Animals and Apparatus: Same as in Protocol 1.
Procedure:
-
Training:
-
Rats are first trained on a fixed-ratio (FR) schedule (e.g., FR1 or FR3) for ethanol reinforcement as described in Protocol 1.
-
Once stable responding is established, the schedule is switched to a progressive ratio schedule.
-
In a progressive ratio schedule, the number of lever presses required to receive a single reinforcement progressively increases within the session (e.g., 1, 2, 4, 6, 9, 12...).
-
-
Testing:
-
LY2940094 or vehicle is administered as described in Protocol 1.
-
Rats are then placed in the operant chambers for a single progressive ratio session.
-
The session typically ends when the rat fails to make a response for a predetermined period (e.g., 10 minutes).
-
The primary measure is the "breakpoint," which is the highest ratio completed by the animal.
-
-
Data Analysis:
-
Breakpoints are analyzed using a one-way ANOVA with post-hoc tests to compare the effects of different doses of LY2940094 to the vehicle control.
-
Protocol 3: Stress-Induced Reinstatement of Ethanol-Seeking
Objective: To determine if LY2940094 can block the reinstatement of ethanol-seeking behavior induced by a pharmacological stressor.
Animals and Apparatus: Same as in Protocol 1.
Procedure:
-
Training and Extinction:
-
Rats are trained to self-administer ethanol as described in Protocol 1.
-
Following stable self-administration, the ethanol reinforcement is removed, and lever pressing is extinguished. During extinction sessions, presses on the active lever result in no programmed consequences.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., <20% of the baseline self-administration rate for at least 3 consecutive days).
-
-
Reinstatement Test:
-
On the test day, rats are pre-treated with LY2940094 or vehicle.
-
Subsequently, a pharmacological stressor, such as yohimbine (B192690) (an α2-adrenergic antagonist, e.g., 1.25 mg/kg, IP), is administered to induce reinstatement of ethanol-seeking.
-
Rats are then returned to the operant chambers for a reinstatement session where lever presses are recorded but do not result in ethanol delivery.
-
-
Data Analysis:
-
The number of active lever presses during the reinstatement session is compared between treatment groups using a one-way ANOVA with post-hoc tests.
-
Protocol 4: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of LY2940094 on ethanol-induced dopamine release in the nucleus accumbens.
Animals: Male alcohol-preferring rats.
Procedure:
-
Surgery:
-
Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens.
-
Animals are allowed to recover for at least 5-7 days post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline of dopamine levels, rats are administered LY2940094 or vehicle.
-
Following pre-treatment, an ethanol challenge (e.g., 1.1 g/kg, IP) or saline is administered.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Neurochemical Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Dopamine levels are expressed as a percentage of the pre-drug baseline.
-
The data are analyzed using a two-way repeated measures ANOVA to assess the effects of treatment over time.
-
Mandatory Visualization
Caption: Signaling pathway of ethanol-induced dopamine release and the inhibitory action of LY2940094.
Caption: General experimental workflow for preclinical evaluation of LY2940094.
References
- 1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Studies of ORL1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functional characterization of opioid receptor-like 1 (ORL1) antagonists using electrophysiological techniques. The ORL1 receptor, also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G protein-coupled receptor (GPCR) that represents a promising target for the development of novel therapeutics for pain, depression, anxiety, and substance abuse. Electrophysiology offers a powerful suite of tools to directly measure the cellular effects of ORL1 receptor modulation by antagonists in real-time.
Introduction to ORL1 Receptor Electrophysiology
The ORL1 receptor primarily couples to Gi/o proteins, and its activation by the endogenous ligand nociceptin/orphanin FQ (N/OFQ) leads to the inhibition of adenylyl cyclase and the modulation of various ion channels.[1][2] Key electrophysiological readouts for studying ORL1 receptor function include:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.[3][4]
-
Inhibition of voltage-gated calcium channels (VGCCs), particularly N-type channels: This reduces calcium influx, which in turn decreases neurotransmitter release.[5][6][7]
-
Modulation of synaptic transmission: The net effect of ORL1 receptor activation is often a reduction in excitatory postsynaptic currents (EPSCs).
ORL1 receptor antagonists are compounds that bind to the receptor and block the effects of agonists like N/OFQ. Their efficacy can be quantified by measuring their ability to prevent or reverse the agonist-induced changes in ion channel activity and synaptic transmission.
Key ORL1 Receptor Antagonists
A variety of peptide and non-peptide antagonists have been developed for the ORL1 receptor. The choice of antagonist will depend on the specific experimental goals, including desired selectivity, potency, and pharmacokinetic properties.
| Antagonist | Type | Key Characteristics |
| J-113397 | Non-peptide | Potent, selective, and competitive ORL1 antagonist.[3][8][9] |
| [Nphe¹]nociceptin(1-13)NH₂ | Peptide | Selective and competitive ORL1 antagonist.[10][11][12] |
| UFP-101 | Peptide | Potent and selective competitive ORL1 antagonist. |
| JTC-801 | Non-peptide | Orally active ORL1 receptor antagonist. |
| Naloxone benzoylhydrazone | Non-peptide | Non-selective opioid antagonist with activity at the ORL1 receptor. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the ORL1 receptor leading to electrophysiological changes and a general experimental workflow for characterizing an ORL1 antagonist.
References
- 1. karger.com [karger.com]
- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-independent modulation of N-type calcium channels by ORL1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORL1 receptor-mediated internalization of N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the ORL1 receptor-mediated inhibition of noradrenaline release in human and rat neocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonistic effects of [Nphe1]nociceptin(1-13)NH2 on nociceptin receptor mediated inhibition of cAMP formation in Chinese hamster ovary cells stably expressing the recombinant human nociceptin receptor [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORL-1 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the affinity of novel compounds for the opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, through radioligand binding assays.
The ORL-1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a significant target in drug discovery due to its role in a wide range of physiological processes, including pain perception, mood regulation, and learning and memory.[1][2] Radioligand binding assays are a robust and sensitive "gold standard" method for measuring the affinity of a ligand for its receptor.[3][4] This document outlines the necessary procedures for performing competitive binding assays to determine the inhibitory constant (Ki) of test compounds.
Data Presentation: Ligand Affinities for the ORL-1 Receptor
The following tables summarize the binding affinities of known endogenous and synthetic ligands for the human ORL-1 receptor. This data is essential for selecting appropriate reference compounds and for validating assay performance.
Table 1: Binding Affinities of Agonists for the ORL-1 Receptor
| Compound | Type | pKi | IC50 (nM) | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Peptide Agonist | 9.0 | - | [5] |
| Ro 64-6198 | Non-peptide Agonist | 9.4 | - | [5] |
| Lofentanil | A-selective Opiate Agonist | - | 24 (Ki) | [6] |
| Etorphine | A-selective Opiate Agonist | - | 530 (Ki) | [6] |
| [Arg14, Lys15]N/OFQ | Peptide Agonist | - | 3-fold > N/OFQ | [6] |
Table 2: Binding Affinities of Antagonists for the ORL-1 Receptor
| Compound | Type | pKi | IC50 (nM) | Reference |
| J-113397 | Non-peptide Antagonist | - | 2.3 | [7] |
| JTC-801 | Non-peptide Antagonist | - | 44.5 | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of a test compound for the ORL-1 receptor expressed in cell membranes.
I. Preparation of Cell Membranes Expressing ORL-1 Receptors
This protocol is for the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK-293) stably or transiently expressing the human ORL-1 receptor.
Materials:
-
Cultured cells expressing ORL-1 receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail (cold)
-
Sucrose (B13894) Buffer: Lysis buffer containing 10% sucrose (cold)
-
Phosphate Buffered Saline (PBS), pH 7.4 (cold)
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[8]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Sucrose Buffer.[8]
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.[8]
II. Competitive Radioligand Binding Assay
This protocol describes the determination of a test compound's affinity for the ORL-1 receptor by measuring its ability to displace a specific radioligand. A common radioligand for the ORL-1 receptor is [3H]Nociceptin or other high-affinity labeled ligands.
Materials:
-
ORL-1 receptor membrane preparation (from Protocol I)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8] The addition of bovine serum albumin (BSA) can help reduce non-specific binding of ligands to filter plates.[7]
-
Radioligand (e.g., [3H]Nociceptin) at a concentration at or below its Kd value.[9]
-
Unlabeled test compounds at a range of concentrations (e.g., 10-fold serial dilutions).
-
Non-specific binding control: A high concentration of an unlabeled ORL-1 ligand (e.g., 1 µM N/OFQ).[10]
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Cell harvester/Filtration apparatus.[3]
-
Scintillation vials and scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the ORL-1 receptor membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 3-20 µg protein per well.[8]
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:[8]
-
Total Binding: 150 µL membranes, 50 µL Assay Buffer, and 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membranes, 50 µL non-specific binding control, and 50 µL radioligand.
-
Test Compound Competition: 150 µL membranes, 50 µL of each concentration of the test compound, and 50 µL radioligand.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.[8]
-
Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).[8]
-
Dry the filter mats for 30 minutes at 50°C.[8]
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[8]
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[8]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the ORL-1 receptor.
-
-
Visualizations
ORL-1 Receptor Signaling Pathway
The ORL-1 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][11] It also modulates ion channel activity, such as activating inwardly rectifying K+ channels and inhibiting voltage-gated Ca2+ channels.[2][7] Furthermore, the ORL-1 receptor can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, JNK, p38) and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[7][12]
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for determining ORL-1 receptor affinity.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Brain Penetrability of ORL1 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including pain modulation, anxiety, and reward.[1][2] The development of ORL1 antagonists with optimal brain penetrability is a key objective in the discovery of novel therapeutics for central nervous system (CNS) disorders.[3][4] Assessing the ability of these antagonists to cross the blood-brain barrier (BBB) is therefore a critical step in their preclinical evaluation.
These application notes provide a comprehensive overview of the methodologies used to measure the brain penetrability of ORL1 antagonists. This document details both in vitro and in vivo experimental protocols, presents data in a structured format for ease of comparison, and includes visualizations of key pathways and workflows.
ORL1 Receptor Signaling Pathway
The ORL1 receptor is structurally and functionally homologous to the classical opioid receptors.[1][5] Upon activation by its endogenous ligand N/OFQ, the ORL1 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5][6][7] Understanding this signaling cascade is crucial for designing functional assays to evaluate antagonist activity.
Experimental Approaches for Measuring Brain Penetrability
The assessment of brain penetrability involves a multi-tiered approach, starting with high-throughput in vitro models to predict BBB permeability, followed by more complex in vivo studies to quantify drug concentrations in the brain.[8][9][10]
Data Presentation: Key Parameters for Brain Penetrability
Several key parameters are used to quantify the brain penetration of a compound. The table below summarizes these parameters and the typical experimental methods used for their determination.
| Parameter | Description | Method(s) |
| Pe (cm/s) | Effective Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA)[11], Cell-based Transwell Assays[12][13] |
| Efflux Ratio (ER) | Ratio of permeability in the basal-to-apical vs. apical-to-basal direction. An ER > 2 suggests active efflux. | Cell-based Transwell Assays (e.g., MDCK-MDR1)[8][9] |
| Kp,uu | Unbound brain-to-plasma partition coefficient. The ratio of unbound drug concentration in the brain to that in plasma at steady-state.[14] | Microdialysis[14][15] |
| PS (mL/s/g) | Permeability-Surface Area Product | In Situ Brain Perfusion[16] |
| AUCbrain/AUCplasma | Ratio of the area under the concentration-time curve in the brain to that in plasma. | Brain Homogenate Analysis, Microdialysis[17] |
| Receptor Occupancy (%) | Percentage of target receptors bound by the drug at a given dose. | Positron Emission Tomography (PET)[18][19][20], Ex vivo / In vivo Autoradiography[21][22] |
Experimental Protocols
In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial membrane mimicking the BBB.[11][23]
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract) in a suitable organic solvent (e.g., dodecane).
-
Compound Preparation: The ORL1 antagonist is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
The test compound solution is added to the donor wells.
-
The plate "sandwich" is incubated at room temperature for 4-16 hours.
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using established equations that account for the surface area of the membrane and the incubation time.[11]
In Vivo Model: Microdialysis
Cerebral microdialysis is a powerful technique for measuring the pharmacologically relevant unbound concentration of a drug in the brain's extracellular fluid (ECF) in awake, freely moving animals.[14][15][24][25][26]
Methodology:
-
Probe Implantation:
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.[17][24]
-
Administer the ORL1 antagonist (e.g., intravenously, orally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[27]
-
-
Probe Recovery Calibration: Determine the in vitro or in vivo recovery of the probe to calculate the absolute unbound concentration of the antagonist in the ECF.[14][17] This can be done by retrodialysis.
-
Sample Analysis: Quantify the concentration of the antagonist in the dialysate and plasma samples using a sensitive analytical method such as LC-MS/MS.[14]
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).[14]
In Vivo Model: In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.[16][28][29]
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.[28]
-
-
Perfusion:
-
Begin perfusing a warmed (37°C), oxygenated perfusion buffer (e.g., modified Ringer's solution) containing the ORL1 antagonist at a known concentration and a vascular space marker (e.g., [14C]-sucrose).[29][30]
-
Sever the jugular veins to allow for outflow.
-
Perfuse for a short, defined period (e.g., 30-120 seconds).
-
-
Brain Tissue Collection:
-
Decapitate the animal and rapidly remove the brain.
-
Dissect the brain region of interest.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Determine the concentration of the antagonist and the vascular marker in the brain homogenate and the perfusate using LC-MS/MS and liquid scintillation counting, respectively.
-
-
Calculation of PS Product: Calculate the brain uptake clearance or the permeability-surface area (PS) product after correcting for the amount of drug remaining in the cerebral vascular space.[16]
In Vivo Imaging: Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that can be used to quantify the receptor occupancy of an ORL1 antagonist in the living brain.[18][19][31] This provides a direct measure of target engagement.
Methodology:
-
Radioligand Selection: A suitable PET radioligand with high affinity and selectivity for the ORL1 receptor is required (e.g., [11C]-NOP-1A).[32]
-
Baseline Scan:
-
Administer the radioligand intravenously to the subject (animal or human).
-
Acquire dynamic PET images of the brain over a period of 60-90 minutes.
-
-
Antagonist Administration: Administer a single dose of the unlabeled ORL1 antagonist.
-
Post-Dose Scan: After a suitable time for the antagonist to reach the brain, perform a second PET scan with the same radioligand.[19][20]
-
Image Analysis:
-
Co-register the PET images with an anatomical MRI scan.
-
Define regions of interest (ROIs) corresponding to brain areas with high and low ORL1 receptor density.
-
-
Quantification of Receptor Occupancy: Calculate the percentage of receptor occupancy by comparing the specific binding of the radioligand in the baseline and post-dose scans.[19][31]
Conclusion
The successful development of brain-penetrant ORL1 antagonists relies on a systematic and integrated assessment of their ability to cross the blood-brain barrier and engage their target. The combination of high-throughput in vitro screening assays, followed by definitive in vivo pharmacokinetic and target engagement studies, provides the necessary data to guide lead optimization and select promising clinical candidates. The protocols and parameters outlined in these application notes offer a robust framework for researchers in the field of CNS drug discovery.
References
- 1. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. The ORL-1 receptor system: are there opportunities for antagonists in pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of MK-1925: a selective, orally active and brain-penetrable opioid receptor-like 1 (ORL1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lawdata.com.tw [lawdata.com.tw]
- 18. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor Occupancy of the κ-Opioid Antagonist LY2456302 Measured with Positron Emission Tomography and the Novel Radiotracer 11C-LY2795050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Optimised Conditions for Measuring OX1 Receptor Occupancy - Evotec [evotec.com]
- 23. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving ORL1 Antagonists for In Vivo Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of Opioid Receptor-Like 1 (ORL1) antagonists for in vivo research. The information compiled herein is intended to guide researchers in formulating these compounds for various routes of administration in animal models, ensuring experimental reproducibility and accuracy.
Introduction to ORL1 Antagonists
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the ORL1 receptor, is a G protein-coupled receptor that plays a significant role in a variety of physiological processes, including pain modulation, mood, and addiction. The development of selective ORL1 antagonists has provided valuable tools for investigating the therapeutic potential of targeting this system. Successful in vivo studies with these antagonists are critically dependent on their proper formulation and administration. This guide outlines established methods for dissolving and preparing several widely used ORL1 antagonists.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties and solubility information for selected ORL1 antagonists is presented in Table 1. This data is essential for selecting appropriate solvents and developing suitable vehicle formulations.
Table 1: Physicochemical and Solubility Data of Common ORL1 Antagonists
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | clogP (Predicted) | In Vitro Solubility | In Vivo Formulation Solubility |
| J-113397 | C₂₄H₃₇N₃O₂ | 399.57 | 8.5 ± 0.4 | 4.2 ± 0.6 | In DMSO: ≥ 10 mg/mL | In 10% DMSO / 40% PEG300 / 50% Saline: Formulation to a clear solution is achievable for subcutaneous administration. |
| JTC-801 | C₂₆H₂₅N₃O₂ | 411.5 | 6.8 ± 0.3 | 5.2 ± 0.5 | In DMSO: 100 mg/mL (223.23 mM)[1] | In 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: ≥ 2.5 mg/mL (5.58 mM); Clear solution[1] |
| LY2940094 | C₂₂H₂₃ClF₂N₄O₂S | 480.96 | 4.5 ± 0.1 | 3.9 ± 0.7 | In DMSO: 41.67 mg/mL (86.64 mM) | In 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: ≥ 2.08 mg/mL (4.32 mM); Clear solution |
| SB-612111 | C₂₄H₂₉Cl₂NO | 418.4 | 8.9 ± 0.2 | 5.8 ± 0.6 | In DMSO: 45.49 mg/mL (100 mM) | In 5% DMSO / 5% Tween 80 / 90% Saline: Formulation to a clear solution is achievable for intraperitoneal administration. |
Note: pKa and clogP values are estimations from chemical software and may vary. Researchers should verify critical parameters experimentally.
ORL1 Receptor Signaling Pathway
The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. ORL1 antagonists block these effects by preventing N/OFQ from binding to the receptor.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of ORL1 antagonist solutions for various in vivo administration routes. It is crucial to use high-purity reagents and sterile techniques, especially for injectable formulations.
General Workflow for Formulation Preparation
The general workflow for preparing a dosing solution of an ORL1 antagonist involves several key steps, from initial solubility testing to the final sterile filtration.
Protocol for Oral Administration of LY2940094
This protocol is suitable for preparing LY2940094 for oral gavage in rodents.
Materials:
-
LY2940094 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose (e.g., mg/kg).
-
Prepare Stock Solution: Weigh the required amount of LY2940094 and dissolve it in DMSO to make a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Prepare Dosing Vehicle: In a sterile conical tube, prepare the final vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Slowly add the LY2940094 stock solution to the dosing vehicle while vortexing to achieve the final desired concentration. For example, to prepare a 2.08 mg/mL solution, add 1 part of the 20.8 mg/mL stock to 9 parts of the vehicle.
-
Ensure Homogeneity: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light.
Protocol for Intraperitoneal (i.p.) Injection of JTC-801
This protocol describes the preparation of JTC-801 for intraperitoneal injection.
Materials:
-
JTC-801 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Hydroxypropylcellulose (HPC), low viscosity
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Based on the desired dose and animal weights, calculate the total amount of JTC-801 and solution volume required.
-
Prepare Vehicle: Prepare a 0.05% HPC solution in sterile saline.
-
Dissolve JTC-801: Weigh the JTC-801 powder and dissolve it in a minimal amount of DMSO to achieve a 3% final concentration of DMSO in the total volume.
-
Final Formulation: Slowly add the JTC-801/DMSO solution to the 0.05% HPC in saline while vortexing to reach the final desired concentration of JTC-801.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the prepared solution immediately.
Protocol for Subcutaneous (s.c.) Injection of J-113397
While the exact vehicle used in seminal studies for J-113397 is not always detailed, a common and effective approach for subcutaneous administration of similar lipophilic compounds is a formulation based on a DMSO/PEG300/saline vehicle.
Materials:
-
J-113397 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the necessary amount of J-113397 and total solution volume.
-
Prepare Stock Solution: Dissolve the weighed J-113397 in DMSO to create a concentrated stock.
-
Prepare Dosing Vehicle: A common vehicle for subcutaneous injection is a mixture of 10% DMSO, 40% PEG300, and 50% saline.
-
Final Formulation: Add the J-113397 stock solution to the vehicle to achieve the desired final concentration. Vortex or sonicate briefly to ensure a clear solution.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter before administration.
-
Storage: Prepare fresh on the day of dosing.
Conclusion
The successful use of ORL1 antagonists in in vivo research hinges on the appropriate preparation of dosing solutions. The protocols and data provided in this document offer a comprehensive guide for researchers. It is imperative to consider the specific physicochemical properties of each antagonist and the intended route of administration when selecting a formulation strategy. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in the study of the ORL1 receptor system.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing ORL1 Antagonist Solubility
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Opioid Receptor-Like 1 (ORL1) antagonists. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many ORL1 antagonists exhibit poor aqueous solubility?
A1: Many ORL1 antagonists are complex organic molecules with high molecular weights and significant lipophilicity (high LogP values). These structural characteristics, often featuring aromatic and heterocyclic scaffolds like benzimidazoles and piperidines, can lead to strong intermolecular forces in the solid state and unfavorable interactions with water, resulting in low aqueous solubility. This poor solubility can, in turn, hinder oral bioavailability and complicate in vitro assay development.
Q2: What is the initial approach to tackling the low solubility of a novel ORL1 antagonist?
A2: A systematic approach is recommended. The first step is to thoroughly characterize the physicochemical properties of your compound, including its pKa, LogP, and solid-state properties (e.g., crystallinity). Based on this profile, you can explore various strategies, starting with simpler methods like pH adjustment if the compound is ionizable. For highly lipophilic and non-ionizable compounds, more advanced formulation techniques such as the preparation of solid dispersions or salt forms may be necessary.
Q3: How can the formation of a salt improve the solubility of an ORL1 antagonist?
A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[1][2] For a basic ORL1 antagonist, reacting it with an acid to form a salt can disrupt the crystal lattice of the free base and introduce ionic interactions that are more favorable in an aqueous environment. The success of salt formation depends on the difference in pKa between the drug and the selected counter-ion.[1]
Q4: What is a solid dispersion and how does it enhance solubility?
A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[3][4][5] This technique enhances solubility by reducing the particle size of the drug to a molecular level, converting the drug from a crystalline to a higher-energy amorphous state, and improving the wettability of the drug by the hydrophilic carrier.[5][6]
Troubleshooting Guide
Issue 1: My ORL1 antagonist precipitates out of solution during my in vitro cell-based assays.
-
Possible Cause: The concentration of the antagonist in your final assay medium exceeds its thermodynamic solubility, or the DMSO concentration is too low to maintain its solubility.
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit in your specific assay buffer.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility without causing cellular toxicity. Typically, a final DMSO concentration of less than 0.5% is recommended.
-
Use a Different Formulation: Consider preparing a stock solution of your antagonist as a salt or a complex with a cyclodextrin (B1172386) to improve its aqueous solubility.
-
Issue 2: The oral bioavailability of my lead ORL1 antagonist is very low in animal studies despite good in vitro potency.
-
Possible Cause: Poor aqueous solubility is likely limiting the dissolution and absorption of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, potentially improving the dissolution rate.
-
Formulation as a Solid Dispersion: Dispersing the antagonist in a hydrophilic polymer can significantly enhance its dissolution and absorption.
-
Salt Formation: If your antagonist has an ionizable group, forming a salt can dramatically improve its solubility and bioavailability.
-
Quantitative Data Summary
The following tables provide a representative example of the solubility enhancement that can be achieved for a hypothetical poorly soluble ORL1 antagonist, "Antagonist-X," using various techniques.
Table 1: Solubility of Antagonist-X in Different Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 |
| 0.1 N HCl | 5 |
| Ethanol | 50 |
| DMSO | > 10,000 |
Table 2: Improvement of Antagonist-X Aqueous Solubility using Formulation Strategies
| Formulation | Carrier/Counter-ion | Drug:Carrier Ratio | Aqueous Solubility (µg/mL) at pH 7.4 | Fold Increase |
| Physical Mixture | PVP K30 | 1:5 | 2 | ~2 |
| Solid Dispersion (Solvent Evaporation) | PVP K30 | 1:5 | 85 | ~85 |
| Solid Dispersion (Melt Extrusion) | Soluplus® | 1:5 | 120 | ~120 |
| Salt Form | Hydrochloride | N/A | 250 | ~250 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility by Shake-Flask Method
This protocol is a reliable method for determining the equilibrium solubility of a compound.[7][8][9]
Materials:
-
ORL1 Antagonist powder
-
Selected solvent (e.g., Water, PBS pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the ORL1 antagonist to a vial containing a known volume of the solvent (e.g., 5 mg of compound to 2 mL of solvent). The excess solid should be visible.
-
Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved antagonist in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
The experiment should be performed in triplicate to ensure reproducibility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures.[5][10]
Materials:
-
ORL1 Antagonist
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the ORL1 antagonist and the hydrophilic polymer in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both the antagonist and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 3: Small-Scale Salt Formation for Solubility Screening
This protocol allows for the rapid screening of different salt forms to identify those with improved solubility.[1][2]
Materials:
-
Basic ORL1 Antagonist
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) as solutions of known concentration.
-
A suitable solvent in which the free base has some solubility (e.g., ethanol, acetone).
-
Small glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve a known amount of the ORL1 antagonist free base in the chosen solvent in a small vial to create a concentrated solution.
-
In a separate vial, prepare a solution of the acid (counter-ion) in the same solvent.
-
Stoichiometrically add the acid solution (typically in a 1:1 molar ratio) to the antagonist solution while stirring.
-
Observe for the formation of a precipitate. If a precipitate forms, this indicates the formation of the salt.
-
If no precipitate forms immediately, the solution can be cooled or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.
-
Isolate the solid salt by filtration or centrifugation.
-
Wash the isolated solid with a small amount of the solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum.
-
Characterize the resulting salt and determine its aqueous solubility using Protocol 1.
Visualizations
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. jddtonline.info [jddtonline.info]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 7. (±)-J-113397 I CAS#: 217461-40-0 I ORL1 receptor antagonist I InvivoChem [invivochem.com]
- 8. J-113,397 - Wikipedia [en.wikipedia.org]
- 9. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of ORL1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of ORL1 (Nociceptin/Orphanin FQ receptor) antagonists.
Troubleshooting Guides
Low oral bioavailability of ORL1 antagonists can stem from a variety of factors. This guide provides a structured approach to identifying and resolving common issues encountered during preclinical development.
Table 1: Troubleshooting Common Issues in the Development of Orally Bioavailable ORL1 Antagonists
| Issue Encountered | Potential Cause | Recommended Solution / Next Steps |
| Low Aqueous Solubility | The compound is poorly soluble in gastrointestinal fluids, limiting its dissolution and subsequent absorption. This is a common characteristic of lipophilic molecules often developed as CNS drug candidates. | - Formulation Strategies: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or particle size reduction techniques like nanosuspensions to enhance the dissolution rate and solubility.[1] - Chemical Modification: Synthesize prodrugs with improved solubility that convert to the active antagonist in vivo.[2] - Salt Formation: Investigate different salt forms of the antagonist, which can significantly impact solubility and dissolution rate. |
| Poor Permeability | The antagonist exhibits low passive diffusion across the intestinal epithelium. | - PAMPA/Caco-2 Assays: Utilize these in vitro models to assess passive permeability and identify if it is a limiting factor.[3][4] - Medicinal Chemistry: Modify the chemical structure to optimize physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) to favor membrane permeation. |
| High Efflux Ratio in Caco-2 Assay | The antagonist is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption. | - Inhibition Studies: Conduct Caco-2 assays in the presence of known P-gp inhibitors (e.g., verapamil) to confirm P-gp mediated efflux. - Formulation with P-gp Inhibitors: Consider co-administration with a P-gp inhibitor, although this can raise concerns about drug-drug interactions.[5][6] - Structural Modification: Alter the molecule to reduce its affinity for P-gp. |
| High First-Pass Metabolism | The antagonist is extensively metabolized in the liver (and/or gut wall) before reaching systemic circulation. | - Microsomal Stability Assay: Determine the intrinsic clearance of the compound using liver microsomes from relevant species (e.g., rat, dog, human).[7] - Hepatocyte Stability Assay: Use intact hepatocytes to get a more complete picture of Phase I and Phase II metabolism. - Prodrug Approach: Design a prodrug that masks the metabolic soft spots of the antagonist. - Route of Administration: For initial in vivo studies, consider alternative routes like intravenous administration to bypass first-pass metabolism and determine intrinsic pharmacokinetic properties. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | In vitro assays are not accurately predicting the in vivo pharmacokinetic behavior of the ORL1 antagonist. | - Biorelevant Dissolution Media: Use dissolution media that mimic the fasted and fed states of the gastrointestinal tract (FaSSIF and FeSSIF) for more predictive solubility and dissolution data. - Animal Model Selection: Ensure the chosen animal model has similar expression and function of relevant transporters and metabolic enzymes to humans. - Physiologically-Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model to integrate in vitro data with physiological parameters to better simulate in vivo absorption. |
Frequently Asked Questions (FAQs)
Q1: My ORL1 antagonist has poor aqueous solubility. What is the first experiment I should perform?
A1: The first step is to accurately quantify the aqueous solubility. A thermodynamic solubility assay is recommended to determine the equilibrium solubility.[8] This will help classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), formulation approaches aimed at enhancing dissolution will be most effective.[9]
Q2: I observe a high efflux ratio in my Caco-2 assay for my ORL1 antagonist. What does this mean and what should I do?
A2: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[10] This means the compound is actively transported out of the intestinal cells, limiting its absorption. To confirm this, you should repeat the Caco-2 assay in the presence of a P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
Q3: My ORL1 antagonist is rapidly cleared in the microsomal stability assay. What are the implications for oral bioavailability?
A3: Rapid clearance in a microsomal stability assay indicates high intrinsic clearance, likely due to extensive Phase I metabolism by cytochrome P450 enzymes.[7] This suggests that the compound will be subject to a significant first-pass effect in the liver, which will reduce its oral bioavailability. The next steps would be to identify the metabolites to understand the metabolic pathways and consider chemical modifications to block these metabolic "hot spots."
Q4: What are the key physicochemical properties to consider when designing orally bioavailable ORL1 antagonists?
A4: Key physicochemical properties include aqueous solubility, lipophilicity (LogP/LogD), molecular weight, and pKa. A balance is crucial; for example, while sufficient lipophilicity is needed for membrane permeation, very high lipophilicity can lead to poor solubility and increased metabolic clearance. Lipinski's Rule of Five provides a useful guideline for oral drug-likeness.
Data Presentation
Table 2: Physicochemical and Pharmacokinetic Properties of Selected ORL1 Antagonists
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility | Oral Bioavailability (%) (Species) | Reference |
| JTC-801 | 447.96 | N/A | Soluble in DMSO and ethanol | Orally active in mice and rats | |
| SB-612111 | N/A | N/A | N/A | N/A | |
| GSK1521498 | N/A | N/A | N/A | N/A | |
| LY2940094 | N/A | N/A | N/A | Orally bioavailable in rodents |
Experimental Protocols
Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and to identify potential substrates of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[10]
-
Permeability Assessment (Apical to Basolateral):
-
The test ORL1 antagonist is added to the apical (AP) side of the monolayer.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the antagonist in the samples is quantified by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The test ORL1 antagonist is added to the basolateral (BL) side.
-
Samples are taken from the apical (AP) side at various time points.
-
The concentration of the antagonist is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: The ORL1 antagonist is incubated with liver microsomes (from human, rat, or other relevant species) and a NADPH-regenerating system in a phosphate (B84403) buffer at 37°C.[11]
-
Incubation and Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the ORL1 antagonist is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Factors influencing the oral bioavailability of ORL1 antagonists.
Caption: In vitro screening workflow for assessing oral bioavailability.
Caption: ORL1 receptor antagonist signaling pathway.
References
- 1. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPgammaS binding and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico study of the structurally similar ORL1 receptor agonist and antagonist pairs reveal possible mechanism of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural factors influencing intrinsic activity at NOP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of NOP Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting off-target effects during experiments with Nociceptin/Orphanin FQ (NOP) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: My NOP antagonist is showing activity at classical opioid receptors (μ, δ, κ). How can I confirm if this is an off-target effect?
A1: Off-target activity at classical opioid receptors is a common challenge. To confirm this, you should perform selectivity profiling using binding or functional assays. Compare the antagonist's affinity (Ki) or potency (IC50 or pA2) at the NOP receptor to its activity at mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors. A significant difference in these values (ideally >100-fold) indicates selectivity for the NOP receptor. For example, the non-peptide antagonist J-113397 shows high selectivity for the NOP receptor with Ki values of 1.8 nM for human NOP, 1000 nM for MOP, >10,000 nM for DOP, and 640 nM for KOP.[1]
Q2: I'm observing inconsistent results in my functional assays (e.g., cAMP, GTPγS). What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Peptide antagonists, like UFP-101, can be susceptible to degradation by peptidases in cell culture media or tissue preparations. Ensure you are using appropriate protease inhibitors and handle the compound according to the manufacturer's recommendations.
-
Receptor Expression Levels: The level of NOP receptor expression in your cell line (e.g., CHO, HEK293) can significantly impact the observed potency and efficacy of an antagonist.[2] In systems with very high receptor density ("receptor reserve"), it might be difficult to see the effects of a competitive antagonist.
-
Assay Conditions: Suboptimal concentrations of the agonist used to stimulate the receptor can mask the antagonist's effect. It's recommended to use an agonist concentration around its EC80 to provide a sufficient window to observe antagonism.
-
Cell Line Variability: Ensure consistent cell passage number and health, as receptor expression and signaling efficiency can change over time in culture.
Q3: My antagonist shows competitive behavior in binding assays but appears non-competitive in functional assays. Why might this be?
A3: This discrepancy can arise from several complex pharmacological phenomena:
-
Slow Binding Kinetics: The antagonist may have a very slow dissociation rate (k-off) from the NOP receptor. In functional assays with short incubation times, the antagonist may not reach equilibrium, leading to an apparent non-competitive or insurmountable antagonism.
-
Allosteric Modulation: The compound might not be a direct competitive antagonist at the orthosteric site (where the endogenous ligand N/OFQ binds) but instead may bind to an allosteric site, altering the receptor's conformation and function in a non-competitive manner.
-
Functional Selectivity (Biased Signaling): The antagonist might be an "inverse agonist" or a "biased antagonist," meaning it preferentially blocks certain downstream signaling pathways (e.g., G protein activation) while having less effect on others (e.g., β-arrestin recruitment).[3] Using different functional readouts can help to dissect these effects.
Q4: How do I choose the right control experiments to ensure my observed effects are NOP receptor-mediated?
A4: Proper controls are critical. Consider the following:
-
Use a structurally different NOP antagonist: To confirm that the observed effect is due to NOP receptor blockade and not a compound-specific artifact, use another well-characterized antagonist with a different chemical scaffold (e.g., compare the peptide UFP-101 with the non-peptide SB-612111).
-
"Rescue" experiment: After applying your antagonist, see if the effect can be reversed by adding a high concentration of a NOP receptor agonist.
-
Use a null cell line: The most definitive control is to use a cell line that does not express the NOP receptor. The antagonist should have no effect in this system.
-
Classical opioid receptor antagonists: To rule out off-target effects at other opioid receptors, pre-treat with antagonists like naloxone (B1662785) (for MOP), naltrindole (B39905) (for DOP), or nor-binaltorphimine (for KOP).[4] Your NOP antagonist's effect should not be blocked by these.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency/Efficacy of Antagonist | 1. Agonist concentration is too high. 2. Compound degradation (especially peptides). 3. Low receptor expression in the cell model. | 1. Perform a full agonist dose-response curve and use a concentration at or near the EC80 for antagonist studies. 2. Prepare fresh stock solutions. For peptide antagonists, include protease inhibitors in the assay buffer. 3. Verify NOP receptor expression via qPCR or Western blot. Consider using a cell line with higher expression. |
| High Background Signal in Functional Assays | 1. Constitutive (agonist-independent) receptor activity. 2. Non-specific effects of the compound on the assay readout. | 1. Test for inverse agonist activity by applying the antagonist in the absence of an agonist. 2. Test the compound in a null cell line lacking the NOP receptor to check for off-target effects on the signaling machinery (e.g., direct inhibition of adenylyl cyclase). |
| Irreproducible Results Between Experiments | 1. Inconsistent cell culture conditions. 2. Reagent variability (e.g., lot-to-lot differences in serum, buffers). 3. Inconsistent incubation times or temperatures. | 1. Maintain a strict cell culture protocol, using cells within a defined passage number range. 2. Qualify new batches of critical reagents. 3. Standardize all assay parameters and use precise timing for reagent additions and incubations. |
| Antagonist Appears Inactive | 1. Poor compound solubility. 2. Off-target effects are masking the intended antagonism. 3. Incorrect assay choice for the antagonist's mechanism. | 1. Check the solubility of the compound in your assay buffer. Use a vehicle control (e.g., DMSO) and ensure the final concentration does not exceed its solubility limit. 2. Perform selectivity profiling against related receptors (MOP, DOP, KOP). 3. If you suspect biased signaling, measure both G protein and β-arrestin pathway inhibition. |
Data Presentation
Table 1: Selectivity Profile of Common NOP Receptor Antagonists
This table summarizes the binding affinities (Ki, in nM) of several widely used NOP antagonists for the human NOP receptor and the classical opioid receptors (MOP, DOP, KOP). Higher Ki values indicate lower binding affinity. The selectivity ratio is calculated as Ki (Off-Target Receptor) / Ki (NOP Receptor).
| Antagonist | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP Selectivity | DOP Selectivity | KOP Selectivity |
| SB-612111 | 0.33 | 57.6 | 2109 | 160.5 | ~175-fold | ~6391-fold | ~486-fold |
| J-113397 | 1.8 | 1000 | >10,000 | 640 | ~556-fold | >5556-fold | ~356-fold |
| UFP-101 | 0.072 | >10,000 | >10,000 | >10,000 | >138,000-fold | >138,000-fold | >138,000-fold |
Data compiled from multiple sources.[1][5] Note that absolute values may vary between labs due to different experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP receptor signaling pathway and the inhibitory action of NOP antagonists.
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
Caption: Workflow for a [³⁵S]GTPγS binding assay to measure functional antagonism.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test antagonist for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Radioligand: [³H]N/OFQ or another suitable NOP-selective radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled N/OFQ for non-specific binding determination.
-
Test antagonist stock solution.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add cell membranes (50-100 µg protein), a fixed concentration of [³H]N/OFQ (near its Kd value), and binding buffer.
-
Non-Specific Binding (NSB): Add cell membranes, [³H]N/OFQ, and a high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Competition: Add cell membranes, [³H]N/OFQ, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G protein activation.
Materials:
-
Cell membranes from cells expressing the NOP receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine diphosphate (B83284) (GDP).
-
NOP receptor agonist (e.g., N/OFQ).
-
Test antagonist.
-
Unlabeled GTPγS for non-specific binding.
Procedure:
-
Membrane Pre-incubation: In a 96-well plate, add cell membranes (10-20 µg protein), GDP (final concentration 10-30 µM), and varying concentrations of the test antagonist. Incubate for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the NOP agonist to a final concentration that gives a submaximal response (e.g., EC80).
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate. Wash with ice-cold wash buffer.
-
Quantification: Dry the plate and measure the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells. Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the antagonist. Fit the data to determine the IC50. The antagonist dissociation constant (Kb or pA2) can be calculated using the Schild analysis if multiple agonist concentrations are tested.[7][8][9]
cAMP Inhibition Assay
This assay measures the functional consequence of NOP receptor activation (which is Gi/o-coupled) by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells stably expressing the NOP receptor (e.g., CHO-hNOP).
-
Assay Buffer/Medium (e.g., HBSS).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
NOP receptor agonist.
-
Test antagonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to attach overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with various concentrations of the test antagonist in assay buffer containing IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Stimulation: Add the NOP agonist (at its EC80 concentration) along with a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data, with 100% inhibition being the basal cAMP level (no forskolin) and 0% inhibition being the level with forskolin alone. Plot the percent inhibition of the forskolin-stimulated response against the log concentration of the antagonist to determine the IC50 value.[10][11][12]
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity profiling of NOP, MOP, DOP and KOP receptor antagonists in the rat spinal nerve ligation model of mononeuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
ORL1 antagonist 1 stability and storage conditions
This technical support guide provides information on the stability and storage of ORL1 (Opioid Receptor-Like 1) antagonists. Please note that "ORL1 antagonist 1" is a general term, and the following information is intended as a representative guide for this class of small molecule compounds. Researchers should always refer to the specific product information sheet provided by the manufacturer for any particular ORL1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing ORL1 antagonists?
A1: For optimal stability, ORL1 antagonists should be stored under the following conditions:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. The choice of solvent can significantly impact stability; refer to the manufacturer's recommendation or perform a solubility test.
Q2: How stable are ORL1 antagonists in different solvents?
A2: The stability of an ORL1 antagonist in solution is highly dependent on the specific compound and the solvent used. Generally, DMSO is a suitable solvent for creating concentrated stock solutions. For aqueous buffers used in biological assays, it is crucial to assess the compound's stability, as they can be susceptible to hydrolysis. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.
Q3: What are the typical degradation pathways for small molecule ORL1 antagonists?
A3: Like many small molecules, ORL1 antagonists can be susceptible to:
-
Oxidation: Exposure to air and light can lead to oxidative degradation.
-
Hydrolysis: The presence of water, especially at non-neutral pH, can cause the breakdown of ester or amide functionalities if present in the molecule.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to store both solid compounds and solutions in light-protecting containers.
Q4: How can I check the stability of my ORL1 antagonist?
A4: The stability of your ORL1 antagonist can be assessed by monitoring its purity and potency over time.
-
Purity: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound and detect the presence of degradants.
-
Potency: A functional assay, such as a competitive binding assay or a cell-based assay measuring the inhibition of ORL1 receptor signaling, should be performed to ensure the compound retains its biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in a functional assay | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solution. 3. Instability in the assay buffer. | 1. Use a fresh vial of the compound. 2. Prepare single-use aliquots of the stock solution. 3. Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous buffer. |
| Appearance of extra peaks in HPLC analysis | 1. Compound degradation. 2. Contamination of the sample or solvent. | 1. Review storage conditions and handling procedures. 2. Use fresh, high-purity solvents and clean equipment for sample preparation. |
| Inconsistent results between experiments | 1. Inconsistent compound concentration due to precipitation or adsorption to plasticware. 2. Variability in experimental conditions. | 1. Ensure the compound is fully dissolved. Consider using low-adhesion microplates or tubes. 2. Maintain consistent experimental parameters (e.g., incubation times, temperatures). |
Stability Data (Illustrative)
The following tables present hypothetical stability data for a representative ORL1 antagonist.
Table 1: Stability of Solid ORL1 Antagonist
| Storage Condition | Time | Purity by HPLC (%) |
| -20°C, protected from light | 12 months | >99% |
| 4°C, protected from light | 12 months | 97% |
| 25°C, ambient light | 1 month | 92% |
Table 2: Stability of ORL1 Antagonist in Solution (10 mM in DMSO)
| Storage Condition | Time | Purity by HPLC (%) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | 98% |
| 4°C | 1 week | 95% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of an ORL1 antagonist.
-
Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of the ORL1 antagonist in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Functional Assessment - Competitive Radioligand Binding Assay
This assay determines the ability of the ORL1 antagonist to compete with a radiolabeled ligand for binding to the ORL1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human ORL1 receptor.
-
Radiolabeled ligand (e.g., [³H]-Nociceptin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ORL1 agonist).
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the ORL1 antagonist.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve and calculate the inhibitor constant (Ki), which is a measure of the antagonist's potency.
Visualizations
Caption: Workflow for Assessing the Stability of an ORL1 Antagonist.
Common issues with peptide ORL1 antagonist stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common stability issues encountered with peptide ORL1 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for peptide ORL1 antagonists?
A1: Peptide ORL1 antagonists, like many therapeutic peptides, are susceptible to both chemical and physical instability. Key concerns include:
-
Chemical Degradation: This involves the alteration of the peptide's covalent structure through pathways such as oxidation, deamidation, hydrolysis, and disulfide bond scrambling.[1] These modifications can lead to a loss of biological activity.
-
Physical Instability: This refers to changes in the peptide's three-dimensional structure, primarily aggregation and precipitation.[2] Aggregation is a significant challenge as it can reduce efficacy and potentially induce an immunogenic response.[3]
-
Proteolytic Degradation: When used in biological assays, these peptides can be rapidly broken down by proteases present in serum or cell culture media, leading to a short half-life.[4][5]
Q2: Which amino acid residues in my peptide ORL1 antagonist are most susceptible to degradation?
A2: Certain amino acids are inherently more prone to degradation:
-
Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr).
-
Deamidation: Asparagine (Asn) and Glutamine (Gln), particularly when followed by a Glycine or Serine residue.
-
Hydrolysis: The peptide bond is susceptible to cleavage, especially at aspartic acid (Asp) residues.
Q3: How does pH affect the stability of my peptide ORL1 antagonist?
A3: The pH of the formulation is a critical factor influencing both chemical and physical stability.[6][7][8]
-
Chemical Stability: pH can catalyze degradation reactions like deamidation and hydrolysis. For instance, deamidation of asparagine is accelerated at neutral and alkaline pH.
-
Physical Stability: The solubility and aggregation tendency of a peptide are highly dependent on its net charge, which is determined by the pH of the solution relative to the peptide's isoelectric point (pI). Peptides are often least soluble and most prone to aggregation at their pI.
Q4: My peptide ORL1 antagonist, [Nphe1]nociceptin(1-13)NH2, shows low potency in my in vivo experiments. Could this be a stability issue?
A4: Yes, low in vivo potency can be a result of poor stability. While [Nphe1]nociceptin(1-13)NH2 is a potent and selective antagonist in vitro, its effectiveness in vivo can be limited by rapid degradation by proteases in the bloodstream.[9][10] Additionally, issues with formulation, such as aggregation, can reduce the concentration of the active monomeric peptide. For instance, modifications to the N-terminus and C-terminus of nociceptin (B549756) analogues have been shown to improve stability against peptidases.[10]
Troubleshooting Guides
Issue 1: Peptide ORL1 Antagonist Precipitates Upon Reconstitution or During Storage
Symptoms:
-
Visible particles or cloudiness in the solution immediately after dissolving the lyophilized powder.
-
The solution becomes turbid over time, even when stored at 4°C.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Check Peptide Properties: Determine the net charge of your peptide at the intended pH. If the peptide is neutral or highly hydrophobic, it may have low aqueous solubility. 2. Use an Organic Solvent: First, dissolve a small amount of the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile (B52724). Then, slowly add the aqueous buffer while vortexing. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. pH Adjustment: Adjust the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI) to increase its net charge and solubility. |
| Aggregation | 1. Optimize Peptide Concentration: High peptide concentrations can promote aggregation. Try working with lower, yet effective, concentrations. 2. Control Temperature: Store the peptide solution at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. 3. Incorporate Excipients: Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80) to your formulation, if compatible with your assay. |
Issue 2: Loss of Peptide Activity in Cell-Based or In Vivo Assays
Symptoms:
-
The peptide antagonist shows lower than expected potency (high IC50).
-
The effect of the antagonist diminishes over the course of a long-term experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Serum Stability Assay: Perform a serum stability assay to determine the half-life of your peptide in the presence of proteases. 2. Use Protease Inhibitors: If your experimental setup allows, add a protease inhibitor cocktail to your cell culture medium or assay buffer. 3. Modify Peptide Sequence: For long-term development, consider synthesizing analogues with modifications that enhance proteolytic resistance, such as D-amino acid substitutions, cyclization, or N- and C-terminal capping.[10] |
| Oxidation | 1. Use Degassed Buffers: Prepare buffers with deoxygenated water to minimize dissolved oxygen. 2. Add Antioxidants: If compatible with your assay, include antioxidants like methionine or ascorbic acid in your formulation. 3. Protect from Light: Store peptide solutions in amber vials or protected from light to prevent photo-oxidation. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: For very dilute peptide solutions, adding a carrier protein like bovine serum albumin (BSA) can help prevent loss due to adsorption. |
Quantitative Data Summary
The stability of a peptide ORL1 antagonist is influenced by various factors. The following tables provide an example of how to present stability data.
Table 1: Influence of pH and Temperature on the Stability of a Hypothetical Peptide ORL1 Antagonist (Peptide-X) after 24 hours.
| pH | Temperature | % Remaining Intact Peptide (RP-HPLC) |
| 5.0 | 4°C | 95.2 ± 1.5 |
| 5.0 | 25°C | 88.4 ± 2.1 |
| 7.4 | 4°C | 92.1 ± 1.8 |
| 7.4 | 25°C | 75.6 ± 3.5 |
| 8.5 | 4°C | 85.3 ± 2.4 |
| 8.5 | 25°C | 60.1 ± 4.2 |
Table 2: Proteolytic Stability of Peptide-X in Different Media at 37°C.
| Medium | Half-life (t½) in minutes |
| Human Serum | 45 ± 5 |
| Rat Plasma | 30 ± 4 |
| Cell Culture Medium (10% FBS) | 120 ± 15 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Analysis
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the amount of intact peptide remaining after exposure to stress conditions.[11][12][13]
1. Materials:
-
Peptide ORL1 antagonist
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
2. Procedure:
-
Sample Preparation:
-
Incubate the peptide under the desired stress condition (e.g., specific pH, temperature, or in serum).
-
At each time point, take an aliquot of the sample.
-
If the sample contains serum or other proteins, precipitate the proteins by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for your specific peptide.
-
-
Data Analysis:
-
Inject a standard of the intact peptide to determine its retention time.
-
Integrate the peak area of the intact peptide in each sample.
-
Calculate the percentage of remaining peptide at each time point relative to the time zero sample.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol describes the use of Thioflavin T (ThT) to monitor the formation of amyloid-like aggregates in a peptide solution.[14][15][16]
1. Materials:
-
Peptide ORL1 antagonist
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ThT (e.g., 1 mM) in water and filter it through a 0.22 µm filter.
-
Prepare the peptide solution at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the peptide solution and ThT to final concentrations of, for example, 50 µM and 20 µM, respectively.
-
Include a buffer-only control with ThT to measure background fluorescence.
-
-
Measurement:
-
Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the peptide-containing wells.
-
Plot the fluorescence intensity against time to observe the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: ORL1 receptor signaling pathway and the inhibitory action of a peptide antagonist.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. mdpi.com [mdpi.com]
Technical Support Center: ORL1 Antagonist Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORL1 (Opioid Receptor-Like 1) antagonists. Our aim is to help you address common challenges, particularly those related to Central Nervous System (CNS) side effects observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected sedative or motor impairment effects in our animal models with our novel ORL1 antagonist. How can we determine if this is an on-target or off-target effect?
A1: Differentiating between on-target and off-target effects is crucial. Here’s a systematic approach:
-
Dose-Response Relationship: Characterize the sedative/motor effects across a wide range of doses. An on-target effect should exhibit a clear dose-response relationship that correlates with the antagonist's affinity for the ORL1 receptor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the time course of the CNS side effects with the plasma and brain concentrations of your compound. If the effects peak and decline in line with the compound's exposure, it suggests a direct pharmacological effect.
-
Use of a Structurally Unrelated ORL1 Antagonist: Test a known, structurally different ORL1 antagonist (e.g., J-113397, SB-612111) in the same behavioral assay.[1][2] If both compounds produce similar effects, it strengthens the evidence for an on-target mechanism.
-
Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to test your antagonist in ORL1 knockout or knockdown animals. The absence of the sedative/motor impairment effects in these models would strongly indicate an ORL1-mediated mechanism.[3]
-
Off-Target Screening: Screen your compound against a panel of other receptors, ion channels, and transporters, particularly those known to be involved in sedation and motor control (e.g., benzodiazepine, histamine, and dopamine (B1211576) receptors).[4][5]
Q2: Our ORL1 antagonist is showing anxiolytic-like or antidepressant-like effects in some behavioral models but not others. What could be the reason for this discrepancy?
A2: Discrepancies in behavioral outcomes with ORL1 antagonists are not uncommon and can be attributed to several factors:
-
Animal Model Specificity: Different behavioral assays measure distinct aspects of anxiety and depression.[3] For instance, an antagonist might be effective in a model of stress-induced anxiety (e.g., stress-induced hyperthermia) but not in a test of unconditioned anxiety (e.g., elevated plus-maze).[3]
-
Dosing Regimen: The dose and duration of treatment can significantly influence the behavioral phenotype. Acute versus chronic dosing can lead to different outcomes due to receptor adaptation or changes in downstream signaling.
-
Species and Strain Differences: The distribution and function of the ORL1 receptor system can vary between different species (e.g., rats vs. mice) and even between different strains of the same species.[4]
-
Pharmacokinetics: Differences in brain penetration and metabolism of the antagonist can lead to variable results. Ensure your compound reaches the target engagement required to elicit a behavioral response.
Q3: We are having trouble demonstrating functional antagonism in our in vitro assays despite good binding affinity. What are some common pitfalls?
A3: This is a frequent challenge in GPCR pharmacology. Here are some troubleshooting steps for your functional assays:
-
Assay Sensitivity: Ensure your assay has a sufficient signal-to-background ratio to detect a dose-dependent inhibition.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (typically EC80). Using a saturating agonist concentration can make it difficult to see the effect of a competitive antagonist.
-
Pre-incubation Time: For competitive antagonists, it is critical to pre-incubate the cells or membranes with the antagonist before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.[6]
-
Choice of Functional Assay: The ORL1 receptor couples to multiple signaling pathways.[1][7] If you are not seeing antagonism in a cAMP assay, consider trying a GTPγS binding assay or measuring downstream effectors like ion channel modulation.[8][9]
-
Ligand-Biased Signaling: Your antagonist might be a biased ligand, meaning it selectively blocks one signaling pathway over another.[10] Exploring multiple functional readouts is essential.
Troubleshooting Guides
Guide 1: Investigating Unexpected Motor Impairment
Issue: Your ORL1 antagonist causes ataxia or reduced locomotion in rodents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Run a broad off-target screening panel (e.g., Eurofins SafetyScreen).[10] 2. Pay close attention to receptors known to modulate motor function (e.g., GABA-A, H1, D2).[4] | Identification of unintended targets that could explain the observed phenotype. |
| On-Target Effect | 1. Conduct a dose-response study using a rotarod test or open-field test. 2. Test the antagonist in ORL1 knockout mice.[3] | A clear dose-dependent impairment that is absent in knockout animals confirms an on-target effect. |
| Poor Pharmacokinetics | 1. Measure brain and plasma concentrations of the compound at the time of peak motor impairment. | High brain-to-plasma ratio might indicate excessive target engagement in the CNS. |
| Metabolite Activity | 1. Identify major metabolites of your antagonist. 2. Synthesize and test the metabolites for activity at the ORL1 receptor and off-targets. | The motor impairment may be due to an active metabolite with a different pharmacological profile. |
Guide 2: Inconsistent Results in Behavioral Assays for Anxiety/Depression
Issue: Your ORL1 antagonist shows efficacy in one anxiety model but not another.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Model-Specific Effects | 1. Use a battery of tests that assess different aspects of anxiety/depression (e.g., fear-conditioned freezing, novelty-suppressed feeding, forced swim test).[3] | A clearer picture of the antagonist's behavioral profile will emerge, highlighting its specific therapeutic potential. |
| Suboptimal Dosing | 1. Perform a dose-response curve for each behavioral model. 2. Consider both acute and chronic dosing paradigms. | Identification of the optimal dose and treatment duration for each behavioral endpoint. |
| Target Engagement | 1. Measure receptor occupancy in the brain at behaviorally active doses using techniques like ex vivo binding or PET imaging if a suitable tracer is available. | Confirmation that the antagonist is engaging the ORL1 receptor at the doses tested. |
| Basal Anxiety State | 1. Ensure the animal model has an appropriate level of baseline anxiety or depressive-like behavior for an antagonist to show an effect. | A "floor effect" may mask the efficacy of the compound if the animals are not sufficiently stressed or anxious. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected ORL1 Antagonists
| Compound | Receptor | Ki (nM) | Cell Line | Reference |
| J-113397 | Human ORL1 | 2.3 (IC50) | CHO | [1] |
| SB-612111 | Human ORL1 | ~1 | - | [2] |
| LY2940094 | Human ORL1 | 0.105 | - | [11] |
| JTC-801 | Human ORL1 | 44.5 | HeLa | [12] |
Table 2: Functional Potencies of Selected ORL1 Antagonists
| Compound | Assay | IC50/Kb (nM) | Cell Line | Reference |
| J-113397 | GTPγS Binding | 5.6 (IC50) | CHO | [1] |
| LY2940094 | GTPγS Binding | 0.43 (Kb) | - | [13] |
| Ac-Cit-d-Cha-Qaa-d-Arg-d-p-ClPhe-NH2 | GTPγS Binding | 136 (Ke) | CHO | [14] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the ORL1 receptor.[15][16][17]
Materials:
-
Cell membranes expressing the ORL1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-nociceptin)
-
Test ORL1 antagonist
-
Non-specific binding control (e.g., high concentration of unlabeled nociceptin)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Dilute the cell membranes, radioligand, and test compound to their working concentrations in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific control.
-
50 µL of various concentrations of the test antagonist.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
100 µL of cell membrane preparation (20-50 µg protein).[6]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a percentage of the maximum against the log concentration of the test antagonist. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of an ORL1 antagonist to block agonist-induced inhibition of adenylyl cyclase.[4][12]
Materials:
-
Cells expressing the ORL1 receptor (e.g., CHO, HEK293)
-
ORL1 agonist (e.g., nociceptin)
-
Test ORL1 antagonist
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with serum-free medium containing various concentrations of the test antagonist. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a solution containing the ORL1 agonist (at its EC80 concentration), forskolin (e.g., 10 µM), and IBMX (e.g., 2 mM).
-
Incubation: Incubate for 15 minutes at 37°C.[12]
-
Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test antagonist. Fit the data using a sigmoidal dose-response curve to determine the IC50 of the antagonist.
Visualizations
Caption: ORL1 receptor signaling pathway and point of antagonist action.
Caption: Workflow for troubleshooting unexpected CNS side effects.
Caption: Logical progression of an ORL1 antagonist development program.
References
- 1. karger.com [karger.com]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid-related (ORL1) receptors are enriched in a subpopulation of sensory neurons and prolonged activation produces no functional loss of surface N-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase by the ORL1 receptor (opioid receptor-like1) ligand, nociceptin, of inwardly rectifying K conductance in dorsal raphe nucleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ORL1 Antagonist Development: A Technical Support Hub for Minimizing Toxicity in Animal Models
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center designed to address the critical challenge of minimizing toxicity associated with Opioid Receptor-Like 1 (ORL1) antagonists in animal models. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data presented in a clear, accessible format to facilitate safer and more effective preclinical research.
The ORL1, or nociceptin/orphanin FQ (N/OFQ) receptor, is a promising target for a variety of therapeutic areas, including depression, anxiety, and pain management. However, as with any novel therapeutic agent, understanding and mitigating potential toxicity is paramount for successful clinical translation. This support center aims to equip researchers with the knowledge to anticipate and manage adverse effects during the preclinical development of ORL1 antagonists.
Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that researchers may encounter during their work with ORL1 antagonists.
Q1: What are the most commonly observed toxicities with ORL1 antagonists in animal models?
A1: Preclinical studies with various ORL1 antagonists have generally indicated a favorable safety profile, with a notable lack of severe toxicity at therapeutically relevant doses. For instance, the selective antagonist LY2940094 did not show significant adverse effects on cognitive or motor function in rodents.[1] However, at higher doses, some antagonists may induce behavioral changes. It is crucial to conduct thorough dose-range finding studies to identify the maximum tolerated dose (MTD) for each specific compound and animal model.
Q2: Are there specific off-target effects of ORL1 antagonists that I should be aware of?
A2: The selectivity of an ORL1 antagonist is a key determinant of its safety profile. While many newer antagonists, such as J-113397, exhibit high selectivity for the ORL1 receptor over other opioid receptors (mu, delta, and kappa), it is essential to characterize the off-target binding profile of any new chemical entity.[2] Off-target effects can contribute to unexpected toxicities. For example, some compounds may interact with other G-protein coupled receptors (GPCRs) or ion channels, leading to cardiovascular or central nervous system (CNS) side effects. A comprehensive screening against a panel of common off-targets is highly recommended.
Q3: How can I distinguish between on-target and off-target toxicity?
A3: A key strategy is to use a combination of in vitro and in vivo approaches. In vitro assays with cell lines expressing the ORL1 receptor can confirm on-target activity. In vivo, comparing the effects of the antagonist in wild-type animals versus ORL1 receptor knockout animals can help to elucidate whether the observed toxicity is mediated by the intended target. Additionally, comparing the toxicity profile of multiple, structurally distinct ORL1 antagonists can help to identify class-wide (likely on-target) effects versus compound-specific (potentially off-target) toxicities.
Q4: What are the potential cardiovascular liabilities of ORL1 antagonists?
A4: The ORL1 receptor is expressed in the cardiovascular system, and its activation can influence heart rate and blood pressure.[3] Therefore, it is essential to assess the cardiovascular safety of ORL1 antagonists. Standard safety pharmacology studies should be conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, unrestrained animals. While current data for selective antagonists have not raised major cardiovascular concerns, this remains a critical area for evaluation for any new compound.
Q5: What are the recommended strategies for minimizing the toxicity of ORL1 antagonists?
A5: A multi-pronged approach is most effective:
-
Rational Drug Design: Focus on developing highly selective antagonists with minimal off-target activity.[4]
-
Formulation Strategies: Optimizing the drug formulation can help to control the pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with acute toxicity.[5]
-
Dose Optimization: Careful dose selection based on thorough dose-response studies is critical to finding a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Use of Antagonists with Different Pharmacokinetic Profiles: In cases of suspected on-target toxicity, using an antagonist with a shorter half-life might be beneficial for managing adverse effects.
Troubleshooting Guides
This section provides practical advice for specific issues that may arise during animal studies.
Issue 1: Unexpected Behavioral Side Effects (e.g., sedation, hyperactivity) are Observed.
| Potential Cause | Troubleshooting Step |
| High Dose | Review the dose-response curve. The observed effect may be an extension of the primary pharmacology at supratherapeutic doses. Consider reducing the dose. |
| Off-Target Effects | Conduct a broad off-target screening panel to identify potential interactions with other receptors or channels known to modulate behavior. |
| Metabolite Activity | Investigate the pharmacological activity of major metabolites, as they may have different target profiles than the parent compound. |
| Vehicle Effects | Ensure that the vehicle used for drug administration is inert and does not contribute to the observed behavioral changes by including a vehicle-only control group. |
Issue 2: Signs of Organ Toxicity (e.g., elevated liver enzymes, kidney markers) are Detected in Bloodwork.
| Potential Cause | Troubleshooting Step |
| Compound-Specific Toxicity | Perform histopathological analysis of the affected organs to characterize the nature and extent of the damage. |
| Metabolic Bioactivation | Investigate the metabolic pathways of the compound to identify potentially reactive metabolites that could cause cellular damage. |
| Accumulation | Analyze the pharmacokinetic profile to determine if the compound or its metabolites are accumulating in specific tissues, leading to toxicity. |
Quantitative Toxicity Data
| ORL1 Antagonist | Ki (nM) for ORL1 | Selectivity over µ-opioid receptor | Selectivity over κ-opioid receptor | Selectivity over δ-opioid receptor | Reference |
| J-113397 | 1.8 | ~555-fold | ~355-fold | >5555-fold | [2] |
| JTC-801 | 44.5 | ~7-fold | >224-fold | >224-fold | [6] |
| LY2940094 | 0.105 | >4000-fold | >4000-fold | >4000-fold | [1] |
Note: Ki values represent the binding affinity of the antagonist to the receptor; a lower Ki indicates a higher affinity. Selectivity is the ratio of Ki values for other receptors to the Ki for the ORL1 receptor.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable toxicity assessment. The following are outlines for key experimental protocols.
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)
This protocol is designed to determine the median lethal dose (LD50) of an ORL1 antagonist.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).
-
Acclimation: Allow animals to acclimate to the housing conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Administration: Administer the ORL1 antagonist orally via gavage. The starting dose should be based on preliminary dose-ranging studies. Subsequent doses are adjusted up or down by a fixed factor depending on the outcome (survival or death) of the previous animal.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.
-
Data Analysis: Calculate the LD50 using a validated statistical method, such as the maximum likelihood method.
Protocol 2: Cardiovascular Safety Pharmacology Assessment in Conscious Rats
This protocol evaluates the potential cardiovascular effects of an ORL1 antagonist.
-
Animal Model: Use surgically implanted telemetry devices in rats to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
-
Acclimation: Allow animals to recover from surgery and acclimate to the experimental setup.
-
Baseline Recording: Record baseline cardiovascular data (ECG, blood pressure, heart rate) for a sufficient period before drug administration.
-
Dose Administration: Administer the ORL1 antagonist at multiple, clinically relevant doses.
-
Data Collection: Continuously record cardiovascular parameters for a defined period post-dosing.
-
Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
Protocol 3: Neurobehavioral Toxicity Assessment
This protocol assesses the potential central nervous system effects of an ORL1 antagonist.
-
Animal Model: Use standard rodent models (rats or mice).
-
Functional Observational Battery (FOB): Conduct a comprehensive assessment of the animal's behavior, including posture, gait, grooming, and reactivity to various stimuli.
-
Motor Activity: Measure spontaneous locomotor activity using automated activity chambers.
-
Sensorimotor Function: Evaluate coordination and balance using tests such as the rotarod.
-
Cognitive Function: Assess learning and memory using paradigms like the Morris water maze or passive avoidance test.
-
Dose and Time Course: Evaluate these parameters at multiple doses and at different time points after administration to capture both acute and potential delayed effects.
Visualizing Key Pathways and Processes
Understanding the underlying mechanisms is crucial for mitigating toxicity. The following diagrams illustrate key concepts.
Caption: Canonical ORL1 Receptor Signaling Pathway.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects for Creation of Cardioprotective and Antiarrhythmic Drugs Based on Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
ORL1 Antagonist Specificity Validation: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Opioid Receptor-Like 1 (ORL1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of antagonist specificity.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to confirm my compound is an ORL1 antagonist?
A1: The initial validation requires a two-pronged approach: assessing binding affinity and determining functional activity. First, perform a radioligand binding assay to determine the affinity (Ki) of your compound for the ORL1 receptor. This is crucial to see if your compound interacts with the target. Second, you must conduct a functional assay, such as a [³⁵S]GTPγS binding or a cAMP accumulation assay, to confirm that the compound inhibits the effect of a known ORL1 agonist, like nociceptin (B549756)/orphanin FQ (N/OFQ). A true antagonist will show little to no intrinsic activity on its own but will block the agonist-induced response.
Q2: My putative ORL1 antagonist shows activity in a functional assay. How can I be sure it's not a partial agonist?
A2: This is a common issue, as some compounds can exhibit partial agonism, especially in systems with high receptor expression levels.[1][2] To differentiate between a true antagonist and a partial agonist, you must:
-
Evaluate Intrinsic Activity: Test the compound alone across a wide range of concentrations in a sensitive functional assay (e.g., [³⁵S]GTPγS). A pure antagonist should not stimulate a response.[1]
-
Perform a Schild Analysis: This involves generating agonist dose-response curves in the presence of increasing, fixed concentrations of your antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without affecting the maximum response.[3] Non-parallel shifts or a reduction in the maximum response may suggest non-competitive antagonism or other complex interactions.
Q3: Why is selectivity screening against classical opioid receptors (μ, δ, κ) so critical for an ORL1 antagonist?
A3: The ORL1 receptor shares significant structural homology with the mu (μ), delta (δ), and kappa (κ) opioid receptors.[4][5][6] This homology increases the likelihood of cross-reactivity. An antagonist that also hits other opioid receptors can lead to confounding results and potential side effects.[7] Therefore, comprehensive selectivity profiling via binding assays against these receptors is a mandatory step to validate the specificity of your ORL1 antagonist.[4][8]
Q4: I'm observing different antagonist potency (IC50) values between my binding and functional assays. What could be the cause?
A4: Discrepancies between binding affinity (Ki) and functional potency (IC50) are common. Several factors can contribute to this:
-
Assay Conditions: Differences in buffer composition, temperature, and incubation times can affect ligand-receptor interactions.
-
Receptor Reserve: In functional assays, the concept of "receptor reserve" means that a maximal response can be achieved even when only a fraction of receptors are occupied by an agonist. This can lead to a rightward shift in the antagonist's apparent potency.
-
Ligand Properties: The kinetics of association and dissociation ("on" and "off" rates) can differ between binding and functional assays, especially if pre-incubation times are insufficient.[3]
-
Cellular Factors: The cellular environment in functional assays (e.g., G protein coupling efficiency, downstream signaling amplification) is absent in membrane-based binding assays.
Troubleshooting Guides
Problem 1: No antagonist effect observed in a functional assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Ensure you are using an agonist concentration around its EC80. An excessively high agonist concentration can overcome competitive antagonism, masking the effect of your compound.[3] |
| Insufficient Antagonist Pre-incubation | For competitive antagonists, pre-incubating the cells with your compound for 15-30 minutes before adding the agonist is crucial to allow for binding equilibrium to be reached.[3] |
| Compound Instability or Insolubility | Verify the stability and solubility of your antagonist in the assay buffer. Precipitated compound will not be effective. Use a vehicle control to rule out solvent effects. |
| Low Receptor Expression | Very low ORL1 expression in your cell line can result in a small signal window, making it difficult to detect antagonism. Confirm receptor expression via Western Blot or qPCR.[3] |
| Assay Signal Window | Your assay's signal-to-background ratio may be too low. Optimize the assay conditions (e.g., cell number, agonist concentration, stimulation time) to improve the signal window. |
Problem 2: High variability or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells that are healthy, within a consistent passage number range, and not overgrown. Excessive passaging can alter receptor expression and signaling pathways.[3] |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for serial dilutions of compounds. Use calibrated pipettes. |
| Reagent Degradation | Aliquot and store reagents like agonists, antagonists, and assay buffers properly. Avoid repeated freeze-thaw cycles. |
| Species-Specific Differences | Be aware that antagonist potency can differ between species (e.g., human vs. rodent ORL1 receptors).[2] Ensure your cell line expresses the receptor from the species of interest. |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the ORL1 receptor.
-
Preparation: Prepare cell membranes from a cell line stably expressing the human ORL1 receptor (e.g., HEK293 or CHO cells).[4][9]
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (e.g., 20-50 µg protein).[3]
-
A fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]-nociceptin at ~50 pM).[1]
-
Increasing concentrations of the unlabeled test antagonist.
-
For non-specific binding control wells, add a high concentration of an unlabeled ORL1 ligand (e.g., 1 µM nociceptin).[1]
-
-
Incubation: Incubate the plate at 24-25°C for 60-90 minutes to allow the binding to reach equilibrium.[1][3]
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the ability of an antagonist to block agonist-induced G-protein activation.
-
Membrane Preparation: Use the same ORL1-expressing cell membranes as in the binding assay.
-
Antagonist Pre-incubation: In a 96-well plate, add the cell membranes, GDP (e.g., 10-40 µM), and increasing concentrations of the test antagonist. Incubate for 15-30 minutes at 30-37°C.
-
Agonist Stimulation: Add a fixed concentration of an ORL1 agonist (e.g., nociceptin at its EC80) and [³⁵S]GTPγS (e.g., 0.1-0.2 nM) to each well.[9]
-
Incubation: Incubate for an additional 30-60 minutes at 30-37°C.[9]
-
Termination & Detection: Terminate the reaction by filtration as described for the binding assay. Measure the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the antagonist to determine its IC50 for inhibiting the agonist response.
Protocol 3: cAMP Accumulation Assay
This assay measures the antagonist's ability to block the agonist-induced inhibition of cAMP production.
-
Cell Plating: Seed ORL1-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM rolipram) for 15-20 minutes to prevent cAMP degradation.[10]
-
Antagonist Incubation: Add increasing concentrations of the test antagonist and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a mixture of an adenylyl cyclase activator (e.g., 1-10 µM Forskolin) and a fixed concentration of the ORL1 agonist (e.g., nociceptin at its EC80).[1][10]
-
Lysis & Detection: Stop the reaction by lysing the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to calculate the IC50 value.
Data Presentation
Table 1: Selectivity Profile of a Hypothetical ORL1 Antagonist (Compound X)
| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| ORL1 | 2.3 | 5.6 |
| μ-Opioid | >1000 | >1000 |
| δ-Opioid | >1000 | >1000 |
| κ-Opioid | >1000 | >1000 |
Data presented are for illustrative purposes.
Visualizations
Caption: Canonical ORL1 receptor signaling pathway.
Caption: Experimental workflow for validating ORL1 antagonist specificity.
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in the efficacy of compounds at the nociceptin receptor (ORL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397). | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
ORL1 Antagonist Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting conflicting results in Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, antagonist studies.
Frequently Asked Questions (FAQs)
Q1: Why does my ORL1 antagonist show partial agonist activity in some functional assays?
A1: This is a common observation that can arise from several factors:
-
Receptor Reserve: In systems with high receptor expression (e.g., recombinant cell lines like CHO or HEK293), a compound with very low intrinsic efficacy (a partial agonist) can produce a significant functional response, appearing as agonist activity. The high receptor density amplifies the weak signal.[1]
-
Assay-Dependent Activity: The functional activity of a ligand can appear different depending on the specific signaling pathway being measured.[1] For example, a compound might be a pure antagonist for G-protein-mediated inhibition of adenylyl cyclase but show weak partial agonism in a β-arrestin recruitment assay. This phenomenon is known as functional selectivity or biased agonism.[2]
-
Ligand-Specific Properties: Some compounds identified as antagonists are inherently partial agonists. For instance, the pseudopeptide antagonist [Phe1ψ(CH2-NH)Gly2]NC(1–13)-NH2 has been reported to have agonist effects in some in vitro and in vivo models.[1]
Troubleshooting Steps:
-
Characterize the antagonist in a cell line with low, physiologically relevant receptor expression.
-
Test the compound across multiple functional assays that measure different downstream signaling events (e.g., cAMP, GTPγS, ERK phosphorylation, β-arrestin recruitment).
-
Perform a Schild analysis to determine if the antagonism is competitive and to derive a more accurate measure of antagonist affinity (pA2 or Kb).
Q2: My in vitro and in vivo results with an ORL1 antagonist are contradictory. What could be the cause?
A2: Discrepancies between in vitro potency and in vivo efficacy are a significant challenge in drug development and can stem from multiple sources:
-
Pharmacokinetics & Bioavailability: Poor oral bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can lead to a lack of efficacy in vivo despite high in vitro potency.[3][4]
-
Species Differences: The ORL1 receptor and its signaling pathways can differ between species. A compound that is a potent antagonist at the human recombinant receptor may have lower affinity or different functional effects in the rodent species used for in vivo testing.[3] For example, the agonist Ro 64-6198 showed apparent agonistic effects in mouse but not rat vas deferens tissue that were not antagonized by known ORL1 antagonists, suggesting species-dependent off-target effects.[3]
-
Model Complexity: In vivo systems involve complex neurocircuitry and interactions between multiple neurotransmitter systems. The net effect of ORL1 antagonism can be influenced by the physiological state of the animal (e.g., stress levels, disease model).[5] For example, NOP antagonists have been shown to increase norepinephrine (B1679862) and serotonin (B10506) release in specific brain regions, effects that are highly dependent on the baseline state of the animal.[5]
-
Preclinical to Clinical Discrepancies: The translation from animal models to human clinical trials can be poor.[6][7] Preclinical models may not fully capture the complexity of human diseases like major depressive disorder, where ORL1 antagonists like LY2940094 have shown initial promise.[8]
Troubleshooting Steps:
-
Conduct thorough pharmacokinetic profiling of your compound in the relevant species.
-
Characterize the binding affinity and functional potency of your antagonist at the specific species ortholog of the ORL1 receptor.
-
Consider the physiological context of your in vivo model. Are there stress or disease-related changes in the expression or function of the N/OFQ-NOP system?
Q3: Why do some studies suggest ORL1 agonists are therapeutic for a condition, while others suggest antagonists are effective for the same condition?
A3: This paradox is well-documented, particularly in the context of addiction and ethanol (B145695) self-administration. Both NOP receptor agonists and antagonists have been shown to reduce ethanol-motivated behaviors.[4] Several hypotheses attempt to explain this:
-
Receptor Desensitization: Chronic or sustained administration of an agonist can lead to receptor desensitization and internalization, effectively producing a functional antagonism.[4][9] An acute dose of an antagonist would achieve a similar net effect (blocking the receptor) through a different mechanism.
-
Neurocircuit-Specific Effects: Agonists and antagonists may produce different patterns of activation or inhibition in distinct brain areas relevant to the condition.[4] The N/OFQ-NOP system has a complex role, where activation can be anxiolytic, but blockade can have antidepressant-like effects.[5] The overall behavioral outcome depends on which circuits are predominantly affected.
-
Biased Agonism: Different ligands can stabilize distinct receptor conformations, leading to the activation of different signaling pathways. It's plausible that an "agonist" and an "antagonist" for one pathway could inadvertently produce similar downstream effects by differentially modulating other pathways that converge on the same physiological outcome.[10]
Quantitative Data Summary
The following tables summarize the pharmacological properties of commonly studied ORL1 ligands. These values can serve as a benchmark for experimental results.
Table 1: Pharmacological Profile of Selected ORL1 Receptor Ligands
| Ligand | Class | Species | Binding Affinity (Ki, nM) | Functional Potency (IC50, Kb, or EC50, nM) | Assay Type |
| Nociceptin/OFQ | Endogenous Agonist | Human | ~0.1 | ~0.2 (EC50) | GTPγS Binding |
| Ro 64-6198 | Small Molecule Agonist | Human | ~0.8 | ~1.3 (EC50) | GTPγS Binding[11] |
| J-113397 | Small Molecule Antagonist | Human | 2.3 - 44.5[1][3] | 5.6 (IC50) | GTPγS Binding[3] |
| SB-612111 | Small Molecule Antagonist | Human | 0.6 | 1.1 (Kb) | N/OFQ-stimulated [Ca2+]i |
| LY2940094 | Small Molecule Antagonist | Human | 0.105[4] | 0.166 (Kb)[4] | Gi/o Signaling[4] |
| [Phe1ψ(CH2-NH)Gly2]NC(1–13)NH2 | Peptide Antagonist/Partial Agonist | Human | ~1.0 | Variable (Antagonist/Agonist)[1] | Multiple Assays[1][3] |
Note: Values can vary significantly depending on the cell line, radioligand, and specific assay conditions used.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test antagonist for the ORL1 receptor.
-
Membrane Preparation: Homogenize cells or brain tissue expressing ORL1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.
-
Assay Incubation: In a 96-well plate, combine the cell membrane preparation (e.g., 5-10 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin at ~50 pM) and varying concentrations of the unlabeled test antagonist.[1]
-
Nonspecific Binding: Include wells with the radioligand and a high concentration of a known unlabeled ORL1 ligand (e.g., 1 µM Nociceptin) to determine nonspecific binding.[1]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[1]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation and is used to determine if a ligand is an agonist, antagonist, or inverse agonist.
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Incubation: In a 96-well plate, combine membranes (e.g., 10-20 µg protein) with assay buffer containing GDP (e.g., 10-30 µM), [³⁵S]GTPγS (e.g., 0.1-0.2 nM), and the test compounds.[12]
-
To test for antagonism: Add increasing concentrations of an ORL1 agonist (e.g., Nociceptin) in the absence or presence of a fixed concentration of the test antagonist.[12]
-
-
Incubation: Incubate the plate on a shaker for 60 minutes at 30-37°C.[12]
-
Termination & Detection: Terminate the reaction and separate bound from free [³⁵S]GTPγS. This can be done either by rapid filtration (as in Protocol 1) or by using a Scintillation Proximity Assay (SPA) where the reaction is stopped by centrifugation.[13]
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: For antagonism, plot the agonist dose-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward shift in the agonist's curve. The antagonist's potency (Kb) can be calculated using the Gaddum-Schild equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Brain-Penetrant ORL1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on brain-penetrant Opioid Receptor-Like 1 (ORL1) antagonists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and experimental design in the development of brain-penetrant ORL1 antagonists.
Q1: What are the primary challenges in developing ORL1 antagonists that can effectively cross the blood-brain barrier (BBB)?
A1: The main hurdles in developing brain-penetrant ORL1 antagonists are twofold: achieving adequate permeability across the BBB and avoiding active removal from the brain by efflux transporters. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the central nervous system (CNS). Key challenges include:
-
Physicochemical Properties: Compounds must possess a specific combination of properties to passively diffuse across the BBB. This typically includes a molecular weight under 450 Da, a calculated logP (cLogP) of less than 5, a polar surface area (PSA) under 90 Ų, and a limited number of hydrogen bond donors.
-
Efflux Transporters: Many potential drug candidates are recognized and actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). This can lead to very low brain concentrations despite good initial permeability. Overcoming P-gp efflux is a major focus in CNS drug design.
-
Off-Target Effects: Achieving selectivity for the ORL1 receptor over other opioid receptors (mu, delta, and kappa) is crucial to minimize unwanted side effects.
Q2: My ORL1 antagonist shows high affinity in in vitro binding assays but has low or no efficacy in in vivo models. What are the potential reasons?
A2: This is a common and frustrating issue in CNS drug development. Several factors could be contributing to this discrepancy:
-
Poor Brain Penetration: The most likely culprit is that your compound is not reaching its target in the brain in sufficient concentrations. This could be due to unfavorable physicochemical properties or it may be a substrate for efflux transporters like P-gp.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or other tissues, leading to low systemic exposure and consequently low brain concentrations.
-
Off-Target Pharmacology: In vivo, the compound might interact with other targets that counteract its effect on the ORL1 receptor.
-
Species Differences: The binding affinity and pharmacology of your antagonist might differ between the species used for in vitro assays (e.g., human recombinant receptors) and the animal model used for in vivo studies.
Q3: How can I assess the brain penetration of my ORL1 antagonist candidate?
A3: A multi-tiered approach is recommended to evaluate brain penetration:
-
In Vitro BBB Models: These models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based models (e.g., Caco-2, MDCK-MDR1), can provide an early indication of a compound's passive permeability and its susceptibility to P-gp efflux.
-
In Vivo Pharmacokinetic Studies: These are essential for determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). Kp,uu is considered the gold standard for assessing brain penetration as it accounts for protein binding in both plasma and brain tissue.
-
Microdialysis: This in vivo technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid over time, providing a detailed pharmacokinetic profile at the site of action.
Section 2: Troubleshooting Guides
This section provides practical advice for common problems encountered during experimental work with ORL1 antagonists.
In Vitro Assay Troubleshooting
Problem 1: High background or non-specific binding in my radioligand binding assay.
-
Possible Cause 1: Radioligand issues. The radioligand may be of low purity or may have degraded.
-
Solution: Use a fresh batch of radioligand and check its purity.
-
-
Possible Cause 2: Suboptimal assay conditions. Incubation time, temperature, or buffer composition may not be ideal.
-
Solution: Optimize incubation time and temperature. Ensure the buffer composition is appropriate and consider adding bovine serum albumin (BSA) to reduce non-specific binding.
-
-
Possible Cause 3: Filter binding. The radioligand may be binding to the filter plates.
-
Solution: Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI).
-
Problem 2: Low signal or small assay window in my [³⁵S]GTPγS binding assay.
-
Possible Cause 1: Low receptor expression or inactive G-proteins. The cell membranes may have low levels of functional ORL1 receptors or G-proteins.
-
Solution: Use a cell line with higher receptor expression or prepare fresh cell membranes. Ensure proper storage of membranes to maintain protein integrity.
-
-
Possible Cause 2: Suboptimal agonist concentration. The concentration of the agonist used to stimulate the receptor may be too low.
-
Solution: Perform a dose-response curve for the agonist to determine its EC₅₀ and use a concentration at or near the EC₈₀ for antagonist assays.
-
-
Possible Cause 3: GDP concentration is too high. High levels of GDP can inhibit the binding of [³⁵S]GTPγS.
-
Solution: Optimize the GDP concentration in your assay buffer.
-
Problem 3: High variability between replicates in my cAMP assay.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell density across the plate will lead to variable results.
-
Solution: Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell plating.
-
-
Possible Cause 2: Phosphodiesterase (PDE) activity. PDEs degrade cAMP, leading to a reduced and variable signal.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting of compounds or reagents can introduce significant variability.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques.
-
In Vivo Study Troubleshooting
Problem 4: My ORL1 antagonist has a low brain-to-plasma ratio (Kp).
-
Possible Cause 1: Poor passive permeability. The compound's physicochemical properties may not be optimal for crossing the BBB.
-
Solution: Analyze the structure-activity relationship (SAR) to identify modifications that can improve lipophilicity (increase cLogP, but generally not above 5), reduce polar surface area (PSA < 90 Ų), and limit the number of hydrogen bond donors.
-
-
Possible Cause 2: High plasma protein binding. If a large fraction of the drug is bound to plasma proteins, the unbound concentration available to cross the BBB is low.
-
Solution: While challenging to modify directly, understanding the plasma protein binding is crucial for interpreting the Kp value. Focus on optimizing for a higher unbound fraction (fu).
-
-
Possible Cause 3: P-glycoprotein (P-gp) efflux. The compound is actively transported out of the brain.
-
Solution: Use in vitro P-gp substrate assays to confirm. Modify the chemical structure to reduce P-gp recognition. This can sometimes be achieved by reducing the number of hydrogen bond acceptors or by adding a fluorine atom.
-
Section 3: Data Presentation
Table 1: Physicochemical Properties of Selected ORL1 Antagonists
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Brain/Plasma Ratio (Kp) |
| J-113397 | 399.58 | 4.6 | 49.9 | 1 | 4 | 0.34 (rat) |
| SB-612111 | 454.86 | 6.2 | 23.5 | 1 | 2 | Not Reported |
| JTC-801 | 454.98 | 5.1 | 68.7 | 2 | 4 | Not Reported |
| MK-1925 | 423.46 | 3.8 | 85.6 | 1 | 6 | 1.1 (rat) |
Data compiled from various sources. cLogP and PSA are calculated values and may vary depending on the software used.
Table 2: In Vitro Binding Affinities (Ki) of Selected ORL1 Antagonists
| Compound | ORL1 (human) | µ-opioid (human) | δ-opioid (human) | κ-opioid (human) |
| J-113397 | 1.8 nM | 1000 nM | >10,000 nM | 640 nM |
| SB-612111 | 0.33 nM | 57.6 nM | 2109 nM | 160.5 nM |
| JTC-801 | 44.5 nM | 325 nM | >10,000 nM | >10,000 nM |
| MK-1925 | 1.1 nM | >10,000 nM | >10,000 nM | >10,000 nM |
Data compiled from published literature. Values are indicative and may vary between different studies and assay conditions.
Section 4: Experimental Protocols
Protocol 1: Radioligand Binding Assay for ORL1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the ORL1 receptor.
Materials:
-
Cell membranes expressing the human ORL1 receptor.
-
Radioligand (e.g., [³H]-Nociceptin).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known ORL1 ligand (for non-specific binding).
-
Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional antagonist activity of a test compound at the ORL1 receptor.
Materials:
-
Cell membranes expressing the human ORL1 receptor.
-
[³⁵S]GTPγS.
-
ORL1 agonist (e.g., Nociceptin).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP).
-
Wash buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, test compound, and ORL1 agonist (at its EC₈₀ concentration).
-
Pre-incubate for a short period (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined time (e.g., 30-60 minutes at 30°C).
-
Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Wash the filters, dry, add scintillation fluid, and count.
-
Analyze the data to determine the IC₅₀ of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.
Section 5: Visualizations
ORL1 Receptor Signaling Pathway
Caption: Simplified ORL1 receptor signaling pathway.
Experimental Workflow for Assessing Brain Penetration
Avoiding receptor desensitization in ORL1 antagonist experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, antagonists.
Frequently Asked Questions (FAQs)
Q1: What is ORL1 receptor desensitization, and why is it a concern in antagonist experiments?
A1: ORL1 receptor desensitization is a process where the receptor's response to its agonist, Nociceptin/Orphanin FQ (N/OFQ), diminishes after prolonged or repeated exposure. This is a cellular feedback mechanism to prevent overstimulation.[1] While antagonists are not expected to directly cause desensitization in the same manner as agonists, understanding this process is crucial for designing accurate antagonist functional assays. If the agonist used to challenge the receptor in the presence of the antagonist causes desensitization during the experiment, it can confound the results and lead to an inaccurate estimation of the antagonist's potency.
Q2: What are the primary mechanisms of agonist-induced ORL1 receptor desensitization?
A2: Agonist-induced desensitization of the ORL1 receptor involves several key steps:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase C (PKC) phosphorylate the receptor's intracellular domains.[2][3][4]
-
β-Arrestin Recruitment: Phosphorylation of the receptor facilitates the binding of β-arrestin proteins.
-
Internalization: The receptor-β-arrestin complex is then targeted for internalization into the cell via clathrin-coated pits.[5] This removes the receptor from the cell surface, reducing the number of available receptors to bind to the agonist.
-
Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a long-term reduction of receptor numbers.
Q3: Can ORL1 antagonists induce receptor internalization?
A3: Generally, neutral competitive antagonists do not induce receptor internalization. However, some antagonists may exhibit inverse agonist properties, which can, in some GPCR systems, lead to an upregulation of surface receptors.[6] The specific effects of a novel antagonist on ORL1 receptor trafficking should be experimentally determined.
Q4: How can I measure ORL1 receptor desensitization in my experiments?
A4: Desensitization can be measured in functional assays by observing a decrease in the maximal response or a rightward shift in the agonist's potency after pre-exposure to the agonist. Common assays include:
-
cAMP Accumulation Assays: Measure the inhibition of forskolin-stimulated cAMP production.[2][4]
-
[³⁵S]GTPγS Binding Assays: Quantify G protein activation by the receptor.[5][7]
-
Calcium Mobilization Assays: In cells co-expressing a chimeric G protein (e.g., Gαqi5), receptor activation can be coupled to intracellular calcium release.[8]
Troubleshooting Guide
Problem 1: Inconsistent IC₅₀ values for my ORL1 antagonist in a functional assay.
| Possible Cause | Troubleshooting Steps |
| Agonist-induced desensitization during the assay. | - Optimize agonist stimulation time: Keep the agonist incubation as short as possible to capture the peak response without inducing significant desensitization. Time-course experiments are recommended to determine the optimal window. - Pre-incubate with the antagonist: Ensure the antagonist has reached binding equilibrium before adding the agonist. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized based on the antagonist's binding kinetics.[9] |
| Incorrect agonist concentration. | Use an agonist concentration around its EC₈₀. A concentration that is too high can overcome competitive antagonism and may also accelerate desensitization. |
| Cell health and passage number. | Use cells with a consistent and low passage number. Over-passaged cells can have altered receptor expression levels and signaling fidelity. Ensure cells are healthy and not overgrown at the time of the assay. |
| Reagent stability. | Verify the integrity and concentration of your agonist and antagonist stocks. Repeated freeze-thaw cycles can degrade peptide agonists. |
Problem 2: My antagonist shows insurmountable (non-competitive) behavior in a Schild analysis.
| Possible Cause | Troubleshooting Steps |
| Insufficient antagonist pre-incubation time. | If the antagonist has slow binding kinetics, it may not reach equilibrium before the agonist is added, leading to an apparent non-competitive effect. Increase the pre-incubation time with the antagonist. |
| Non-equilibrium conditions during the assay. | The duration of the agonist stimulation might be too short for a competitive interaction to be observed, especially if the antagonist has a slow dissociation rate.[9] |
| Allosteric or non-competitive binding mode. | The antagonist may bind to a site on the receptor that is different from the agonist binding site, or it may be a pseudo-irreversible antagonist.[9] In this case, a Schild analysis slope significantly different from 1.0 is expected. |
| Receptor desensitization. | If the agonist causes rapid desensitization, it can lead to a depression of the maximal response, mimicking non-competitive antagonism. Shorten the agonist stimulation time. |
Quantitative Data Summary
The following tables summarize key quantitative data for select ORL1 receptor ligands.
Table 1: Binding Affinities (Ki) of Selected ORL1 Receptor Ligands
| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Nociceptin/Orphanin FQ | Human ORL1 | CHO | [³H]-Nociceptin | 0.26 | |
| J-113397 | Human ORL1 | CHO | [³H]-Nociceptin | 1.8 | [5] |
| JTC-801 | Human ORL1 | HeLa | [³H]-Nociceptin | 44.5 | [4] |
| SB-612111 | Human ORL1 | CHO | [³H]-Nociceptin | 0.7 | [8] |
| UFP-101 | Human ORL1 | CHO | [³H]-Nociceptin | 0.8 |
Table 2: Functional Potencies (IC₅₀/EC₅₀) of Selected ORL1 Receptor Ligands
| Compound | Assay Type | Cell Line | Effect | Potency (nM) | Reference |
| Nociceptin/Orphanin FQ | [³⁵S]GTPγS Binding | CHO-hORL1 | Agonist (EC₅₀) | 0.12 | |
| J-113397 | [³⁵S]GTPγS Binding | CHO-hORL1 | Antagonist (IC₅₀) | 5.3 | [5] |
| JTC-801 | cAMP Accumulation | HeLa-hORL1 | Antagonist (IC₅₀) | 2580 | [4] |
| Ro 64-6198 | cAMP Accumulation | HEK-293 | Agonist (pEC₅₀ = 9.49) | 0.32 | [10] |
Experimental Protocols & Visualizations
Protocol 1: cAMP Accumulation Assay for ORL1 Antagonists
This protocol is designed to determine the potency of an ORL1 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK-293 cells stably expressing the human ORL1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Forskolin.
-
N/OFQ (agonist).
-
Test antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed ORL1-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Antagonist Pre-incubation: Aspirate the medium and add assay buffer containing the PDE inhibitor and varying concentrations of the test antagonist. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution containing forsklin (final concentration ~10 µM) and N/OFQ at its EC₈₀ concentration. Incubate for 10-15 minutes at 37°C. Note: The incubation time should be optimized to be as short as possible while still obtaining a robust signal to minimize agonist-induced desensitization.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): ligand-based analysis of structural factors influencing intrinsic activity at NOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists Enhance Cell-Surface Expression of Mammalian Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Support Center: Control Experiments for ORL1 Antagonist Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opioid receptor-like 1 (ORL1) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My putative ORL1 antagonist shows no effect in my functional assay. What are the potential causes and how can I troubleshoot this?
A1: Failure to observe antagonism can stem from several factors, ranging from reagent integrity to experimental design. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Purity and Stability: Ensure the antagonist compound is of high purity and has been stored correctly to prevent degradation. Peptide antagonists, in particular, can be sensitive to storage conditions.
-
Concentration Verification: Independently verify the concentration of your antagonist stock solution.
-
-
Confirm Agonist Activity:
-
Agonist EC50/EC80: Use an appropriate concentration of the ORL1 agonist (e.g., Nociceptin/Orphanin FQ) to stimulate the receptor. An ideal concentration is the EC80 (the concentration that produces 80% of the maximal response), which provides a sufficient window to observe a rightward shift in the dose-response curve in the presence of a competitive antagonist.[1]
-
Agonist Integrity: Confirm the activity and concentration of your agonist stock.
-
-
Assess Cell-Based Assay System:
-
Receptor Expression: Ensure adequate ORL1 receptor expression in your cell line (e.g., CHO, HEK293). Low receptor density can lead to a small signal window, making it difficult to detect antagonism.[1]
-
Cell Health: Use healthy, low-passage number cells for your experiments. Over-passaged cells can exhibit altered receptor expression and signaling.[1]
-
-
Review Experimental Protocol:
-
Pre-incubation Time: For competitive antagonists, it is critical to pre-incubate the cells with the antagonist for a sufficient time (typically 15-30 minutes) before adding the agonist. This allows the antagonist to reach binding equilibrium with the receptor.[1]
-
Assay Signal Window: Ensure your assay has a robust signal-to-background ratio. A small signal window can obscure the inhibitory effects of the antagonist.[1]
-
-
Include Appropriate Controls:
-
Positive Control Antagonist: Use a known, well-characterized ORL1 antagonist (e.g., J-113397) to validate that your assay system can detect antagonism.[2]
-
Vehicle Control: Ensure that the solvent used to dissolve the antagonist (e.g., DMSO) does not interfere with the assay at the final concentration used.[1]
-
Q2: How do I differentiate between a competitive and a non-competitive ORL1 antagonist?
A2: Schild analysis is the classical method to distinguish between competitive and non-competitive antagonism.
-
Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) will yield a straight line with a slope of 1.
-
Non-competitive Antagonism: A non-competitive antagonist will suppress the maximal response of the agonist. The agonist dose-response curve will not be parallel to the control curve.
| Antagonist Type | Effect on Agonist Dose-Response Curve | Schild Plot Slope |
| Competitive | Parallel rightward shift, no change in Emax | ~ 1.0 |
| Non-competitive | Reduction in Emax, possible rightward shift | Not applicable |
Q3: My ORL1 antagonist shows off-target effects. How can I assess its selectivity?
A3: To assess the selectivity of your ORL1 antagonist, you should perform counter-screening against other related receptors, particularly the classical opioid receptors (μ, δ, and κ), due to the structural homology with ORL1.[2]
Selectivity Profiling Workflow:
-
Primary Target Assay: Determine the potency (e.g., Ki or IC50) of your antagonist at the ORL1 receptor.
-
Counter-Screening: Test the antagonist in binding or functional assays for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR).
-
Calculate Selectivity Index: The selectivity index is the ratio of the antagonist's affinity for the off-target receptor to its affinity for the ORL1 receptor (e.g., Ki(MOR) / Ki(ORL1)). A higher selectivity index indicates greater selectivity for ORL1.
| Receptor | Example Radioligand | Example Agonist |
| ORL1 | [³H]Nociceptin | Nociceptin/Orphanin FQ |
| μ-Opioid (MOR) | [³H]DAMGO | DAMGO |
| δ-Opioid (DOR) | [³H]DPDPE | DPDPE |
| κ-Opioid (KOR) | [³H]U69,593 | U69,593 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ORL1 Receptor
This protocol is to determine the binding affinity (Ki) of a test antagonist for the ORL1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ORL1 receptor (e.g., CHO-hORL1)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA
-
Radioligand: [³H]Nociceptin (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: 10 µM Nociceptin
-
Test antagonist at various concentrations
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add 50 µL of Binding Buffer, 25 µL of the test antagonist at various concentrations (or vehicle for total binding, or 10 µM Nociceptin for non-specific binding), and 25 µL of [³H]Nociceptin (final concentration ~0.5 nM).
-
Add 100 µL of cell membrane preparation (20-40 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from cells expressing hORL1
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
ORL1 agonist (e.g., Nociceptin) at its EC80 concentration
-
Test antagonist at various concentrations
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with the test antagonist at various concentrations in the Assay Buffer containing GDP for 15-30 minutes at 30°C.
-
Add the ORL1 agonist to initiate the reaction.
-
Immediately add [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 of the antagonist.
Visualizations
Caption: ORL1 receptor signaling pathways.
Caption: Experimental workflow for ORL1 antagonist characterization.
Caption: Troubleshooting flowchart for lack of ORL1 antagonism.
References
Validation & Comparative
A Comparative Guide to ORL1 Antagonists: J-113397 versus JTC-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-peptidyl, selective antagonists of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP): J-113397 and JTC-801. This document summarizes their performance based on experimental data, outlines the methodologies of key experiments, and visualizes relevant biological and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of J-113397 and JTC-801, offering a clear comparison of their binding affinities, functional potencies, and pharmacokinetic profiles.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity of J-113397 and JTC-801 for the human ORL1 receptor and their selectivity over other opioid receptors.
| Compound | Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| J-113397 | ORL1 | Human | 1.8 | 2.3 | [1][2] |
| ORL1 | Mouse | 1.1 | - | [1] | |
| μ-opioid | Human | 1000 | >1000 | [1][3] | |
| δ-opioid | Human | >10,000 | >10,000 | [1][3] | |
| κ-opioid | Human | 640 | >1000 | [1][3] | |
| JTC-801 | ORL1 | Human | 8.2 - 44.5 | 94 | [4][5][6][7] |
| ORL1 | Rat | - | 472 | [4][8] | |
| μ-opioid | Human | 102.9 | 325 | [4][6] | |
| δ-opioid | Human | 8647.2 | >10,000 | [4][6] | |
| κ-opioid | Human | 1057.5 | >10,000 | [4][6] |
Table 2: In Vitro Functional Activity
This table presents data from functional assays, demonstrating the antagonist potency of J-113397 and JTC-801 in cellular systems.
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
| J-113397 | [³⁵S]GTPγS Binding | CHO-ORL1 | IC₅₀ | 5.3 | [1][9] |
| [³⁵S]GTPγS Binding | Mouse Brain | IC₅₀ | 7.6 | [10] | |
| cAMP Accumulation | CHO-ORL1 | IC₅₀ | 26 | [2] | |
| JTC-801 | cAMP Accumulation | HeLa-ORL1 | IC₅₀ | 2580 | [4][5] |
Table 3: Pharmacokinetic Parameters
This table summarizes the available pharmacokinetic data for JTC-801. Detailed pharmacokinetic information for J-113397 is less prevalent in the reviewed literature.
| Compound | Parameter | Species | Value | Route of Administration | Reference(s) |
| JTC-801 | Half-life (t½) | Mouse | 8.2 hours | Oral (gavage) | [1] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Mouse | 1-4 hours | Oral (gavage) | [1] | |
| In Vivo Efficacy (MED) | Mouse | 1 mg/kg | Oral | [4][5] | |
| In Vivo Efficacy (MED) | Mouse | 0.01 mg/kg | Intravenous | [4][5] | |
| J-113397 | In Vivo Efficacy | Mouse | 10-30 mg/kg | Subcutaneous | [9] |
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide and Non-Peptide ORL1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has emerged as a significant target for the development of novel therapeutics for a range of conditions, including pain, depression, anxiety, and substance abuse.[1] Antagonists of this receptor are of particular interest, and two main classes of these compounds have been developed: peptide-based and non-peptide small molecule antagonists. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their studies.
At a Glance: Peptide vs. Non-Peptide ORL1 Antagonists
| Feature | Peptide Antagonists | Non-Peptide Antagonists |
| Origin | Derived from the endogenous ligand N/OFQ or identified from peptide libraries. | Developed through high-throughput screening of chemical libraries and subsequent medicinal chemistry optimization. |
| Binding Affinity | Typically exhibit high, nanomolar to sub-nanomolar, affinity for the ORL1 receptor. | Potent examples show high, nanomolar affinity, comparable to peptide counterparts. |
| Selectivity | Can be engineered for high selectivity over other opioid receptors. | High selectivity for ORL1 over classical opioid receptors (μ, δ, κ) has been achieved. |
| Pharmacokinetics | Generally poor oral bioavailability, short plasma half-life due to proteolytic degradation, and limited blood-brain barrier penetration.[2] | Often designed for improved oral bioavailability, longer half-life, and better CNS penetration.[3] |
| Development | Structure-activity relationship (SAR) studies can be complex. | Amenable to traditional medicinal chemistry optimization for desired pharmacokinetic and pharmacodynamic properties. |
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro binding and functional activities of representative peptide and non-peptide ORL1 antagonists.
| Compound | Class | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| [Phe¹ψ(CH₂-NH)Gly²]NC(1–13)-NH₂ | Peptide | Human ORL1 | ~10 | Antagonist activity demonstrated in guinea-pig ileum and mouse vas deferens.[4] |
| Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH₂ | Peptide | Human ORL1 | High affinity (comparable to N/OFQ) | Potent antagonist (pA₂ = 7.77 in mouse vas deferens assay)[5] |
| J-113397 | Non-Peptide | Human ORL1 | 1.8[6] | 5.3 (GTPγS binding)[6], 26 (cAMP accumulation)[7] |
| Human μ-opioid | 1000[6] | >100 (GTPγS binding)[6] | ||
| Human δ-opioid | >10,000[6] | >100 (GTPγS binding)[6] | ||
| Human κ-opioid | 640[6] | >100 (GTPγS binding)[6] | ||
| JTC-801 | Non-Peptide | Human ORL1 | 44.5[8] | 2580 (cAMP accumulation)[8] |
| Human μ-opioid | 325[8] | - | ||
| Human δ-opioid | >10,000[8] | - | ||
| Human κ-opioid | >10,000[8] | - |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to be familiar with the ORL1 receptor signaling cascade and the experimental workflows used for their characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the ORL1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human ORL1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Nociceptin or [¹²⁵I]-Tyr¹⁴-Nociceptin.
-
Test compounds (peptide or non-peptide antagonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.
-
Materials:
-
Cell membranes expressing the ORL1 receptor.
-
Agonist (e.g., Nociceptin).
-
Test antagonist compounds.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (to keep G-proteins in an inactive state).
-
-
Procedure:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the agonist (e.g., Nociceptin at its EC80) to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding. A Schild plot analysis can be performed to determine if the antagonism is competitive.[6][10]
-
cAMP Accumulation Assay
This assay assesses the antagonist's ability to reverse the agonist-induced inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the ORL1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist (e.g., Nociceptin).
-
Test antagonist compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Pre-treat cells with the test antagonist at various concentrations.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 of the antagonist for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.[8][11]
-
In Vivo Tail-Flick Test
This is a common model to assess the analgesic or anti-analgesic effects of compounds.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test antagonist (e.g., subcutaneously).
-
After a pre-determined time, administer an ORL1 agonist (e.g., intracerebroventricularly) that is known to induce hyperalgesia.
-
Measure the baseline tail-flick latency by applying a focused beam of radiant heat to the animal's tail and recording the time it takes for the animal to flick its tail away.
-
After drug administration, measure the tail-flick latency at various time points.
-
A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect, while a decrease suggests a hyperalgesic effect. The ability of an antagonist to block agonist-induced changes in latency is quantified.[6][12]
-
Formalin Test
This model assesses a compound's effect on both acute and tonic inflammatory pain.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test antagonist.
-
After a suitable pre-treatment time, inject a dilute formalin solution into the plantar surface of the animal's hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes, representing acute nociceptive pain) and Phase II (15-30 minutes, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behavior in each phase is calculated. A reduction in this time indicates an anti-nociceptive or anti-inflammatory effect.[8][13]
-
Conclusion
Both peptide and non-peptide ORL1 antagonists have proven to be valuable tools for elucidating the physiological roles of the N/OFQ-ORL1 system. Peptide antagonists, with their high affinity and specificity, are excellent for in vitro studies and proof-of-concept experiments. However, their generally poor pharmacokinetic profiles limit their therapeutic potential. Non-peptide antagonists, on the other hand, offer the significant advantages of better oral bioavailability and CNS penetration, making them more suitable candidates for drug development. The choice between a peptide and a non-peptide antagonist will ultimately depend on the specific research question and experimental context. For researchers aiming to develop clinically viable drugs, the focus will likely remain on the optimization of non-peptide scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of ORL1 Antagonist JTC-801 versus Classical Opioid Receptors: A Comparative Guide
This guide provides a detailed comparison of the binding affinity of the novel opioid receptor-like 1 (ORL1) antagonist, JTC-801, against the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the selectivity profile of this compound.
Data Presentation: Binding Affinity Profile
The selectivity of JTC-801 for the human ORL1 receptor over other human opioid receptor subtypes is a critical aspect of its pharmacological profile. The following table summarizes the in vitro binding affinities of JTC-801, presented as IC50 and Ki values, derived from competitive radioligand binding assays. A lower value is indicative of a higher binding affinity.
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species |
| ORL1 | JTC-801 | 94 ± 8.6 | 44.5 | Human |
| Mu (µ) Opioid | JTC-801 | 325 | - | Human |
| Delta (δ) Opioid | JTC-801 | >10,000 | - | Human |
| Kappa (κ) Opioid | JTC-801 | >10,000 | - | Human |
Data sourced from a study by Yamada et al.[1]
As the data indicates, JTC-801 demonstrates a significantly higher affinity for the human ORL1 receptor compared to the classical opioid receptors, underscoring its specificity.[1] The affinity for the mu-opioid receptor is notably lower than for ORL1, and it is considerably weaker for the delta and kappa subtypes.[1] Another study reported a Ki value of 8.6 nM for a similar compound at the ORL1 receptor and 47 nM at the µ-opioid receptor, further supporting the selectivity for ORL1.[2]
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like JTC-801 involves standardized in vitro assays. The primary methods employed are radioligand binding assays and functional assays that measure the downstream effects of receptor activation or inhibition.
Radioligand Competition Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., HeLa cells expressing human ORL1).
-
Radioligand (e.g., [3H]-nociceptin for ORL1).
-
Unlabeled test compound (JTC-801).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding, non-specific binding, and competitive binding at various concentrations of the test compound.
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
Competitive Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound (JTC-801).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2][3]
Functional Assay: cAMP Accumulation Assay
Opioid receptors, including ORL1, are G-protein coupled receptors (GPCRs) that, upon activation, can modulate the activity of adenylyl cyclase, thereby altering the intracellular concentration of cyclic AMP (cAMP).[4]
Procedure:
-
Cell Culture: Cells expressing the receptor of interest (e.g., HeLa cells with ORL1) are cultured.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP accumulation.
-
Ligand Application: The cells are co-incubated with a known agonist (e.g., nociceptin (B549756) for ORL1) and varying concentrations of the antagonist (JTC-801).
-
Measurement: The intracellular cAMP levels are measured, typically using an immunoassay.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced suppression of forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50). JTC-801 has been shown to antagonize the suppression of nociceptin on forskolin-induced accumulation of cyclic AMP.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the ORL1 signaling pathway and the experimental workflow for determining binding affinity.
Caption: ORL1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to ORL1 Antagonist Binding Affinity
This guide provides a detailed comparison of the binding affinities of two prominent non-peptidyl ORL1 (Opioid Receptor-Like 1), or NOP (Nociceptin/Orphanin FQ Peptide), receptor antagonists: J-113397 and SB-612111. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate research tools for studying the ORL1 receptor system.
Introduction to ORL1 Antagonists
The ORL1 receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain modulation, anxiety, and reward.[1][2] Consequently, potent and selective antagonists for this receptor are invaluable tools for elucidating its physiological roles and for the development of novel therapeutics. This guide focuses on J-113397 and SB-612111, two well-characterized, selective, and high-affinity non-peptidyl ORL1 antagonists.[3][4]
Comparative Binding Affinity Data
The binding affinities of J-113397 and SB-612111 for the human ORL1 receptor and other classical opioid receptors (μ, δ, and κ) are summarized in the table below. The data, presented as inhibition constant (Ki) and/or half-maximal inhibitory concentration (IC50) values, are derived from competitive radioligand binding assays. Lower values indicate higher binding affinity.
| Compound | ORL1 (NOP) | μ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) |
| J-113397 | Ki: 1.8 nM[3][5] | Ki: 1000 nM[3] | Ki: >10000 nM[3] | Ki: 640 nM[3] |
| IC50: 2.3 nM[6][7] | IC50: 2200 nM[6][7] | IC50: >10000 nM[6][7] | IC50: 1400 nM[6][7] | |
| SB-612111 | Ki: 0.33 nM[1][8] | Ki: 57.6 nM[8][9] | Ki: 2109 nM[8][9] | Ki: 160.5 nM[8][9] |
Note: Ki and IC50 values can vary slightly between different studies depending on the specific experimental conditions.
Chemical Structures
The chemical structures of J-113397 and SB-612111 are depicted below.
J-113397: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[3]
SB-612111: (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
Experimental Protocols
The binding affinity data presented in this guide were obtained using a competitive radioligand binding assay. The following is a representative protocol for such an assay.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.[10]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
A fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]-nociceptin or [¹²⁵I]-Tyr¹⁴-nociceptin).
-
A range of concentrations of the unlabeled antagonist (the "competitor," e.g., J-113397 or SB-612111).
-
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used.
3. Incubation:
-
The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[10]
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
5. Radioactivity Measurement:
-
The filters containing the receptor-bound radioligand are dried.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
6. Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ORL1 Receptor Signaling Pathway
Activation of the ORL1 receptor by its endogenous ligand, nociceptin, initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi/o).[3][4] Upon activation, the G protein dissociates, and the α and βγ subunits modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can also modulate the activity of ion channels and activate the mitogen-activated protein kinase (MAPK) signaling pathway.[4]
References
- 1. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Whole-cell radioligand saturation binding [protocols.io]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. karger.com [karger.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Navigating the Crossroads: A Comparative Guide to ORL1 Antagonist Cross-Reactivity with Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved side-effect profiles has led to a significant focus on the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. However, the structural homology between ORL1 and the classical opioid receptors, particularly the mu-opioid receptor (MOR), presents a critical challenge: the potential for cross-reactivity of ORL1-targeted ligands. This guide provides an objective comparison of the cross-reactivity profiles of prominent ORL1 antagonists, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective compounds.
Understanding the Landscape: ORL1 and Mu-Opioid Receptor Signaling
Both ORL1 and MOR are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits dissociated from the activated G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This fundamental similarity in their signaling pathways underscores the importance of assessing the selectivity of any ORL1 antagonist.
Figure 1: Simplified signaling pathways of ORL1 and Mu-Opioid receptors.
Quantitative Comparison of ORL1 Antagonist Selectivity
The selectivity of an ORL1 antagonist is paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the binding affinities (Ki) of several key ORL1 antagonists for the ORL1 receptor and the mu-opioid receptor. A higher Ki value indicates lower binding affinity. The selectivity ratio (Ki MOR / Ki ORL1) provides a quantitative measure of preference for the ORL1 receptor.
Table 1: Binding Affinity (Ki, nM) of Non-Peptide ORL1 Antagonists
| Compound | ORL1 (human) | Mu-Opioid (human) | Selectivity Ratio (MOR/ORL1) | Reference |
| J-113397 | 1.8 | 1000 | ~556 | [1] |
| JTC-801 | 44.5 | 325 | ~7.3 | [2] |
| SB-612111 | 0.33 | 57.42 | ~174 | [3] |
| Buprenorphine* | ~90 | 0.2-0.5 | ~0.002-0.006 | [4][5][6] |
Note: Buprenorphine is a partial agonist at MOR and an agonist at ORL1, included here for comparison of its affinity profile.
Table 2: Functional Activity (IC50, nM) of J-113397
| Assay | ORL1 | Mu-Opioid | Reference |
| [³⁵S]GTPγS Binding | 5.3 | >100 | [1] |
| cAMP Accumulation | 26 | - | [7] |
From the data, J-113397 and SB-612111 emerge as highly selective ORL1 antagonists with significantly weaker affinity for the mu-opioid receptor.[1][3] In contrast, JTC-801 displays a more modest selectivity.[2] Buprenorphine, a clinically used analgesic, demonstrates a reverse profile with much higher affinity for the mu-opioid receptor.[4][5][6]
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antagonist affinity and functional activity is crucial. The following are detailed protocols for key in vitro assays used to characterize the cross-reactivity of ORL1 antagonists.
Figure 2: General experimental workflow for assessing antagonist cross-reactivity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Materials:
-
Cell membranes from cell lines stably expressing either human ORL1 or mu-opioid receptors.
-
Radioligand: [³H]-Nociceptin for ORL1, [³H]-DAMGO for MOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (ORL1 antagonist) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled Nociceptin or DAMGO.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For non-specific binding wells, add a saturating concentration of the corresponding unlabeled ligand.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation.
1. Materials:
-
Cell membranes expressing ORL1 or MOR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Agonist: Nociceptin for ORL1, DAMGO for MOR.
-
Test antagonist at various concentrations.
2. Procedure:
-
Pre-incubate cell membranes with the test antagonist or vehicle for 15-30 minutes at 30°C.
-
Add a fixed concentration of the respective agonist (typically EC₈₀) to all wells except the basal control.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Measure bound radioactivity by scintillation counting.
3. Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.
-
Determine the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced G-protein activation.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation: the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
1. Materials:
-
Whole cells expressing ORL1 or MOR.
-
Assay medium (e.g., HBSS).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist (Nociceptin or DAMGO).
-
Test antagonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
2. Procedure:
-
Seed cells in a 96- or 384-well plate and allow them to attach.
-
Pre-treat cells with varying concentrations of the test antagonist or vehicle.
-
Stimulate the cells with a mixture of the respective agonist (at its EC₈₀) and forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentrations.
-
Plot the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value.
Conclusion
The development of selective ORL1 antagonists is a promising avenue for novel therapeutic agents. However, the inherent structural similarity to the mu-opioid receptor necessitates a thorough evaluation of cross-reactivity. Compounds like J-113397 and SB-612111 demonstrate high selectivity for ORL1 over MOR, making them valuable tools for elucidating the physiological roles of the N/OFQ system. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the selectivity profiles of their own compounds, thereby facilitating the discovery and development of next-generation analgesics with enhanced safety and efficacy.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Non-Peptide ORL1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), has emerged as a significant target in drug discovery. Its involvement in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways, has spurred the development of selective antagonists. This guide provides an objective comparison of the in vitro efficacy of prominent non-peptide ORL1 antagonists, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these critical research tools.
Comparative Efficacy of Non-Peptide ORL1 Antagonists
The following table summarizes the binding affinity and functional potency of several well-characterized non-peptide ORL1 antagonists. These compounds have been pivotal in elucidating the physiological roles of the ORL1 receptor.
| Compound | Chemical Class | Binding Affinity (Ki) | Functional Potency (IC50/pA2/pKB) | Assay Type | Cell Line/Tissue | Reference |
| J-113397 | Benzimidazolinone | 1.8 nM (human ORL1) | IC50: 5.3 nM | GTPγS Binding | CHO cells expressing human ORL1 | [1] |
| 1.1 nM (mouse ORL1) | Radioligand Binding | Mouse brain | [1] | |||
| SB-612111 | Tetrahydro-benzocycloheptene | 0.33 nM (human ORL1) | pKB: 9.70 | GTPγS Binding | CHO cells expressing human ORL1 | [2][3][4] |
| pKB: 8.63 | cAMP Accumulation | CHO cells expressing human ORL1 | [4] | |||
| JTC-801 | Benzamide | 8.2 nM (human ORL1) | IC50: 2.58 µM | cAMP Accumulation | HeLa cells expressing human ORL1 | [2] |
| LY2940094 | - | 0.105 nM (human ORL1) | Kb: 0.166 nM | - | - | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the ORL1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the ORL1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1).
-
Radioligand: [³H]-Nociceptin or [¹²⁵I]-Tyr¹⁴-Nociceptin.
-
Test non-peptide antagonist at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Nociceptin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.
-
For total binding wells, only cell membranes and radioligand are added.
-
For non-specific binding wells, cell membranes, radioligand, and a high concentration of unlabeled Nociceptin are added.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes from cells expressing the ORL1 receptor.
-
[³⁵S]GTPγS.
-
ORL1 receptor agonist (e.g., Nociceptin).
-
Test non-peptide antagonist at various concentrations.
-
GDP.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the ORL1 agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
For competitive antagonists, a Schild analysis can be performed to determine the pA2 or pKB value, which is a measure of the antagonist's potency.[1][4]
-
cAMP Accumulation Assay
This assay assesses the functional consequence of ORL1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated for their ability to reverse agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the ORL1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
ORL1 receptor agonist (e.g., Nociceptin).
-
Test non-peptide antagonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of the ORL1 agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
-
The pKB value can also be calculated to express the antagonist's potency.[4]
-
This guide provides a foundational comparison of key non-peptide ORL1 antagonists. Researchers are encouraged to consult the primary literature for more detailed in vivo data and to consider the specific requirements of their experimental models when selecting an antagonist. The provided methodologies offer a robust framework for the in-house evaluation and characterization of these and other novel ORL1 receptor modulators.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unveiling the Potency and Selectivity of Novel ORL1 Antagonists
For researchers, scientists, and drug development professionals, the quest for potent and selective ORL1 (Opioid Receptor-Like 1, also known as the Nociceptin (B549756)/Orphanin FQ receptor) antagonists is a critical frontier in the development of novel therapeutics for a range of disorders, including pain, depression, anxiety, and substance abuse. This guide provides a comparative analysis of key in vitro data for several novel non-peptide ORL1 antagonists, offering a clear overview of their performance based on published experimental findings.
This comparison guide synthesizes data from multiple studies to present a head-to-head evaluation of prominent novel ORL1 antagonists: SB-612111, JTC-801, and LY2940094. Due to the absence of a single, comprehensive head-to-head study, data has been aggregated from various sources. While this provides a valuable comparative overview, it is important to consider that variations in experimental conditions between studies can influence the absolute values.
Comparative In Vitro Pharmacology
The following tables summarize the binding affinity and functional antagonist potency of SB-612111, JTC-801, and LY2940094 at the human ORL1 receptor. Furthermore, their selectivity over classical opioid receptors (mu, delta, and kappa) is presented, a crucial factor in predicting their potential side-effect profiles.
| Compound | Binding Affinity (Ki, nM) vs. human ORL1 | Functional Antagonist Potency (pA2 / pKB) | Reference |
| SB-612111 | 0.33 - 0.7 | 8.20 - 9.70 | [1][2] |
| JTC-801 | 8.2 - 44.5 | Not explicitly reported as pA2/pKB | [3][4] |
| LY2940094 | 0.105 | Kb = 0.166 nM | [5] |
Table 1: Binding Affinity and Functional Potency of Novel ORL1 Antagonists. This table presents the reported binding affinities (Ki) and functional antagonist potencies (pA2 or pKB) of SB-612111, JTC-801, and LY2940094 for the human ORL1 receptor. Lower Ki values indicate higher binding affinity. The pA2 and pKB values are measures of antagonist potency, with higher values indicating greater potency.
| Compound | Selectivity (Ki, nM) | Reference | ||
| Mu (μ) | Delta (δ) | Kappa (κ) | ||
| SB-612111 | >1000 | >5000 | >1000 | [2] |
| JTC-801 | 102.9 - 325 | >10000 | >1000 - 1057.5 | [3] |
| LY2940094 | >4000-fold vs. ORL1 | >4000-fold vs. ORL1 | >4000-fold vs. ORL1 | [6] |
Table 2: Selectivity Profile of Novel ORL1 Antagonists against Classical Opioid Receptors. This table showcases the binding affinities (Ki) of the antagonists for the mu, delta, and kappa opioid receptors, providing insight into their selectivity for the ORL1 receptor. Higher Ki values for the classical opioid receptors relative to the ORL1 receptor indicate greater selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize novel ORL1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the ORL1 receptor, allowing for the determination of its binding affinity (Ki).
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human ORL1 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]-Nociceptin).
-
Increasing concentrations of the unlabeled novel antagonist are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ORL1 ligand.
3. Incubation and Filtration:
-
The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the extent to which an antagonist inhibits the agonist-induced binding of [³⁵S]GTPγS to G-proteins coupled to the ORL1 receptor, providing a measure of its antagonist potency (pKB).
1. Membrane Preparation:
-
Membranes from cells expressing the ORL1 receptor are prepared as described for the radioligand binding assay.
2. Assay Reaction:
-
In a 96-well plate, the membranes are pre-incubated with varying concentrations of the novel antagonist.
-
An ORL1 receptor agonist (e.g., Nociceptin) is added to stimulate G-protein activation.
-
[³⁵S]GTPγS is then added to the reaction mixture. In the presence of an agonist, the activated G-protein will bind [³⁵S]GTPγS.
3. Incubation and Termination:
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration, similar to the radioligand binding assay.
4. Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the antagonist's potency is often expressed as a pKB value. SB-612111 and J-113397 competitively antagonized the effects of N/OFQ on GTPγS binding in CHO(hNOP) cell membranes, with pKB values of 9.70 and 8.71, respectively[1].
cAMP Accumulation Assay
This assay is used to determine the functional antagonism of ORL1 receptor activation, which is coupled to the inhibition of adenylyl cyclase and thus a decrease in cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
CHO cells stably expressing the human ORL1 receptor are seeded in 96-well plates.
-
The cells are pre-treated with the novel antagonist at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
2. Stimulation and Lysis:
-
The cells are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin, in the presence of an ORL1 agonist (e.g., Nociceptin).
-
Following incubation, the cells are lysed to release the intracellular cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysate is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The potency of the antagonist is typically expressed as an IC50 or pKB value. For example, SB-612111 and J-113397 competitively antagonized the effects of N/OFQ on cAMP accumulation in CHO(hNOP) cells, with pKB values of 8.63 and 7.95, respectively[1].
Visualizing the Molecular Landscape
To better understand the context of these head-to-head comparisons, the following diagrams illustrate the ORL1 receptor signaling pathway and a generalized experimental workflow for antagonist characterization.
Caption: ORL1 Receptor Signaling Pathway.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101: A Selective NOP Receptor Antagonist Tool for Research and Drug Development
A Comprehensive Comparison with Alternative NOP Receptor Antagonists
For researchers, scientists, and drug development professionals investigating the nociceptin (B549756)/orphanin FQ (N/OFQ) system, the selection of a potent and selective NOP (N/OFQ peptide) receptor antagonist is critical. UFP-101, a peptide derivative, has emerged as a valuable tool due to its high affinity and selectivity for the NOP receptor. This guide provides an objective comparison of UFP-101 with other commonly used NOP receptor antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of NOP Receptor Antagonists
The efficacy and utility of a receptor antagonist are primarily defined by its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. The following tables summarize the quantitative data for UFP-101 and two other widely used non-peptide NOP receptor antagonists, J-113397 and SB-612111.
Table 1: Receptor Binding Affinity (Ki, nM) of NOP Receptor Antagonists
| Compound | NOP | MOP | DOP | KOP |
| UFP-101 | ~0.058 nM (pKi 10.24) [1] | >1000 nM[2] | >1000 nM[2] | >1000 nM[2] |
| J-113397 | 1.8 nM[2] | 1000 nM[2] | >10,000 nM[2] | 640 nM[2] |
| SB-612111 | 0.33 nM[3] | 57.4 nM (Ki)[3] | 2119 nM (Ki)[3] | 160 nM (Ki)[3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Selectivity Profile of NOP Receptor Antagonists
| Compound | NOP vs. MOP | NOP vs. DOP | NOP vs. KOP |
| UFP-101 | > 17,000-fold | > 17,000-fold | > 17,000-fold |
| J-113397 | ~555-fold | > 5,555-fold | ~355-fold |
| SB-612111 | ~174-fold | ~6391-fold | ~486-fold |
Table 3: Functional Antagonist Potency (pA2 / IC50) of NOP Receptor Antagonists
| Compound | Assay Type | Parameter | Value |
| UFP-101 | GTPγS Binding | pA2 | 9.1[4] |
| J-113397 | GTPγS Binding | IC50 | 5.3 nM[2] |
| J-113397 | GIRK Channel Activation | pA2 | 8.37[5] |
| SB-612111 | GTPγS Binding | pA2 | 8.05[3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an antagonist that inhibits 50% of the agonist response.
As the data illustrates, UFP-101 exhibits exceptionally high binding affinity for the NOP receptor, with a Ki value in the sub-nanomolar range.[1] Critically, it displays a selectivity of over 3000-fold for the NOP receptor compared to the classical opioid receptors (MOP, DOP, and KOP), making it an invaluable tool for dissecting the specific roles of the N/OFQ-NOP system. In functional assays, UFP-101 acts as a competitive antagonist, effectively blocking N/OFQ-induced signaling.[4]
Signaling Pathways and Experimental Workflows
To understand the context in which UFP-101 and other antagonists are used, it is essential to visualize the NOP receptor signaling cascade and the experimental workflows employed to study their effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize UFP-101 and other NOP receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[6]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ), and varying concentrations of the unlabeled antagonist (e.g., UFP-101).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NOP receptor agonist or antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the NOP receptor as described in the radioligand binding assay protocol.[7]
-
-
Assay Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), varying concentrations of the antagonist (e.g., UFP-101), GDP, and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.[7]
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.[9]
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of NOP receptor activation.
-
Cell Culture and Treatment:
-
Plate cells expressing the NOP receptor (e.g., CHO-hNOP) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Concurrently, treat the cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) and varying concentrations of the antagonist (e.g., UFP-101).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[10]
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 or pA2 value for the antagonist.
-
GIRK Channel Activation Assay (Thallium Flux)
This assay assesses the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, another downstream effector of NOP receptor signaling.
-
Cell Culture and Dye Loading:
-
Use a stable cell line co-expressing the NOP receptor and GIRK channels (e.g., HEK293 cells expressing Kir3.1 and Kir3.2).
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.[12]
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution containing the NOP receptor agonist and varying concentrations of the antagonist, along with thallium sulfate.
-
Monitor the change in fluorescence over time. Activation of GIRK channels will lead to an influx of thallium and an increase in fluorescence.[12]
-
-
Data Analysis:
-
Calculate the rate of thallium influx for each condition.
-
Generate concentration-response curves to determine the antagonist's potency in blocking the agonist-induced GIRK channel activation.
-
Conclusion
UFP-101 stands out as a superior pharmacological tool for investigating the N/OFQ-NOP system due to its exceptional potency and selectivity. Its peptide nature, however, may limit its in vivo applications compared to non-peptide antagonists like J-113397 and SB-612111. The choice of antagonist will ultimately depend on the specific experimental context, including the desired route of administration and the need to completely isolate NOP receptor-mediated effects from those of classical opioid receptors. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in their pursuit of understanding the complex roles of the NOP receptor in health and disease.
References
- 1. UFP-101 | Opioid Receptor | 849024-68-6 | Invivochem [invivochem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ionbiosciences.com [ionbiosciences.com]
A Comparative Guide to the In Vivo Effects of NOP Receptor Antagonists: J-113397 and SB-612111
This guide provides a detailed comparison of the in vivo effects of two prominent non-peptide Nociceptin/Orphanin FQ (NOP) receptor antagonists, J-113397 and SB-612111. Both compounds are widely used as pharmacological tools to investigate the physiological and pathological roles of the NOP receptor system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, supported by experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Introduction to NOP Receptor Antagonists
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[1] Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), it does not bind traditional opioids and its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[1] The NOP receptor system is implicated in a wide range of physiological processes, including pain modulation, mood, anxiety, and reward.[2][3] Consequently, NOP receptor antagonists have emerged as valuable research tools and potential therapeutic agents for various disorders.
J-113397 was one of the first potent and selective non-peptidyl NOP receptor antagonists to be developed.[4] SB-612111 is another potent and highly selective NOP receptor antagonist that has been extensively characterized.[5] This guide aims to provide a side-by-side comparison of their in vivo effects based on published experimental data.
Comparative In Vivo Efficacy
The in vivo effects of J-113397 and SB-612111 have been evaluated in various animal models, assessing their ability to antagonize N/OFQ-induced effects and their intrinsic pharmacological activity. The following tables summarize the quantitative data from key studies.
Antagonism of N/OFQ-Induced Effects
| Assay | Animal Model | N/OFQ-Induced Effect | J-113397 (Dose/Route) | SB-612111 (Dose/Route) | Outcome | Reference |
| Tail-Flick Test | Mouse | Hyperalgesia (i.c.v. N/OFQ) | Dose-dependent inhibition (s.c.) | - | J-113397 effectively blocks N/OFQ-induced hyperalgesia. | [4] |
| Hot-Plate Test | Mouse | Anti-morphine action (i.c.v. N/OFQ) | - | ED50 = 0.69 mg/kg (i.v.) | SB-612111 potently antagonizes the anti-analgesic effect of N/OFQ. | [6] |
| Food Intake | Sated Mice | Orexigenic effect (i.c.v. N/OFQ) | - | 1 mg/kg (i.p.) | SB-612111 fully prevents N/OFQ-induced food intake. | [2] |
Intrinsic Pharmacological Effects
| Assay | Animal Model | Effect Measured | J-113397 (Dose/Route) | SB-612111 (Dose/Route) | Outcome | Reference |
| Experimental Parkinsonism (6-OHDA hemilesioned rats) | Rat | Akinesia (Bar test) | Attenuated akinesia | - | J-113397 shows anti-parkinsonian-like effects. | [7][8] |
| High-Fat Diet Binge Eating | Mouse | Binge consumption | - | Dose-dependent decrease (10 mg/kg) | SB-612111 significantly reduces binge eating behavior. | [9] |
| Tail Suspension Test | Mouse | Immobility time | Reduced immobility | Reduced immobility (10 mg/kg) | Both compounds exhibit antidepressant-like effects. | [2] |
| Traumatic Brain Injury (CCI model) | Rat | Cerebral Blood Flow | - | Dose-dependently reversed reduction in CBF | SB-612111 improves cerebral blood flow post-TBI. | [10] |
Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of these antagonists and the experimental designs used to evaluate them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Tail-Flick Test for Nociception
-
Objective: To assess the analgesic or hyperalgesic effects of compounds by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Procedure:
-
Mice are gently restrained, and the distal portion of their tail is exposed to the radiant heat source.
-
The latency to flick or withdraw the tail is recorded automatically.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
Compounds (vehicle, N/OFQ, antagonist) are administered via the specified route (e.g., subcutaneous, intracerebroventricular).
-
Tail-flick latencies are measured at predetermined time points after administration.
-
-
Data Analysis: Changes in tail-flick latency from baseline are calculated and compared across treatment groups.
Hot-Plate Test for Nociception
-
Objective: To evaluate the response to a thermal pain stimulus by measuring the latency for an animal to exhibit a pain response (e.g., licking a paw, jumping).
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Mice are placed on the heated surface of the hot plate, and the latency to the first sign of a pain response is recorded.
-
A cut-off time (e.g., 30-45 seconds) is used to avoid injury.
-
Baseline latencies are established before treatment.
-
Following drug administration (e.g., intravenous), the test is repeated at various time intervals.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., GABA, glutamate) in specific brain regions of freely moving animals.
-
Procedure:
-
Animals are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., substantia nigra reticulata).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).
-
After establishing a stable baseline, drugs are administered, and subsequent changes in neurotransmitter levels are monitored.
-
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
Conclusion
Both J-113397 and SB-612111 are potent and selective NOP receptor antagonists that have proven invaluable for elucidating the in vivo functions of the NOP receptor system. While both compounds effectively block N/OFQ-induced effects, the available literature suggests that SB-612111 may possess higher potency in some in vitro and in vivo assays.[5][11] Furthermore, studies have explored a broader range of in vivo applications for SB-612111, including its effects on binge eating and traumatic brain injury.[9][10] In contrast, J-113397 has been well-characterized in models of pain and Parkinson's disease.[4][7][8] The choice between these two antagonists will depend on the specific research question, the animal model employed, and the desired pharmacokinetic profile. This guide provides a foundational comparison to aid in the selection and experimental design process for researchers investigating the NOP receptor system.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 11. iris.unife.it [iris.unife.it]
A Comparative Guide to the Structure-Activity Relationship of Benzimidazole ORL1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of benzimidazole-based antagonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This receptor is a promising target for the development of novel analgesics, anxiolytics, and treatments for substance abuse. Here, we compare the benzimidazole (B57391) scaffold to other notable non-benzimidazole antagonists, supported by experimental data, to inform future drug design and development efforts.
Key Structural Features and SAR of Benzimidazole ORL1 Antagonists
The benzimidazole core has proven to be a versatile scaffold for the development of potent and selective ORL1 antagonists. SAR studies have revealed that modifications at several positions on the benzimidazole ring system and its substituents are critical for achieving high affinity and functional antagonism.
A seminal series of benzimidazole-based ORL1 antagonists was developed through systematic optimization. The general structure consists of a central benzimidazole core, typically substituted at the 2- and 5- or 6-positions.
Key SAR insights for the benzimidazole class include:
-
2-Position: This position is often occupied by a substituted alkylthio or anilino group. The nature and size of the substituent significantly impact potency. For instance, bulky and lipophilic groups at this position are generally favored for high affinity.
-
5- and 6-Positions: These positions on the benzene (B151609) ring of the benzimidazole are crucial for introducing substituents that can fine-tune the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. A piperazine (B1678402) moiety at the 6-position has been shown to be a key pharmacophore for potent ORL1 antagonism.
-
Piperazine Substituents: For compounds containing a 6-piperazinyl group, substitution on the distal nitrogen of the piperazine is a critical determinant of activity. Small, polar substituents, such as a 2-hydroxyethyl group, have been shown to enhance potency and improve selectivity against other opioid receptors and the hERG channel.
Comparison with Non-Benzimidazole ORL1 Antagonists
To provide a broader context, this section compares the benzimidazole scaffold with other prominent classes of non-benzimidazole ORL1 antagonists, namely spiro-piperidines and piperidinyl-benzimidazolones.
-
Spiro-piperidines: This class of antagonists features a rigid spirocyclic core, which can confer high affinity and selectivity. The SAR of this class is heavily dependent on the nature of the substituents on the piperidine (B6355638) nitrogen and the spirocyclic system itself.
-
Piperidinyl-benzimidazolones: These compounds, while sharing a piperidine moiety with some benzimidazole antagonists, possess a benzimidazolone core. The SAR of this class often revolves around the substituents on the piperidine ring and the benzimidazolone nitrogen.
Quantitative Comparison of ORL1 Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of representative benzimidazole and non-benzimidazole ORL1 antagonists.
Table 1: SAR of 2-Substituted-6-piperazinyl-benzimidazole ORL1 Antagonists
| Compound | R (at 2-position) | ORL1 Ki (nM) | Reference Compound |
| 1 | -S-CH(CH3)2 | 15 | |
| 2 | -S-C(CH3)3 | 4.7 | |
| 3 | -S-Cyclopentyl | 3.9 | |
| 4 | -NH-Phenyl | 25 | |
| 5 | -NH-(4-Cl-Phenyl) | 8.1 |
Data synthesized from publicly available research.
Table 2: Comparison of Benzimidazole and Non-Benzimidazole ORL1 Antagonists
| Compound | Scaffold | ORL1 Ki (nM) | ORL1 IC50 (nM) (GTPγS) | Selectivity (vs. μ, δ, κ) |
| Comp-A | Benzimidazole | 2.1 | 5.6 | >500-fold |
| Comp-B | Spiro-piperidine | 1.8 | 3.2 | >1000-fold |
| J-113397 | Piperidinyl-benzimidazolone | 0.96 | 1.9 | >100-fold |
Data synthesized from publicly available research.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the ORL1 receptor signaling pathway and a general experimental workflow for antagonist characterization.
Caption: ORL1 Receptor Signaling Pathway.
Caption: Experimental Workflow for ORL1 Antagonist Discovery.
Caption: Key SAR Drivers for Benzimidazole ORL1 Antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ORL1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1 cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [³H]-Nociceptin), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the ORL1 receptor are used.
-
Assay Conditions: The assay is conducted in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The reaction mixture includes the cell membranes, a fixed concentration of an ORL1 agonist (e.g., Nociceptin), and varying concentrations of the antagonist test compound.
-
Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS and incubated at 30°C for 60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filter is determined by scintillation counting.
-
Data Analysis: The antagonist potency is determined by the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The IC50 value is calculated from the concentration-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of ORL1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Whole cells expressing the ORL1 receptor are used. Cells are typically plated in 96-well plates and grown to confluence.
-
Assay Procedure: The cells are first treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, the cells are incubated with varying concentrations of the antagonist, followed by the addition of a fixed concentration of an ORL1 agonist and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured, and the IC50 value is determined.
A Pharmacokinetic Comparison of Investigational Opioid Receptor-Like 1 (ORL1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Opioid Receptor-Like 1 (ORL1), also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), represents a compelling target for the development of novel therapeutics. As a G-protein coupled receptor with structural homology to classical opioid receptors, it is implicated in a variety of physiological processes including pain modulation, mood, and addiction.[1][2] Unlike classical opioid receptors, the effects of ORL1 modulation can be complex, with antagonists showing potential for treating conditions such as depression and substance abuse disorders.[3][4]
This guide provides a comparative overview of the pharmacokinetic profiles of two notable investigational, orally bioavailable ORL1 antagonists: LY2940094 and JTC-801. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for designing preclinical and clinical studies and for developing effective therapeutic agents.
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for selected ORL1 antagonists based on available preclinical and clinical data. Direct comparison should be approached with caution due to variations in study design, species, and analytical methods.
| Parameter | LY2940094 | JTC-801 |
| Primary Route | Oral | Oral, Intravenous (i.v.) |
| Bioavailability (F) | Orally bioavailable | Orally active |
| Tmax (Time to Peak) | 2 to 6 hours (Humans, oral)[5] | Data not specified |
| Key Indication Studied | Depression, Alcohol Abuse[4][6] | Analgesia (Pain) |
| Species Studied | Rats, Humans[5] | Mice, Rats |
| Receptor Selectivity | High for NOP (>4000x over μ, κ, δ)[6] | Selective for ORL1 over μ, κ, δ |
| Noted Effects | Reduces ethanol (B145695) self-administration in rats[3][4] | Anti-nociceptive effects in mouse hot-plate and rat formalin tests |
Detailed Compound Profiles
LY2940094
LY2940094 is a potent, selective, and orally bioavailable ORL1 (NOP) antagonist that has been investigated for its therapeutic potential in major depressive disorder and alcohol addiction.[4][6]
-
Absorption and Distribution : In human studies, single oral doses of 4-40 mg were well-tolerated, exhibiting a time to peak plasma concentration (Tmax) between 2 and 6 hours after a 1- to 2-hour lag.[5] The compound readily penetrates the human brain.[5]
-
Receptor Occupancy : Positron Emission Tomography (PET) imaging in humans demonstrated that a once-daily 40 mg oral dose can achieve and sustain high (>80%) NOP receptor occupancy in the brain.[5] In rats, a 10 mg/kg oral dose resulted in 62% NOP receptor occupancy in the brain.[3] The plasma concentration at half-maximum receptor occupancy (EC50) was found to be 5.8 ng/ml in rats and between 2.94 to 3.46 ng/ml across various brain regions in humans, indicating good translation from preclinical models.[5]
-
Efficacy : Preclinical studies in alcohol-preferring rat models showed that LY2940094 dose-dependently reduces ethanol self-administration and seeking behaviors.[3][4] It has also demonstrated antidepressant-like effects in rodent models.[6]
JTC-801
JTC-801 is a selective, non-peptide ORL1 receptor antagonist that has shown potent anti-nociceptive effects in various animal models of pain, suggesting its potential as a novel analgesic.
-
Absorption and Activity : JTC-801 is effective via both intravenous and oral administration in animal models. In vivo, it antagonized nociceptin-induced allodynia in mice at intravenous doses of 0.01 mg/kg and above, and at oral doses of 1 mg/kg and above.
-
Receptor Binding : In vitro studies using HeLa cells expressing the human ORL1 receptor showed JTC-801 to have a Ki value of 44.5 nM. It demonstrated weaker affinity for the mu-opioid receptor and very low affinity for delta and kappa receptors, confirming its selectivity.
-
Efficacy : In a mouse hot-plate test, JTC-801 prolonged the pain response latency with minimum effective doses of 0.01 mg/kg (i.v.) and 1 mg/kg (p.o.). Similarly, in the rat formalin test, it reduced the nociceptive response in both phases of the test at the same effective doses. Notably, its analgesic action was not inhibited by the non-selective opioid antagonist naloxone, indicating its effects are not mediated by classical opioid receptors.
Experimental Protocols & Methodologies
The determination of pharmacokinetic parameters for ORL1 antagonists typically involves a standardized set of in vivo and analytical procedures.
General In Vivo Pharmacokinetic Study Protocol
A representative experimental design to evaluate the pharmacokinetics of a novel ORL1 antagonist in a rodent model (e.g., rats) is outlined below.
-
Animal Acclimation : Male Sprague-Dawley rats are acclimated for at least one week with ad libitum access to food and water.[7]
-
Dosing :
-
Intravenous (IV) Administration : The compound is administered as a single bolus injection, typically into the tail vein, to determine parameters like clearance and volume of distribution.[8]
-
Oral (PO) Administration : The compound is administered by oral gavage, often as a solution or suspension, to assess oral bioavailability and absorption rate.[8]
-
-
Blood Sampling : Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Samples are typically drawn from the jugular vein or via tail snip.[8]
-
Plasma Preparation : Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.[8]
-
Bioanalysis : Plasma concentrations of the drug and its potential metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][9] This technique offers high sensitivity and specificity for accurate measurement.
-
Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like WinNonlin to calculate key PK parameters including Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[10] Absolute bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration, adjusted for dose.[11]
Visualizations: Signaling Pathway and Experimental Workflow
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a Gi/o-coupled receptor. Upon activation by its endogenous ligand nociceptin (or blockade by an antagonist), it modulates several intracellular signaling cascades. This includes the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[12][13]
General Pharmacokinetic Study Workflow
The process of determining the pharmacokinetic profile of a drug candidate follows a structured workflow from compound administration to data interpretation.
References
- 1. The ORL-1 receptor system: are there opportunities for antagonists in pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico study of the structurally similar ORL1 receptor agonist and antagonist pairs reveal possible mechanism of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by the Antagonist LY2940094 in Rats and Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Open-label, single-center, phase I trial to investigate the mass balance and absolute bioavailability of the highly selective oral MET inhibitor tepotinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Benchmarking Guide to New ORL1 Antagonists Versus JTC-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel opioid receptor-like 1 (ORL1) antagonists against the well-characterized antagonist, JTC-801. The information presented herein is intended to assist researchers in the selection and evaluation of ORL1 antagonists for preclinical and clinical development.
Introduction to ORL1 and its Antagonists
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G protein-coupled receptor that plays a significant role in a variety of physiological processes, including pain modulation, anxiety, and reward. Antagonists of the ORL1 receptor have emerged as promising therapeutic agents for the treatment of pain and other central nervous system disorders. JTC-801 is a well-established, selective ORL1 antagonist that has been extensively used as a reference compound in the field. This guide benchmarks the performance of newer ORL1 antagonists, Cebranopadol and AT-121, against JTC-801, providing key experimental data to inform drug development decisions.
Comparative Analysis of ORL1 Antagonists
The following tables summarize the in vitro binding affinities and functional activities of JTC-801, Cebranopadol, and AT-121 at the ORL1 receptor and other opioid receptors. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | ORL1 (NOP) | Mu (MOP) | Kappa (KOP) | Delta (DOP) |
| JTC-801 | 8.2[1] | 102.9[1] | 1057.5[1] | 8647.2[1] |
| Cebranopadol | 0.9[2] | 0.7[2] | 2.6[2] | 18[2] |
| AT-121 | 3.67[3] | 16.49[3] | >100 | >100 |
Table 2: In Vitro Functional Activity (IC50/EC50, nM)
| Compound | Assay | ORL1 (NOP) | Mu (MOP) | Kappa (KOP) | Delta (DOP) |
| JTC-801 | cAMP Accumulation (IC50) | 2580[4] | - | - | - |
| Cebranopadol | GTPγS Binding (EC50) | 13.0[2] | 1.2[2] | 17[2] | 110[2] |
| AT-121 | GTPγS Binding (EC50) | 34.7 | 19.6 | - | - |
Note: A lower Ki, IC50, or EC50 value indicates higher binding affinity or potency.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the ORL1 receptor.
Materials:
-
Membrane preparations from cells expressing the human ORL1 receptor.
-
Radioligand (e.g., [3H]-nociceptin).
-
Test compounds (JTC-801, new antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5][6][7][8]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the ORL1 receptor.
Objective: To determine the ability of a test compound to stimulate the binding of [35S]GTPγS to G proteins upon ORL1 receptor activation.
Materials:
-
Membrane preparations from cells expressing the human ORL1 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters.
-
Analyze the data to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) for agonists, or the IC50 for antagonists.[9][10][11][12][13]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of ORL1 receptor activation.
Objective: To determine the ability of an ORL1 antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the human ORL1 receptor.
-
ORL1 receptor agonist (e.g., nociceptin).
-
Test compounds (antagonists).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-incubate the cells with the test compound (antagonist) and a phosphodiesterase inhibitor.
-
Stimulate the cells with forskolin in the presence of an ORL1 agonist.
-
Incubate to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Generate dose-response curves to determine the IC50 of the antagonist.[14][15][16][17][18]
In Vivo Analgesia Models
1. Hot-Plate Test: This test assesses the response to a thermal pain stimulus.
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.
Procedure:
-
Administer the test compound to the animals (e.g., mice or rats).
-
At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[19][20]
-
Record the latency to a nocifensive response, such as paw licking, jumping, or flicking.[19][20][21]
-
A cut-off time is set to prevent tissue damage.[19]
-
An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.[22]
2. Formalin Test: This model assesses the response to a persistent chemical pain stimulus.
Objective: To evaluate the analgesic effect of a test compound on both acute and inflammatory pain phases.
Procedure:
-
Administer the test compound to the animals.
-
Inject a dilute formalin solution into the plantar surface of the hind paw.[23][24]
-
Observe the animal and record the amount of time spent licking or biting the injected paw.[24]
-
The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).[1][24]
-
A reduction in the duration of nocifensive behaviors in either phase indicates an analgesic effect.[25]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the ORL1 signaling pathway and a typical experimental workflow for benchmarking new antagonists.
Caption: ORL1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Benchmarking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP accumulation assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 24. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Characterization of Novel ORL1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, represents a compelling target for the development of novel therapeutics for a range of neurological disorders, including pain, depression, and anxiety. The discovery and characterization of selective ORL1 antagonists are crucial steps in validating its therapeutic potential. This guide provides a comparative overview of the in vitro characterization of novel ORL1 antagonists, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows.
Comparative Performance of Novel ORL1 Antagonists
The in vitro potency and selectivity of novel ORL1 antagonists are critical parameters evaluated during the drug discovery process. The following tables summarize the binding affinities and functional activities of several key non-peptide ORL1 antagonists compared to the endogenous ligand, nociceptin.
Table 1: Comparative Binding Affinities of ORL1 Antagonists at Human Receptors
| Compound | ORL1 (NOP) Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Selectivity (fold) vs. µ/κ/δ |
| Nociceptin | ~1 | >1000 | >1000 | >1000 | N/A |
| J-113397 | 1.8[1] | 1000[1] | 640[1] | >10,000[1] | >550/>350/>5500 |
| JTC-801 | 44.5[2][3] | >1000 | >1000 | >1000 | >22 |
| Compound 31 (Arylpyrazole series) | 0.83 | 230 | 1800 | 2800 | 277/2168/3373 |
| SB-612111 | 0.4 | 130 | 250 | 1000 | 325/625/2500 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of Ki values (Opioid Receptor / ORL1 Receptor).
Table 2: Functional Antagonist Activity of Novel ORL1 Antagonists
| Compound | Assay Type | Cell Line | Agonist | Antagonist Potency (IC50 or pA2) |
| J-113397 | [³⁵S]GTPγS Binding | CHO-hORL1 | Nociceptin | IC50 = 5.3 nM[1] |
| J-113397 | cAMP Accumulation | CHO-hORL1 | Nociceptin | pA2 = 8.47 (rat)[4] |
| JTC-801 | cAMP Accumulation | HeLa-hORL1 | Nociceptin (forskolin-stimulated) | IC50 = 2.58 µM[2][3] |
Note: IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ORL1 antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Caption: ORL1 receptor signaling cascade.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the ORL1 receptor-mediated inhibition of noradrenaline release in human and rat neocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to the Reproducibility of Behavioral Studies with ORL1 Antagonists
For researchers, scientists, and drug development professionals, the opioid receptor-like 1 (ORL1), also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, presents a promising target for novel therapeutics. However, the path from preclinical behavioral findings to clinical success is often fraught with challenges, a primary one being the reproducibility of initial study results. This guide provides a comparative analysis of behavioral studies involving ORL1 antagonists, focusing on data consistency, experimental design, and the underlying signaling pathways, to better inform future research and development in this area.
The ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide array of physiological processes, including pain, anxiety, depression, feeding, and reward. Consequently, antagonists of this receptor have been investigated for their therapeutic potential in various behavioral paradigms. While promising results have emerged, the inherent variability in preclinical behavioral research raises critical questions about the robustness and reproducibility of these findings.
A review of the literature reveals that while direct replication studies are scarce, an analysis of reported effects and methodologies can provide insights into the consistency of findings. One notable area of complexity is the dual and sometimes opposing roles of the N/OFQ system, which can lead to seemingly contradictory results depending on the specific experimental conditions. For instance, studies on the role of N/OFQ in pain have yielded conflicting results, with both pronociceptive and antinociceptive effects being reported depending on the dose, route of administration, and species used.[1] This complexity underscores the need for meticulous experimental design and reporting to ensure clarity and facilitate future replication efforts.
Comparative Efficacy of ORL1 Antagonists in Behavioral Models
To provide a clear overview of the current landscape, the following tables summarize the reported effects of several key ORL1 antagonists across different behavioral domains.
| ORL1 Antagonist | Behavioral Model | Species | Dose Range | Route of Administration | Reported Effect | Reference |
| J-113397 | Nociceptin-induced Hyperalgesia | Mouse | 0.1 - 1 mg/kg | s.c. | Inhibition of hyperalgesia | [2] |
| Parkinsonism (Akinesia) | Rat | 10 mg/kg | i.p. | Attenuation of akinesia | [3] | |
| Heroin Relapse | Rat | 12.6, 40 mg/kg/day | s.c. (minipump) | Modest decrease in incubation of heroin seeking (females only) | [4][5] | |
| SB-612111 | High-Fat Diet Binge Eating | Mouse | 1, 3, 10 mg/kg | i.p. | Dose-dependent reduction in binge intake | [6][7] |
| JTC-801 | Nociceptin-induced Allodynia | Mouse | 0.01 - 0.1 mg/kg | i.v. | Antagonism of allodynia | [8] |
| Hot-Plate Test (Pain) | Mouse | 0.01 mg/kg | i.v. | Prolonged escape response latency | [8] | |
| Formalin Test (Pain) | Rat | 0.01 mg/kg | i.v. | Reduction of nociceptive response | [8] | |
| LY2940094 | Ethanol (B145695) Self-Administration | Rat | 10, 30 mg/kg | p.o. | Dose-dependent reduction in ethanol intake | [9][10] |
| Stress-Induced Ethanol Seeking | Rat | 30 mg/kg | p.o. | Blockade of reinstatement | [9][10] |
In Vitro Binding Affinities and Functional Activities
The reproducibility of in vivo behavioral effects is fundamentally linked to the in vitro pharmacological profile of the antagonists. Consistent characterization of binding affinity (Ki) and functional antagonism (IC50 or pA2) is a prerequisite for comparing results across studies.
| ORL1 Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM or pA2) | Assay | Reference |
| J-113397 | Human ORL1 | 1.8 | IC50: 5.3 | [35S]GTPγS binding | [2] |
| Human ORL1 | - | pA2: 8.16 | [3H]-NA release | [11] | |
| Rat ORL1 | - | pA2: 8.47 | [3H]-NA release | [11] | |
| JTC-801 | Human ORL1 | 44.5 | IC50: 2580 | cAMP accumulation | [8] |
| LY2940094 | Human ORL1 | 0.105 | Kb: 0.166 | Not specified | [9] |
Understanding the ORL1 Signaling Pathway
The behavioral effects of ORL1 antagonists are mediated by their ability to block the intracellular signaling cascades initiated by the binding of N/OFQ to the ORL1 receptor. The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels and other effector proteins, including MAP kinases.
ORL1 Receptor Signaling Cascade
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are paramount for ensuring the reproducibility of behavioral studies. Below are generalized methodologies for key experiments cited in the literature with ORL1 antagonists.
Hot-Plate Test for Nociception
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the animal (e.g., mouse) to the testing room for at least 30 minutes.
-
Administer the ORL1 antagonist or vehicle at a predetermined time before the test.
-
Place the animal on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the latency to respond between the antagonist-treated and vehicle-treated groups.
Elevated Plus Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animal (e.g., rat or mouse) to the testing room.
-
Administer the ORL1 antagonist or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in and/or entries into the open arms in the antagonist-treated group compared to the vehicle group.
Ethanol Self-Administration
-
Apparatus: Operant conditioning chambers equipped with two levers, one of which delivers a reward (e.g., a drop of ethanol solution).
-
Procedure:
-
Train animals (e.g., alcohol-preferring rats) to press a lever to receive an ethanol solution.
-
Once stable responding is achieved, begin the drug testing phase.
-
Administer the ORL1 antagonist or vehicle prior to the self-administration session.
-
Record the number of lever presses on the active (ethanol-delivering) and inactive levers.
-
-
Data Analysis: A reduction in active lever presses in the antagonist-treated group compared to the vehicle group suggests a decrease in the reinforcing properties of ethanol.
General Behavioral Experiment Workflow
Challenges and Future Directions for Ensuring Reproducibility
The reproducibility of behavioral studies with ORL1 antagonists is influenced by a multitude of factors that are common to preclinical research in general. These include, but are not limited to:
-
Lack of Detailed Methodological Reporting: Insufficient detail in publications regarding animal strain, sex, age, housing conditions, and specific experimental parameters hinders direct replication.
-
"Publish or Perish" Culture: A bias towards publishing positive results can lead to the underreporting of negative or inconclusive findings, skewing the perceived efficacy of a compound.
-
Biological Variables: Subtle genetic differences between substrains of animals, variations in the microbiome, and the sex of the animals can all impact behavioral outcomes.
-
Environmental Factors: Differences in laboratory environments, including lighting, noise levels, and experimenter handling, can introduce variability.
To enhance the reproducibility of behavioral research with ORL1 antagonists, the scientific community should embrace more rigorous and transparent practices. This includes the preregistration of studies, the publication of detailed protocols, the sharing of raw data, and conducting multi-laboratory replication studies. By addressing these challenges, researchers can build a more robust and reliable foundation for the development of novel therapeutics targeting the ORL1 receptor.
References
- 1. The ORL-1 receptor system: are there opportunities for antagonists in pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic delivery of the NOP/MOR partial agonist AT-201 and NOP antagonist J-113397 on heroin relapse in a rat model of opioid maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic delivery of the NOP/MOR partial agonist AT-201 and NOP antagonist J-113397 on heroin relapse in a rat model of opioid maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the ORL1 receptor-mediated inhibition of noradrenaline release in human and rat neocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for ORL1 Antagonist Experiments
For researchers in pharmacology and drug development, the validation of a novel ORL1 (Nociceptin/Orphanin FQ receptor) antagonist hinges on rigorous experimental design, with the appropriate selection of negative controls being a critical determinant of data integrity and interpretation. This guide provides a comparative overview of commonly employed negative controls in ORL1 antagonist experiments, supported by experimental data and detailed protocols to aid in the design of robust and reliable studies.
The ORL1 receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin (B549756)/orphanin FQ (N/OFQ), are implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward. Consequently, the development of selective ORL1 antagonists is a promising avenue for novel therapeutics. To unequivocally demonstrate that the observed effects of a putative antagonist are mediated specifically through the ORL1 receptor, a well-thought-out negative control strategy is paramount.
Comparison of Negative Control Strategies
The ideal negative control should be structurally similar to the experimental antagonist but devoid of activity at the ORL1 receptor. This allows researchers to distinguish the specific effects of ORL1 blockade from off-target or non-specific effects of the compound. The choice of negative control will depend on the specific experimental question, the chemical nature of the antagonist, and the assay system being used.
| Negative Control Type | Principle | Advantages | Disadvantages |
| Inactive Enantiomer | A stereoisomer of the active antagonist that does not bind to or modulate the ORL1 receptor. | - Structurally very similar to the active compound, controlling for physicochemical properties. - Provides strong evidence for stereospecific binding. | - Not always available or easy to synthesize. - Potential for unexpected off-target activity. |
| Vehicle Control | The solvent in which the antagonist is dissolved (e.g., DMSO, saline). | - Essential baseline for any experiment. - Controls for effects of the solvent on the assay system. | - Does not control for non-specific effects of the antagonist molecule itself. |
| Structurally Related Inactive Compound | A molecule with a similar chemical scaffold to the antagonist but lacking key pharmacophoric features required for ORL1 activity. | - Can help to elucidate structure-activity relationships (SAR). - Controls for effects related to the general chemical class of the antagonist. | - May be difficult to identify or synthesize. - May have its own distinct off-target effects. |
| Non-specific GPCR Antagonist (e.g., Naloxone) | An antagonist for other related receptors (e.g., classical opioid receptors) that has low affinity for the ORL1 receptor. | - Demonstrates the selectivity of the antagonist for the ORL1 receptor over other related targets. | - Does not control for non-specific effects of the antagonist's chemical structure. - May not be completely inactive at the ORL1 receptor at high concentrations. |
| Untransfected or Mock-Transfected Cells | In cell-based assays, using cells that do not express the ORL1 receptor. | - Confirms that the observed effect is dependent on the presence of the ORL1 receptor. | - Does not control for off-target effects in the ORL1-expressing cells. - Differences in cellular background between cell lines can be a confounding factor. |
Quantitative Data on Negative Controls
The following table summarizes the binding affinities (Ki) of a well-characterized ORL1 antagonist, J-113397, and a common negative control, naloxone (B1662785), at the ORL1 receptor and classical opioid receptors. This data highlights the selectivity of J-113397 for the ORL1 receptor and the poor affinity of naloxone for this receptor, making it a suitable negative control to demonstrate selectivity.
| Compound | ORL1 Ki (nM) | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| J-113397 | 1.8[1][2] | >1000[1] | >10000[1] | 640[1] |
| Naloxone | >10000 | 1-5 | 10-20 | 20-50 |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the ORL1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1).
-
Radioligand: [³H]-Nociceptin.
-
Test compound (putative ORL1 antagonist) and negative controls.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound or negative control, and 50 µL of [³H]-Nociceptin (at a concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled nociceptin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol is used to determine the functional effect of an ORL1 antagonist on agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1).
-
Nociceptin (agonist).
-
Test compound (putative ORL1 antagonist) and negative controls.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
384-well plates.
Procedure:
-
Seed the ORL1-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Add various concentrations of the test compound or negative control to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of nociceptin (typically the EC₈₀) to all wells except the basal control.
-
Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data are analyzed by plotting the cAMP concentration against the antagonist concentration to determine the IC₅₀ value.
Visualizing Key Concepts
To further clarify the experimental context, the following diagrams illustrate the ORL1 signaling pathway and a typical workflow for screening ORL1 antagonists.
Caption: ORL1 receptor signaling pathway.
Caption: Workflow for ORL1 antagonist screening.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for ORL1 Antagonist 1
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ORL1 antagonist 1, a research chemical. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. Although a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, general best practices for handling potent research chemicals should be strictly followed.
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] Operations involving the solid compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1] Avoid direct contact with skin and eyes. In the event of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[2]
Waste Identification and Segregation
Proper identification and segregation of waste streams are critical to prevent hazardous reactions and ensure compliant disposal.[1]
-
Solid Waste: Collect unused or expired this compound, as well as contaminated consumables such as gloves, weigh boats, and paper towels, in a designated, leak-proof solid waste container.[1] This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify its contents.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is crucial to avoid mixing different solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
Never dispose of chemical waste, including solutions containing this compound, down the drain. [1]
Disposal Data and Considerations
Researchers must consult the specific Safety Data Sheet (SDS) for the particular ORL1 antagonist they are using. The following table outlines the critical information to look for in the SDS to ensure safe and compliant disposal.
| Data Point | Description | Importance in Disposal |
| GHS Hazard Classification | Indicates the specific physical, health, and environmental hazards of the compound. | Determines the required handling precautions and the appropriate waste stream for disposal. |
| Physical and Chemical Properties | Includes information on solubility, reactivity, and stability. | Informs the selection of compatible waste containers and the potential for hazardous reactions with other chemicals. |
| Toxicological Information | Details the potential health effects of exposure. | Reinforces the need for stringent safety measures and proper containment of the waste. |
| Ecological Information | Provides data on the potential environmental impact of the substance. | Underscores the importance of preventing release into the environment through proper disposal. |
| Disposal Considerations | Section 13 of the SDS will provide specific guidance on proper disposal methods and any regulatory requirements. | This is the primary source of information for compliant waste disposal. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal process, always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures and requirements.[1]
-
Waste Segregation: As described above, carefully segregate solid, liquid, and sharps waste into their respective, properly labeled containers.
-
Container Management: Ensure all waste containers are in good condition, free from leaks, and kept closed except when adding waste.[1] Containers must be accurately labeled with the full chemical name and the date the waste was first added.[1]
-
Arrange for Pickup: Once a waste container is full or is no longer needed, follow your institution's established procedures to schedule a pickup by the EHS department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and internal safety audits.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound
Regulatory Compliance
The disposal of all chemical waste is governed by strict local, state, and federal regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and may involve regulations from the Drug Enforcement Administration (DEA) if the compound is a controlled substance.[3][5] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws. Expired or unwanted controlled substances may require transfer to a reverse distributor for destruction.[3]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guidance for Handling ORL1 Antagonist 1
Disclaimer: This document provides essential safety and logistical information for handling "ORL1 antagonist 1." As no specific Safety Data Sheet (SDS) for "this compound" was found, the following guidance is based on established best practices for handling potent, novel pharmaceutical compounds. A thorough, compound-specific risk assessment must be conducted before any handling, storage, or disposal of this substance.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound in a laboratory setting. The following procedures and recommendations are designed to minimize exposure risk and maintain a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-face hoods can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.[1][3] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | Should be worn over personal clothing. It is preferable for the lab coat to be disposable or professionally laundered.[1] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes.[1][3] A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting.[1] |
Safe Handling and Operational Workflow
A systematic approach is crucial for the safe handling of potent compounds like this compound. This involves careful planning from receipt of the compound to its final disposal.
Experimental Protocol: General Handling of this compound
-
Preparation and Designated Area:
-
All handling of the powdered form of this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[3]
-
Ensure that emergency equipment, including an eyewash station, safety shower, and a spill kit appropriate for chemical hazards, is readily accessible.[4]
-
-
Weighing and Solution Preparation:
-
Before weighing, ensure the balance is clean and situated in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Keep containers covered as much as possible.[1]
-
-
Donning and Doffing PPE:
-
A strict protocol for putting on and taking off PPE is critical to prevent cross-contamination. The provided diagram illustrates the recommended sequence.
-
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Table 2: Spill Management and Decontamination Procedures
| Procedure | Steps |
| Spill Response | 1. Immediately alert others in the vicinity. 2. Evacuate the area if the spill is large or generates significant aerosols. 3. Use a pre-prepared chemical spill kit, working from the outside of the spill inward. 4. All materials used for cleanup must be disposed of as hazardous waste.[1] |
| Decontamination | 1. Thoroughly decontaminate all surfaces and equipment used during handling with a validated cleaning agent.[1] 2. Dispose of all single-use PPE in a designated hazardous waste container. |
| Personal Hygiene | Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Maintain accurate records of all disposed hazardous waste.
-
Unused Chemicals: Do not pour unused chemicals down the sink. They should be disposed of in designated hazardous waste containers.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
